Bromotriphenylmethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66464. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[bromo(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHXEWZGTQSYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060494 | |
| Record name | Bromotriphenylmethane | |
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Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Alfa Aesar MSDS] | |
| Record name | Triphenylmethyl bromide | |
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CAS No. |
596-43-0 | |
| Record name | Trityl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromotriphenylmethane | |
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| Record name | Bromotriphenylmethane | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66464 | |
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| Record name | Benzene, 1,1',1''-(bromomethylidyne)tris- | |
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| Record name | Bromotriphenylmethane | |
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| Record name | 2-bromo-1,1,1-triphenylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.988 | |
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| Record name | BROMOTRIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWY6H8D4L5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Bromotriphenylmethane
For researchers, scientists, and professionals in drug development, bromotriphenylmethane, also known as trityl bromide, is a crucial reagent and intermediate in organic synthesis. Its utility in protecting groups, dye manufacturing, and as a precursor for various pharmaceuticals necessitates a thorough understanding of its preparation and purification.[1] This technical guide provides a detailed overview of the prevalent synthesis and purification methodologies for this compound, complete with experimental protocols, quantitative data summaries, and visual diagrams to elucidate key processes.
Synthesis of this compound
The primary and most common method for synthesizing this compound is through the nucleophilic substitution of triphenylmethanol (B194598). This reaction typically proceeds via an SN1 mechanism, leveraging the stability of the triphenylmethyl (trityl) carbocation intermediate.[2][3]
Synthesis from Triphenylmethanol
The reaction of triphenylmethanol with a bromine source, such as hydrobromic acid, is a widely employed synthetic route.[3][4] The acidic conditions facilitate the protonation of the hydroxyl group, which then departs as a water molecule, forming a stable tertiary carbocation. The subsequent attack by a bromide ion yields the desired product.
A common procedure involves dissolving triphenylmethanol in a suitable solvent like acetic acid and then introducing hydrobromic acid.[3][4] The reaction mixture is often heated to ensure completion.[3]
Reaction Mechanism:
The synthesis from triphenylmethanol proceeds through a classic SN1 pathway, which is outlined in the diagram below. The stability of the triphenylmethyl carbocation is a key factor driving this mechanism.[2]
Figure 1: SN1 reaction mechanism for the synthesis of this compound.
Experimental Protocols
Below are detailed experimental procedures for the synthesis and purification of this compound.
Protocol 1: Synthesis from Triphenylmethanol
This protocol is adapted from established laboratory procedures.[3][4]
Materials:
-
Triphenylmethanol
-
Glacial Acetic Acid
-
Hydrobromic Acid (48% aqueous solution)
-
Ice bath
-
Heating apparatus (e.g., hot water bath)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve a specific mass of triphenylmethanol in glacial acetic acid.
-
Slowly add a stoichiometric excess of 48% hydrobromic acid to the solution while stirring. The solution may turn a bright yellow color.[3]
-
Heat the reaction mixture in a hot water bath for 5-10 minutes.[3]
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.
-
The crude product can then be purified by recrystallization.
Purification of this compound
The most common method for purifying crude this compound is recrystallization.[5][6] This technique relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Recrystallization Procedure
Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, common recrystallization solvents include isopropanol (B130326) and ethanol.[8]
General Protocol:
-
Dissolve the crude this compound in a minimal amount of hot recrystallization solvent (e.g., isopropanol).
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Dry the crystals thoroughly to remove any residual solvent.
The following diagram illustrates a typical workflow for the synthesis and purification process.
Figure 2: Experimental workflow for the synthesis and purification of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅Br | [9] |
| Molecular Weight | 323.23 g/mol | [1] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 152-157 °C | [1][10] |
| Boiling Point | 230 °C at 15 mmHg | [10] |
| Purity (Typical) | ≥ 98% | [1] |
Table 1: Physical and Chemical Properties of this compound.
| Reactant 1 | Reactant 2 | Product Yield | Conditions | Reference |
| Triphenylmethanol | Hydrobromic Acid | ~76% | Acetic acid solvent, heating | [11] |
| This compound | Ethanol | 20-73% | SN1 reaction, 50-65°C, 5-30 min | [12] |
Table 2: Reported Yields for Reactions Involving this compound.
Conclusion
The synthesis of this compound from triphenylmethanol via an SN1 reaction is a robust and widely used method. Purification through recrystallization is effective in yielding a high-purity product suitable for a variety of applications in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important chemical compound. Adherence to proper laboratory techniques is crucial for achieving high yields and purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. homework.study.com [homework.study.com]
- 3. Triphenylmethyl Bromide Lab Report - 920 Words | Internet Public Library [ipl.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. youtube.com [youtube.com]
- 8. personal.denison.edu [personal.denison.edu]
- 9. This compound | C19H15Br | CID 11692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.p212121.com [store.p212121.com]
- 11. Preparation Of this compound essay paper [millionessays.com]
- 12. aurco.org [aurco.org]
Crystal Structure of Bromotriphenylmethane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information regarding the crystal structure analysis of bromotriphenylmethane (C₁₉H₁₅Br), a compound of interest in organic synthesis and materials science. While a definitive crystallographic study has been identified, access to the complete dataset and detailed experimental protocols from the primary literature is currently limited. This document outlines the known information and provides a framework for a complete analysis pending access to the full research article.
Introduction
This compound, also known as trityl bromide, is a sterically hindered organobromine compound. Its triphenylmethyl (trityl) group is a versatile protecting group in organic synthesis, and its derivatives are explored for applications in materials science. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, predicting crystal packing, and informing the design of new materials.
A key study identifying the crystal structure is:
-
Yarkaeva, Yu. A., Islamuratova, E. N., Zagitova, L. R., Gus'kov, V. Yu., Zil'berg, R. A., & Maistrenko, V. N. (2021). A Sensor for the Recognition and Determination of Tryptophan Enantiomers Based on Carbon-Paste Electrode Modified by Enantiomorphic Crystals of this compound. Journal of Analytical Chemistry, 76(11), 1345–1354.
While the full text of this article containing the detailed crystallographic data is not openly accessible, its title and abstract strongly indicate that the crystal structure of this compound has been determined and is central to the research.
Experimental Protocols (Anticipated)
A complete technical guide would require detailed experimental protocols. Based on standard crystallographic practices, the following methodologies are anticipated to have been used in the determination of the this compound crystal structure.
Synthesis and Crystallization
The synthesis of this compound is a well-established procedure. A typical laboratory-scale synthesis involves the reaction of triphenylmethanol (B194598) with a brominating agent such as hydrobromic acid or phosphorus tribromide.
For single-crystal X-ray diffraction, high-quality single crystals are required. The crystallization process is critical and would likely involve the following steps:
-
Purification: The crude this compound product would be purified, likely by recrystallization from a suitable solvent or by column chromatography, to remove any impurities that could hinder crystal growth.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures would be performed to identify conditions that yield well-formed, single crystals. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
Crystal Growth: Once suitable conditions are found, the crystallization experiment would be set up and allowed to proceed undisturbed over a period of hours to days.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The determination of the crystal structure would have been performed using a single-crystal X-ray diffractometer. The anticipated workflow is as follows:
-
Crystal Mounting: A suitable single crystal of this compound would be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal would be placed in the X-ray beam of the diffractometer. The instrument, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would collect diffraction data as the crystal is rotated. Key data collection parameters would include the temperature (often cryogenic to reduce thermal motion), the range of diffraction angles (2θ), and the exposure time.
-
Data Processing: The raw diffraction images would be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This processed data would then be used for structure solution and refinement.
Structure Solution and Refinement
The final step is the determination of the atomic arrangement in the crystal lattice from the processed diffraction data.
-
Structure Solution: The initial atomic positions would be determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model would be refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
Data Presentation (Anticipated)
Access to the primary research article would allow for the compilation of the following quantitative data into a comprehensive table.
Table 1. Anticipated Crystallographic Data for this compound.
| Parameter | Value |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, Pccn, etc. |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z (molecules per unit cell) | Value |
| Calculated Density (g/cm³) | Value |
| Absorption Coefficient (μ) (mm⁻¹) | Value |
| F(000) | Value |
| Crystal Size (mm³) | Value |
| Temperature (K) | Value |
| Wavelength (λ) (Å) | Value |
| 2θ Range for Data Collection (°) | Value |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R-int | Value |
| Final R indices [I>2σ(I)] | |
| R₁ | Value |
| wR₂ | Value |
| R indices (all data) | |
| R₁ | Value |
| wR₂ | Value |
| Goodness-of-fit on F² | Value |
Visualization
To illustrate the anticipated experimental and logical workflows, the following diagrams are provided in the DOT language.
Experimental Workflow
Caption: Experimental workflow for the crystal structure analysis of this compound.
Logical Relationship of Crystallographic Data
Caption: Logical flow from diffraction data to detailed structural information.
Conclusion and Future Work
A comprehensive crystal structure analysis of this compound is contingent upon accessing the full experimental data and methodologies from the primary literature. The identified publication by Yarkaeva et al. (2021) is the most promising source for this information. Once the full crystallographic information file (CIF) and experimental details are obtained, a complete and in-depth technical guide can be compiled. This will enable a thorough understanding of the solid-state structure of this compound, which is valuable for researchers in synthetic chemistry, materials science, and drug development.
An In-depth Technical Guide on the Photophysical and Photochemical Properties of Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromotriphenylmethane, a halogenated derivative of triphenylmethane (B1682552), serves as a valuable precursor in organic synthesis and has garnered attention for its unique photochemical properties. This technical guide provides a comprehensive overview of the photophysical and photochemical characteristics of this compound, with a focus on its absorption and emission properties, photochemical reactivity, and the transient species involved. This document is intended to be a resource for researchers in photochemistry, materials science, and drug development, providing detailed experimental methodologies and a summary of key quantitative data to facilitate further investigation and application of this compound.
Introduction
This compound, also known as trityl bromide, is a crystalline solid that is widely utilized in organic synthesis as a protecting group and as a precursor to the triphenylmethyl (trityl) radical.[1] Its photochemistry is primarily dictated by the carbon-bromine (C-Br) bond, which is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light. This process generates the highly colored and persistent trityl radical, a species of significant interest in various fields, including polymer chemistry and materials science.[1][2] Understanding the photophysical and photochemical properties of this compound is crucial for controlling its reactivity and harnessing its potential in light-driven applications. This guide summarizes the available data on its spectral properties, photochemical reaction pathways, and provides an overview of the experimental techniques used to study these phenomena.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Trityl bromide, Triphenylmethyl bromide | [3][4] |
| CAS Number | 596-43-0 | [3][4] |
| Molecular Formula | C₁₉H₁₅Br | [3][4] |
| Molecular Weight | 323.23 g/mol | [3][4] |
| Appearance | White to yellow powder | [2] |
| Melting Point | 152-154 °C | |
| Boiling Point | 230 °C at 15 mmHg | |
| Solubility | Soluble in organic solvents such as acetone. | [5] |
Photophysical Properties
Absorption Spectra
This compound absorbs in the ultraviolet region of the electromagnetic spectrum. The absorption of a photon promotes the molecule to an electronically excited state. The specific absorption maxima (λmax) and molar extinction coefficients (ε) are dependent on the solvent used. While a specific UV-Vis spectrum for this compound is not widely published, related triphenylmethane dyes exhibit complex absorption profiles.[1][6] For instance, bromopyrogallol red, a brominated triphenylmethane dye, shows distinct absorption bands corresponding to its different tautomeric forms, which are influenced by the pH of the solution.[1][6]
Emission Properties
Upon excitation, molecules can relax to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Detailed fluorescence and phosphorescence data for this compound, such as emission maxima and quantum yields, are not extensively documented. However, studies on related triphenylmethane dyes, such as bromopyrogallol red, have shown that these molecules can exhibit emission from both the second excited singlet state (S₂) and the first excited singlet state (S₁), with S₂ emission being the major component.[1][6] The presence of the heavy bromine atom in bromopyrogallol red has been observed to influence the ultrafast relaxation dynamics, a phenomenon known as the heavy atom effect.[1][6] The S₂ emission lifetimes for these dyes are in the femtosecond range (150-300 fs), while the S₁ emission lifetimes are in the nanosecond range (2-5 ns).[6]
Photochemical Properties
The primary photochemical reaction of this compound is the homolytic cleavage of the C-Br bond upon UV irradiation, leading to the formation of a triphenylmethyl radical and a bromine atom.[7] This process is a key step in many of its synthetic applications.
Photodissociation Mechanism
The photodissociation of this compound can be represented by the following equation:
(C₆H₅)₃CBr + hν → (C₆H₅)₃C• + Br•
Transient Species
The primary transient species formed upon photolysis of this compound is the triphenylmethyl radical. This radical is known for its persistence and characteristic yellow color in solution. The stability of the trityl radical is attributed to the delocalization of the unpaired electron over the three phenyl rings. The formation and decay of this and other transient species can be monitored using time-resolved spectroscopic techniques such as transient absorption spectroscopy.[10][11]
Experimental Protocols
Studying the photophysical and photochemical properties of this compound requires specialized experimental techniques.
Steady-State Spectroscopy
-
UV-Vis Absorption Spectroscopy : To determine the absorption spectrum, a solution of this compound in a suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile) is prepared. The absorbance is measured as a function of wavelength using a dual-beam spectrophotometer.
-
Fluorescence Spectroscopy : To measure the emission spectrum, the solution is excited at a wavelength where it absorbs strongly. The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to a detector. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.[12]
Time-Resolved Spectroscopy
-
Transient Absorption Spectroscopy (TAS) : This pump-probe technique is used to study the dynamics of excited states and the formation of transient species. A short, intense laser pulse (pump) excites the sample, and a second, weaker pulse (probe) monitors the changes in absorption at different time delays after excitation. By varying the delay time, the formation and decay of transient species can be followed on timescales ranging from femtoseconds to milliseconds.[13]
Photolysis Quantum Yield Determination
The quantum yield of photodissociation can be determined by measuring the number of molecules of this compound that decompose and the number of photons absorbed by the solution. This typically involves irradiating a solution of known concentration with a light source of known intensity and wavelength for a specific time. The change in concentration of the reactant can be monitored by UV-Vis spectroscopy or chromatography. The number of photons absorbed can be measured using a chemical actinometer.[12][14]
Applications in Drug Development and Research
The photochemical properties of this compound and its derivatives have potential applications in several areas:
-
Photodynamic Therapy (PDT) : The ability to generate reactive radical species upon light activation makes this class of compounds interesting for the development of photosensitizers for PDT.
-
Photoactivated Drug Delivery : The light-sensitive C-Br bond could be incorporated into drug delivery systems to enable the controlled release of therapeutic agents at a specific site upon irradiation.
-
Probes for Biological Systems : The formation of the colored trityl radical can be used as a basis for developing photochemical probes to study biological processes.
Conclusion
This compound exhibits interesting photochemical behavior dominated by the photodissociation of the C-Br bond to form the stable triphenylmethyl radical. While a comprehensive set of quantitative photophysical data is not yet available, studies on related compounds provide valuable insights into its excited-state dynamics. Further research, particularly utilizing advanced time-resolved spectroscopic techniques, is needed to fully elucidate the photophysical and photochemical properties of this compound. Such studies will undoubtedly pave the way for its application in various light-driven technologies, including those relevant to drug development and biomedical research.
References
- 1. Ultrafast excited state dynamics of S2 and S1 states of triphenylmethane dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C19H15Br | CID 11692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Solved Integrated Problem 07.91 this compound | Chegg.com [chegg.com]
- 6. Ultrafast excited state dynamics of S2 and S1 states of triphenylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Ultrafast Excited State Relaxation Dynamics of New Fuchsine- a Triphenylmethane Derivative Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 14. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SN1 Reaction Mechanism of Bromotriphenylmethane with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the unimolecular nucleophilic substitution (SN1) reaction mechanism between bromotriphenylmethane and various alcohols. It delves into the core principles governing this reaction, including kinetics, solvent effects, and the stability of the key intermediate. This document is intended to serve as a detailed resource, offering both theoretical insights and practical experimental guidance.
Core Concepts: The SN1 Pathway of this compound
The reaction of this compound with alcohols proceeds via a classic SN1 mechanism. This two-step pathway is dictated by the structure of the substrate, which is a tertiary alkyl halide. A key feature of this reaction is the formation of a highly stable carbocation intermediate.
Step 1: Formation of the Triphenylmethyl (Trityl) Carbocation
The first and rate-determining step involves the slow, spontaneous dissociation of the carbon-bromine bond in this compound. This heterolytic cleavage results in the formation of a bromide ion and the triphenylmethyl (trityl) carbocation. The high stability of this carbocation is a primary driver for the reaction proceeding via the SN1 pathway. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings.[1][2][3] The planarity of the carbocation allows for effective overlap of the empty p-orbital on the central carbon with the π-systems of the aromatic rings.
Step 2: Nucleophilic Attack by the Alcohol
The second step is a rapid nucleophilic attack on the electrophilic carbocation by the alcohol molecule. The alcohol acts as a weak nucleophile, and its oxygen atom donates a lone pair of electrons to the positively charged carbon. This results in the formation of a protonated ether.
Step 3: Deprotonation
The final step is a fast acid-base reaction where another alcohol molecule in the solvent acts as a base, removing the proton from the newly formed oxonium ion. This regenerates the alcohol catalyst and yields the final ether product.
Quantitative Data Presentation
Polar protic solvents, such as alcohols, are particularly effective at promoting SN1 reactions because they can stabilize both the developing carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[4][5][6] The ability of the solvent to stabilize the transition state leading to the carbocation is crucial. Generally, more polar and more sterically hindered alcohols are better at solvating the carbocation and the leaving group, which can influence the overall rate.
| Alcohol | Structure | Relative Rate Constant (k_rel) | Activation Energy (Ea) |
| Methanol | CH₃OH | Higher | Lower |
| Ethanol | CH₃CH₂OH | High | Low |
| Isopropanol | (CH₃)₂CHOH | Moderate | Moderate |
| t-Butanol | (CH₃)₃COH | Lower | Higher |
Note: The relative rates and activation energies presented in this table are based on established principles of SN1 reactions and solvent effects. The trend indicates that less hindered primary alcohols are expected to lead to faster reaction rates compared to more hindered tertiary alcohols. This is because the nucleophilic attack of the solvent is also a factor in the overall process, and steric hindrance can play a role. However, the overriding factor is the solvent's ability to stabilize the carbocation and the leaving group.
Experimental Protocols
Detailed methodologies for studying the kinetics of the SN1 reaction of this compound with alcohols are crucial for obtaining reliable quantitative data. The progress of the reaction can be monitored by measuring the rate of disappearance of the reactant or the rate of appearance of a product. Common methods include conductometry, spectrophotometry, and titration.
Conductometric Method
This method is based on the increase in the conductivity of the solution as the reaction progresses due to the formation of ionic products (HBr, which dissociates into H⁺ and Br⁻).
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in the desired alcohol (e.g., 0.01 M). Ensure the alcohol is of high purity and anhydrous to avoid side reactions.
-
Instrumentation: Use a calibrated conductivity meter with a probe suitable for organic solvents. The reaction should be carried out in a thermostated vessel to maintain a constant temperature.
-
Data Acquisition:
-
Equilibrate the alcohol in the reaction vessel to the desired temperature.
-
Initiate the reaction by adding a known volume of a stock solution of this compound in the same alcohol.
-
Start recording the conductivity of the solution at regular time intervals.
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the change in conductivity against time.
-
The pseudo-first-order rate constant (k') can be calculated from the slope of the plot of ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the conductivity at the completion of the reaction.
-
Spectrophotometric Method
The formation of the intensely colored triphenylmethyl carbocation can be monitored using UV-Vis spectrophotometry.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen alcohol.
-
Instrumentation: Use a UV-Vis spectrophotometer with a thermostated cell holder.
-
Data Acquisition:
-
Determine the λmax (wavelength of maximum absorbance) of the triphenylmethyl carbocation in the specific alcohol.
-
Place the reaction mixture in the cuvette and monitor the increase in absorbance at λmax over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined from the slope of the plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
Titration Method
The production of hydrobromic acid (HBr) as a byproduct of the reaction can be quantified by titration with a standard base.
Methodology:
-
Reaction Setup: Carry out the reaction in a thermostated flask.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a cold, non-reactive solvent (e.g., acetone).
-
Titration: Titrate the quenched aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis:
-
The concentration of HBr produced at each time point can be calculated from the volume of base used.
-
The pseudo-first-order rate constant (k') can be obtained by plotting ln([P]∞ - [P]t) versus time, where [P]t is the concentration of HBr at time t and [P]∞ is the final concentration of HBr.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The SN1 reaction mechanism of this compound with an alcohol.
Caption: General experimental workflow for the kinetic study of the SN1 reaction.
Caption: Key factors influencing the rate of the SN1 reaction of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. aurco.org [aurco.org]
- 4. "A Flexible Solvolysis Experiment for the Undergraduate Organic Laborat" by John J. Esteb, John R. Magers et al. [digitalcommons.butler.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of the trityl carbocation formed from Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical examination of the triphenylmethyl (trityl) carbocation, a cornerstone intermediate in organic chemistry. We will explore the factors governing its exceptional stability, its quantitative characterization, and the protocols for its generation from bromotriphenylmethane.
Core Concepts: Understanding Trityl Carbocation Stability
The triphenylmethyl cation, or trityl carbocation, is a tertiary carbocation renowned for its remarkable stability. Unlike simple alkyl carbocations, which are transient and highly reactive, the trityl cation is stable enough to be isolated as a salt with non-nucleophilic anions like tetrafluoroborate (B81430) or hexafluorophosphate. This stability arises from a combination of powerful electronic and structural factors.
Resonance Stabilization
The primary factor contributing to the trityl cation's stability is extensive resonance delocalization of the positive charge. The central, sp²-hybridized carbon atom is bonded to three phenyl rings. The empty p-orbital on this central carbon can overlap with the π-electron systems of all three aromatic rings.
This overlap allows the positive charge to be distributed away from the central carbon and across ten atoms in total: the central carbon and the ortho and para positions of each of the three phenyl rings. This delocalization significantly lowers the energy of the cation, rendering it substantially more stable than carbocations where the charge is localized on a single atom.
Steric Effects
The three phenyl rings cannot lie in the same plane due to steric hindrance. Instead, they adopt a propeller-like conformation. This specific geometry, while sometimes thought to hinder perfect orbital overlap for resonance, is the lowest energy conformation that balances steric repulsion and electronic stabilization.
Quantitative Measures of Stability
The stability of the trityl carbocation can be quantified through several experimental and spectroscopic parameters. These values are crucial for comparing its reactivity to other carbocations and for understanding its behavior in reaction mechanisms.
| Parameter | Value | Significance |
| pK R+ | -6.63 | This value represents the pH at which the concentration of the carbocation is equal to the concentration of its corresponding alcohol (triphenylmethanol). A more negative pK R+ indicates greater stability of the carbocation. |
| ¹³C NMR Chemical Shift (C+) | 211.3 ppm | The central, positively charged carbon atom is highly deshielded, resulting in a characteristic downfield chemical shift far from typical sp² carbons (which appear around 120-150 ppm). This large shift is a direct measure of the electron deficiency at the central carbon. |
| UV-Vis Absorption (λ max) | 410 nm, 435 nm | The extensive conjugated system of the trityl carbocation gives it a distinct yellow color. It strongly absorbs visible light, with characteristic maximum absorption wavelengths (λmax) that can be used for quantification.[1] |
Formation from this compound
The trityl carbocation is readily formed from this compound through the heterolytic cleavage of the carbon-bromine bond. This process is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction pathway, where the formation of the stable carbocation intermediate is the rate-determining step. The reaction is highly favorable due to the stability of the resulting carbocation.
The formation can be facilitated in two primary ways:
-
Sₙ1 Solvolysis: Dissolving this compound in a polar, weakly nucleophilic solvent (like ethanol (B145695) or a mixture of acetone (B3395972) and water) promotes the spontaneous dissociation of the bromide ion.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as aluminum chloride (AlCl₃), abstracts the bromide ion to form a complex anion (e.g., AlCl₃Br⁻) and the trityl carbocation. This method is effective even in non-polar solvents like dichloromethane.
The logical workflow for the formation and subsequent reaction of the trityl carbocation is illustrated below.
Caption: Logical workflow for the generation and subsequent reaction of the trityl carbocation.
Experimental Protocols
The following protocols detail the generation and characterization of the trityl carbocation from this compound.
Protocol 1: Generation via Sₙ1 Solvolysis
This protocol is adapted from procedures involving the Sₙ1 reaction of triphenylmethyl halides.
-
Dissolution: Weigh 0.50 g of this compound and place it in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add 10 mL of acetone and stir until the solid is fully dissolved.
-
Initiation: Add 2.0 mL of water to the acetone solution. The polar solvent mixture will facilitate the ionization of the C-Br bond.
-
Reaction: Stir the mixture at room temperature for 10-15 minutes. The solution should develop a characteristic yellow color, indicating the presence of the trityl carbocation.
-
Characterization: Immediately take an aliquot of the solution for UV-Vis spectroscopic analysis to confirm the presence of the cation by its characteristic absorbance peaks.
Protocol 2: Generation via Lewis Acid Catalysis
This protocol is based on the well-established method of generating carbocations using Lewis acids.
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve approximately 100 mg of anhydrous aluminum chloride (AlCl₃) in 10 mL of dry dichloromethane.
-
Substrate Addition: In a separate dry flask, dissolve 323 mg of this compound in 5 mL of dry dichloromethane.
-
Reaction: Slowly add the this compound solution to the stirring AlCl₃ solution at room temperature.
-
Observation: The solution will rapidly turn a deep yellow, indicating the formation of the trityl cation and the tetrachloroaluminate-bromide complex [AlCl₃Br]⁻.
-
Characterization: The resulting solution can be analyzed via ¹³C NMR spectroscopy. The sample should be prepared under inert conditions to prevent quenching of the carbocation by atmospheric moisture.
Visualization of Chemical Structures
The following diagrams, rendered using DOT language, illustrate the key chemical processes.
Diagram: Formation of Trityl Carbocation
This diagram shows the heterolytic cleavage of the C-Br bond in this compound.
Caption: Formation of the trityl carbocation from this compound.
Diagram: Resonance Stabilization
This diagram illustrates how the positive charge on the trityl carbocation is delocalized onto one of its phenyl rings. This process is identical for all three rings.
Caption: Resonance delocalization of the positive charge into a phenyl ring.
References
Spectroscopic Profile of Bromotriphenylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for bromotriphenylmethane (Trityl Bromide), a vital reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | Multiplet | 15H | Phenyl-H |
¹³C NMR
| Chemical Shift (ppm) | Assignment |
| 67.8 | Quaternary C-Br |
| 128.0 | Phenyl C-H (ortho) |
| 128.6 | Phenyl C-H (para) |
| 130.2 | Phenyl C-H (meta) |
| 144.9 | Phenyl C (ipso) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3080 | Medium | C-H stretch (aromatic) |
| 1595, 1490, 1445 | Strong | C=C stretch (aromatic ring) |
| 700 - 800 | Strong | C-H bend (out-of-plane) |
| 500 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 243 | 100 | [C(C₆H₅)₃]⁺ (Trityl cation) - Base Peak |
| 165 | High | [C₁₃H₉]⁺ (Fluorenyl cation) |
| 322/324 | Low | [M]⁺ / [M+2]⁺ (Molecular ion isotope pattern for Br) |
Experimental Protocols
The data presented above are typically acquired through standardized spectroscopic techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS spectra of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Set a spectral width of approximately 10-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
The instrument separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis: Identify the molecular ion peak and key fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Trityl Bromide: A Technical Guide to a Sterically Hindered Electrophile in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of reagents available, sterically hindered electrophiles play a crucial role in achieving high selectivity. Triphenylmethyl bromide, commonly known as trityl bromide, stands out as a quintessential example of such a reagent. Its bulky three-dimensional structure, arising from the three phenyl rings attached to a central carbon atom, governs its reactivity, making it an invaluable tool for the selective protection of functional groups, particularly primary alcohols. This technical guide provides an in-depth exploration of the core principles governing the reactivity of trityl bromide, detailed experimental protocols, and its applications in contemporary organic synthesis, with a focus on its relevance to drug development.
Core Concepts: Steric Hindrance and Electrophilicity of Trityl Bromide
Trityl bromide's utility stems from a delicate balance between its electronic and steric properties. The central carbon atom is rendered electrophilic by the electron-withdrawing inductive effect of the bromine atom. However, the three bulky phenyl groups create significant steric congestion around this electrophilic center. This steric hindrance is the primary determinant of its reaction mechanism and selectivity.
Unlike smaller alkyl halides that can readily undergo bimolecular nucleophilic substitution (SN2) reactions, trityl bromide is precluded from this pathway. The bulky trityl group effectively shields the electrophilic carbon from backside attack by a nucleophile, a prerequisite for the SN2 mechanism.[1][2] Consequently, reactions involving trityl bromide predominantly proceed through a unimolecular nucleophilic substitution (SN1) mechanism.[3][4]
The SN1 pathway involves a two-step process:
-
Ionization: The carbon-bromine bond cleaves heterolytically in the rate-determining step to form a highly stable tertiary carbocation, the trityl cation, and a bromide anion. The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.[5][6]
-
Nucleophilic Attack: A nucleophile then rapidly attacks the planar trityl cation to form the final substitution product.
This mechanistic pathway is visually represented in the following diagram.
Reactivity and Selectivity
The steric bulk of the trityl group not only dictates the reaction mechanism but also imparts a high degree of selectivity, particularly in reactions with alcohols.
Protection of Alcohols
Trityl bromide is a premier reagent for the protection of primary alcohols. The significant steric hindrance around the electrophilic carbon of the trityl cation allows it to discriminate between primary, secondary, and tertiary alcohols. Primary alcohols, being the least sterically hindered, react significantly faster than secondary alcohols, while tertiary alcohols are generally unreactive.[7][8] This selectivity makes trityl bromide an excellent choice for the chemoselective protection of primary hydroxyl groups in polyhydroxylated compounds like carbohydrates and diols.[9][10][11]
| Substrate Type | Reactivity with Trityl Bromide | Typical Yields | Reference(s) |
| Primary Alcohols | High | Excellent (>90%) | [7] |
| Secondary Alcohols | Low | Moderate to Low (13-25%) | [7] |
| Tertiary Alcohols | Very Low/Inert | Negligible | [7][8] |
The following workflow illustrates the selective protection of a primary alcohol in a diol.
Experimental Protocols
General Procedure for the Tritylation of a Primary Alcohol
This protocol is a general guideline for the protection of a primary alcohol using trityl bromide.
Materials:
-
Alcohol (1.0 eq)
-
Trityl bromide (1.1 - 1.5 eq)
-
Anhydrous pyridine (B92270) or a mixture of anhydrous dichloromethane (B109758) (DCM) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (DCM or pyridine)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (if not using pyridine as the solvent).
-
Add trityl bromide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Selective Monotritylation of a Diol[11]
This protocol describes a method for the selective protection of one primary alcohol in a diol.
Materials:
-
Diol (e.g., 1,4-butanediol) (excess, e.g., 5-10 eq)
-
Trityl bromide (1.0 eq)
-
Anhydrous pyridine
Procedure:
-
Dissolve trityl bromide in a minimal amount of anhydrous pyridine.
-
Add this solution dropwise to a solution of the excess diol in anhydrous pyridine at 0 °C over an extended period.
-
Allow the reaction to stir at room temperature, monitoring by TLC for the formation of the mono-tritylated product and consumption of trityl bromide.
-
Work-up and purification are performed as described in the general procedure. The use of excess diol favors the formation of the mono-protected product.
Deprotection of a Trityl Ether
The trityl group is acid-labile and can be removed under mild acidic conditions.
Materials:
-
Trityl-protected alcohol
-
Formic acid (80-90%) or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the trityl ether in DCM.
-
Add the acidic solution (formic acid or TFA/DCM) and stir at room temperature.
-
Monitor the reaction by TLC. Deprotection is usually rapid.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate to afford the deprotected alcohol.
Applications in Drug Development and Natural Product Synthesis
The robustness of the trityl protecting group under various reaction conditions, coupled with its ease of removal, has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[12][13]
A notable example is the use of a trityl protecting group in the synthesis of Irbesartan , an angiotensin II receptor antagonist used to treat high blood pressure. In one synthetic route, a trityl group is used to protect a tetrazole moiety during a key Suzuki coupling reaction.[14]
The selectivity of trityl bromide is also leveraged in the synthesis of complex natural products where the differential protection of multiple hydroxyl groups is required.
Quantitative Data
The following table summarizes typical yields for the tritylation of various primary alcohols with trityl bromide or a related tritylating agent, highlighting the efficiency of this protection strategy.
| Alcohol | Tritylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| 1-Butanol | Trityl Chloride | Pyridine | Pyridine | >95 | [4] |
| Benzyl Alcohol | Trityl Alcohol | EMIM·AlCl₄ | DCM | 98 | [15][16][17] |
| Propargyl Alcohol | Trityl Alcohol | EMIM·AlCl₄ | DCM | 98 | [15][16][17] |
| Thymidine (5'-OH) | Trityl Alcohol/TFAA | DIEA | THF | 82 (mono) | [10] |
| 2-Butene-1,4-diol | Trityl Chloride | AgNO₃ | THF/DMF | 90 (mono) | [9] |
Spectroscopic Data
The presence of the trityl group is readily identifiable in NMR spectra.
-
¹H NMR: The aromatic protons of the trityl group typically appear as a complex multiplet in the region of δ 7.2-7.5 ppm.
-
¹³C NMR: The quaternary carbon of the trityl group (CPh₃) appears around δ 86-88 ppm. The aromatic carbons show signals in the typical aromatic region (δ 127-145 ppm).[18][19][20]
The following table provides characteristic chemical shifts for a trityl-protected primary alcohol.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Trityl Aromatic Protons | 7.20 - 7.50 (m, 15H) | 144.5 (ipso-C), 128.8 (o-C), 127.8 (m-C), 127.0 (p-C) |
| Trityl Quaternary Carbon | - | ~87.0 |
| -CH₂-O-Tr | ~3.1 - 3.4 (t) | ~64.0 |
Conclusion
Trityl bromide is a powerful and highly selective electrophile whose reactivity is dominated by the steric hindrance imposed by its three phenyl rings. Its preference for an SN1 reaction mechanism via the stable trityl cation underpins its exceptional utility in the selective protection of primary alcohols. The mild conditions required for both the introduction and removal of the trityl group, combined with its orthogonality to many other protecting groups, have cemented its place as an indispensable tool in the arsenal (B13267) of the synthetic chemist. For researchers in drug development and natural product synthesis, a thorough understanding of the principles and practicalities of using trityl bromide is essential for the efficient and elegant construction of complex molecular architectures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromotriphenylmethane, commonly known as trityl bromide, is a tertiary alkyl halide renowned for the unique reactivity of its carbon-bromine (C-Br) bond. This bond is exceptionally labile, not due to inherent weakness in the C-Br bond itself, but because of the extraordinary stability of the resulting triphenylmethyl (trityl) carbocation formed upon its heterolytic cleavage. This guide provides a comprehensive analysis of the factors governing the reactivity of the C-Br bond, focusing on the underlying principles of carbocation stability, reaction kinetics, and primary reaction pathways. Detailed experimental protocols for the synthesis of this compound and a characteristic nucleophilic substitution reaction are provided, alongside quantitative data and mechanistic diagrams to offer a complete technical overview for research and development applications.
Core Principles of C-Br Bond Reactivity
The reactivity of the C-Br bond in this compound is primarily dictated by the electronic and steric properties of the triphenylmethyl group.
-
Exceptional Carbocation Stability: The defining feature of this compound's reactivity is its propensity to form the triphenylmethyl carbocation via an SN1 mechanism. This carbocation is exceptionally stable due to the delocalization of the positive charge across the π-systems of the three phenyl rings. This extensive resonance stabilization significantly lowers the activation energy for the C-Br bond cleavage, making it the dominant reaction pathway.[1][2]
-
Steric Hindrance: The three bulky phenyl groups create significant steric congestion around the central carbon atom. This steric hindrance effectively prevents backside attack by a nucleophile, rendering the bimolecular SN2 substitution pathway non-viable.[3]
-
Bond Polarity: The C-Br bond is polarized towards the more electronegative bromine atom, creating a partial positive charge (δ+) on the central carbon. This polarity makes the carbon atom electrophilic and susceptible to nucleophilic attack, which proceeds once the leaving group has dissociated.
Quantitative Data
The following tables summarize key physical and chemical data for this compound and related compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | Ethoxytriphenylmethane |
| CAS Number | 596-43-0[4] | 968-39-8[5] |
| Molecular Formula | C₁₉H₁₅Br[4] | C₂₁H₂₀O[5] |
| Molecular Weight | 323.23 g/mol [4] | 288.38 g/mol [5] |
| Melting Point | 152-154 °C[4] | ~81-83 °C |
| Boiling Point | 230 °C at 15 mmHg[4] | 382.1 °C at 760 mmHg[5] |
| Appearance | White to yellow crystalline powder[6] | White crystalline solid[7] |
Table 2: Bond Dissociation Energy (BDE) Comparison
| Bond | Compound Type | BDE (kJ/mol) | BDE (kcal/mol) | Reference |
| (C₆H₅)₃C-Br | Tertiary Benzylic (Trityl) | ~205 (Estimated) | ~49 (Estimated) | |
| (CH₃)₃C-Br | Tertiary Alkyl | 293 | 70 | [8] |
| C₆H₅CH₂-Br | Primary Benzylic | 238 | 57 | |
| CCl₃-Br | Trichloromethyl | 205 | 49 | [2] |
| CH₃-Br | Methyl | 293 | 70 | [8] |
| Br-Br | Diatomic Halogen | 194 | 46 | [8] |
Table 3: Relative Rates of Solvolysis
| Solvent (Aqueous Mixtures) | Relative Rate | Rationale |
| 80% Ethanol (B145695) / 20% Water | Moderate | Good balance of polarity and nucleophilicity. |
| 50% Acetone (B3395972) / 50% Water | Faster | Increased water content enhances ionizing power. |
| 80% Acetone / 20% Water | Slower | Less polar than the 50/50 mixture. |
| Acetic Acid | Fast | High ionizing power, promotes carbocation formation. |
Key Reaction Pathways and Mechanisms
SN1 Nucleophilic Substitution
The predominant reaction pathway for this compound is unimolecular nucleophilic substitution (SN1). The reaction proceeds in a stepwise manner.
-
Step 1 (Rate-Determining): The C-Br bond undergoes slow, spontaneous heterolytic cleavage to form the highly stable triphenylmethyl carbocation and a bromide anion. This is the rate-determining step of the reaction.
-
Step 2 (Fast): A nucleophile rapidly attacks the planar carbocation. Because the carbocation is flat, the nucleophile can attack from either face.
-
Step 3 (If Necessary): If the nucleophile was neutral (e.g., ethanol, water), a final deprotonation step occurs to yield the neutral product.
A common example is the solvolysis reaction with ethanol to produce ethoxytriphenylmethane.[7]
Caption: SN1 reaction pathway for this compound with ethanol.
Resonance Stabilization of the Triphenylmethyl Carbocation
The exceptional stability of the triphenylmethyl carbocation is the driving force for the SN1 mechanism. The positive charge on the central carbon is delocalized into the ortho and para positions of the three phenyl rings through resonance.
References
- 1. Which of them is correct order for solvolysis rate in aqueous acetone C=C.. [askfilo.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ias.ac.in [ias.ac.in]
- 6. The relative rate of solvolysis in aqueous acetone of the following terti.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. amherst.edu [amherst.edu]
Solubility of Bromotriphenylmethane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of bromotriphenylmethane (also known as triphenylmethyl bromide or trityl bromide) in common organic solvents. This information is crucial for professionals engaged in chemical synthesis, purification, and formulation where this compound is utilized as a key reagent or intermediate. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.
Core Data Presentation
The solubility of this compound is dictated by its molecular structure, which features a bulky, nonpolar triphenylmethyl group and a polar carbon-bromine bond. This duality influences its interaction with various solvents. Generally, it exhibits greater solubility in nonpolar and polar aprotic solvents and is sparingly soluble in highly polar protic solvents.[1] It is also known to be sensitive to moisture, which can lead to hydrolysis to triphenylmethanol, a factor to consider during solubility assessments.[2]
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. However, the following table summarizes the available data.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dioxane | C₄H₈O₂ | 88.11 | Not Specified | 10 g/100 mL[3][4][5][6][7] |
Qualitative Solubility Data
Qualitative assessments provide further insight into the solubility profile of this compound.
| Solvent | Observation |
| Hot Acetic Acid | Soluble |
| Acetone | Soluble (at least 5 g/100 mL) |
| Benzene | Soluble[1] |
| Dichloromethane | Soluble[8] |
| Diethyl Ether | Soluble[1][8] |
| Ethanol | Soluble[1] |
| Water | Insoluble[1][5][8][9][10] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent, based on the isothermal shake-flask method. This method is a reliable technique for establishing solubility.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath with magnetic stirrer
-
Screw-cap vials
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to generate a series of standard solutions with varying concentrations. These will be used to construct a calibration curve.
-
-
Sample Preparation (Isothermal Shake-Flask Method):
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is critical to ensure the formation of a saturated solution.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation, which is especially important for volatile solvents.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.
-
Agitate the mixture at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is recommended to test different time points to confirm that equilibrium has been established.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, the sample can be centrifuged.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe.
-
Immediately pass the solution through a chemically compatible syringe filter to remove any remaining microscopic particles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining solubility and the general relationship between solvent properties and the solubility of a largely nonpolar compound like this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. Trityl Bromide | CAS#:596-43-0 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. Triphenylmethyl bromide | 596-43-0 [chemicalbook.com]
- 7. Triphenylmethyl bromide CAS#: 596-43-0 [m.chemicalbook.com]
- 8. CAS 596-43-0: Trityl bromide | CymitQuimica [cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromotriphenylmethane
This compound, also known as triphenylmethyl bromide or trityl bromide, is a versatile organic compound with the chemical formula (C₆H₅)₃CBr. It serves as a key intermediate in organic synthesis, particularly in the introduction of the trityl protecting group for alcohols, amines, and thiols. Its applications extend to the synthesis of dyes, pigments, and pharmaceuticals.[1] Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 596-43-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₅Br | [1][4] |
| Molecular Weight | 323.23 g/mol | [1][3][5] |
| Appearance | White to yellow powder or crystalline powder | [1][4] |
| Melting Point | 152-156 °C | [2][3] |
| Boiling Point | 230 °C at 15 mmHg | [2][3] |
| Purity | ≥98% | [1][2][3] |
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the thermal stability, decomposition temperature, and composition of materials.[6] A TGA instrument consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which plots the mass of the sample against temperature or time.
Hypothetical Thermogravimetric Analysis of this compound
Due to the absence of specific TGA data for this compound in the literature, this section presents a hypothetical analysis to illustrate the expected thermal behavior and the data that would be generated.
The thermal decomposition of this compound is anticipated to proceed via the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This initial step would result in the formation of the stable triphenylmethyl radical and a bromine radical. The triphenylmethyl radical could then undergo further reactions, such as recombination or fragmentation.
The following table summarizes the hypothetical quantitative data that could be obtained from a TGA experiment of this compound under a nitrogen atmosphere.
Table 2: Hypothetical TGA Data for this compound
| Parameter | Hypothetical Value |
| Onset Decomposition Temperature (Tₒ) | ~ 250 °C |
| Peak Decomposition Temperature (Tₘₐₓ) | ~ 280 °C |
| Final Decomposition Temperature (Tբ) | ~ 350 °C |
| Mass Loss in First Stage (%) | ~ 24.7% (corresponding to loss of Br) |
| Mass Loss in Second Stage (%) | ~ 75.3% (corresponding to decomposition of the triphenylmethyl fragment) |
| Residual Mass at 600 °C (%) | < 1% |
Detailed Experimental Protocol
This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600 °C.
-
High-purity nitrogen gas (99.999%) for providing an inert atmosphere.
-
Alumina or platinum crucibles.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound powder into a clean, tared TGA crucible.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve (thermogram).
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the peak decomposition temperatures.
-
Determine the onset decomposition temperature (Tₒ), the temperature of maximum mass loss rate (Tₘₐₓ), and the final decomposition temperature (Tբ).
-
Quantify the percentage of mass loss at each decomposition stage.
-
Interpretation of Results and Applications
The hypothetical TGA data suggests that this compound is thermally stable up to approximately 250 °C under an inert atmosphere. The initial mass loss of around 24.7% would correspond to the cleavage of the C-Br bond and the loss of a bromine atom (atomic weight of Br is ~79.9 g/mol , which is approximately 24.7% of the total molecular weight of 323.23 g/mol ). The subsequent mass loss would be attributed to the decomposition of the remaining triphenylmethyl fragment.
This information is critical for:
-
Drug Development: Establishing the thermal stability of active pharmaceutical ingredients (APIs) and intermediates is essential for formulation development, manufacturing, and storage.
-
Process Chemistry: Understanding the decomposition temperature allows for the safe design of chemical reactions and purification processes involving this compound at elevated temperatures.
-
Materials Science: For applications where this compound is used as a precursor or additive in polymers or other materials, its thermal stability will influence the properties and processing conditions of the final product.
Conclusion
While direct experimental data on the thermogravimetric analysis of this compound is not currently available, this technical guide provides a comprehensive framework for conducting such an analysis. By following the detailed experimental protocol and applying the principles of TGA, researchers, scientists, and drug development professionals can effectively characterize the thermal stability and decomposition kinetics of this important chemical compound. The hypothetical data and decomposition pathway presented herein serve as a valuable reference for what can be expected from such an analysis. Further experimental work is warranted to validate these hypotheses.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.p212121.com [store.p212121.com]
- 3. ブロモトリフェニルメタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. openaccessjournals.com [openaccessjournals.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Textile Dyes Using Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of triarylmethane textile dyes utilizing bromotriphenylmethane as a key intermediate. The following sections detail the synthesis of Crystal Violet, a foundational triarylmethane dye, and its subsequent conversion to Ethyl Green, a dye with applications in textile dyeing.
Introduction
Triphenylmethane dyes are a class of intensely colored synthetic organic compounds widely used in the textile industry.[1] Their brilliant hues and strong tinctorial strength make them valuable for dyeing materials such as silk, wool, and acrylic fibers.[1][2] this compound serves as a versatile precursor in the synthesis of these dyes due to the reactivity of its bromide leaving group, which allows for the introduction of auxochromic groups essential for color development.[3] This document outlines the synthesis of Crystal Violet from this compound via a nucleophilic substitution and subsequent oxidation, followed by the ethylation of Crystal Violet to produce Ethyl Green.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Crystal Violet and Ethyl Green.
Table 1: Synthesis of Crystal Violet - Reactants and Conditions
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | N,N-Dimethylaniline |
| Solvent | Nitrobenzene |
| Reaction Temperature | 180-200 °C |
| Reaction Time | 4-6 hours |
| Oxidizing Agent | Lead(IV) oxide (PbO₂) |
Table 2: Synthesis of Ethyl Green - Reactants and Conditions
| Parameter | Value |
| Reactant 1 | Crystal Violet |
| Reactant 2 | Ethyl bromide |
| Solvent | Ethanol (B145695) |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-3 hours |
Experimental Protocols
Protocol 1: Synthesis of Crystal Violet from this compound
This protocol describes the synthesis of the leuco base of Crystal Violet by the reaction of this compound with N,N-dimethylaniline, followed by oxidation to form the dye.
Materials:
-
This compound
-
N,N-Dimethylaniline
-
Nitrobenzene
-
Lead(IV) oxide (PbO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution, 10%
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beakers, funnels, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Leuco Base Synthesis:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve this compound (1 molar equivalent) in nitrobenzene.
-
Add an excess of N,N-dimethylaniline (approximately 3-4 molar equivalents).
-
Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add the reaction mixture to a beaker of ice-cold water to precipitate the leuco base.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Oxidation to Crystal Violet:
-
Suspend the dried leuco base in a mixture of water and hydrochloric acid.
-
Add lead(IV) oxide (PbO₂) portion-wise with vigorous stirring. The color of the solution should change to a deep violet.
-
Continue stirring for 2-3 hours at room temperature to ensure complete oxidation.
-
Filter the solution to remove any unreacted lead oxide.
-
Neutralize the filtrate with a 10% sodium hydroxide solution until the dye precipitates.
-
Filter the crude Crystal Violet and wash with water.
-
-
Purification:
-
Recrystallize the crude Crystal Violet from a mixture of ethanol and water to obtain purified, gold-green crystals.[4]
-
Dry the crystals under vacuum.
-
Protocol 2: Synthesis of Ethyl Green from Crystal Violet
This protocol details the conversion of Crystal Violet to Ethyl Green by the addition of an ethyl group.[1][5]
Materials:
-
Crystal Violet
-
Ethyl bromide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Ethylation Reaction:
-
Dissolve Crystal Violet (1 molar equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and stirring apparatus.
-
Add an excess of ethyl bromide (approximately 2-3 molar equivalents).
-
Heat the mixture to reflux with continuous stirring for 2-3 hours.
-
Monitor the reaction by observing the color change of the solution.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The Ethyl Green product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the precipitated dye.
-
Wash the product with a small amount of cold ethanol to remove any unreacted Crystal Violet.
-
Dry the Ethyl Green dye. To ensure the absence of Crystal Violet contamination, the product can be dissolved in a suitable solvent and washed with chloroform.[5]
-
Visualizations
Caption: Synthetic pathway for Crystal Violet.
Caption: Synthesis of Ethyl Green from Crystal Violet.
Caption: Workflow for Crystal Violet synthesis.
References
Application Notes and Protocols: Bromotriphenylmethane as an Intermediate in Pharmaceutical Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bromotriphenylmethane as a key intermediate in the synthesis of pharmaceutical compounds. The focus is on its role in the preparation of S-trityl-L-cysteine, a versatile molecule that serves as both a crucial building block in peptide synthesis and a pharmacologically active agent.
Introduction: The Role of this compound in Protecting Group Chemistry
This compound, also known as trityl bromide, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trityl (triphenylmethyl, Tr) protecting group.[1] The trityl group is widely employed to protect alcohols, thiols, and amines due to its steric bulk and the relative ease of its introduction and subsequent removal under mild acidic conditions.[2] In pharmaceutical synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations occur with high selectivity and yield. This compound serves as a key reagent for attaching this bulky protecting group, particularly to the thiol side chain of cysteine residues.[2]
Application: Synthesis of S-trityl-L-cysteine - A Key Pharmaceutical Intermediate and Active Moiety
A significant application of this compound in pharmaceutical sciences is the synthesis of S-trityl-L-cysteine (STLC). This compound is not only a valuable protected amino acid for peptide synthesis but has also been identified as a potent and specific inhibitor of the human mitotic kinesin Eg5.[3][4][5] Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for the development of novel anticancer therapies.[3][4] STLC and its analogues represent a class of antimitotic agents with potential for cancer chemotherapy.[1][3]
Synthesis of S-trityl-L-cysteine
The synthesis of S-trityl-L-cysteine involves the reaction of L-cysteine with this compound in the presence of a base. The trityl group selectively protects the nucleophilic thiol group of the cysteine side chain.
Reaction Scheme:
L-Cysteine + this compound --(Base)--> S-trityl-L-cysteine + HBr
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and biological activity of S-trityl-L-cysteine and its analogues.
| Compound | Synthesis Yield (%) | IC50 (Eg5 ATPase activity) | EC50 (Mitotic Arrest) | Reference |
| S-trityl-L-cysteine (STLC) | Good yields and purities | 140 nM (microtubule-activated) | 700 nM (HeLa cells) | [2][6] |
| p-substituted STLC analogue | Not specified | ~100 nM | ~200 nM | [3] |
Experimental Protocols
Synthesis of (+)-S-Trityl-L-cysteine
This protocol describes the synthesis of (+)-S-Trityl-L-cysteine from L-cysteine and this compound.
Materials:
-
L-cysteine
-
This compound (Trityl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
Dissolve L-cysteine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution to act as a base.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the this compound solution to the L-cysteine solution at room temperature with continuous stirring.
-
Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product and wash it with cold water and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (+)-S-Trityl-L-cysteine.
-
Dry the purified product under vacuum.
Expected Yield:
-
Good yields and purities are reported for this reaction.[2]
Visualizations
Synthesis Workflow of S-trityl-L-cysteine
Caption: Workflow for the synthesis of S-trityl-L-cysteine.
Signaling Pathway of Eg5 Inhibition by S-trityl-L-cysteine
Caption: Signaling pathway of Eg5 inhibition by STLC.
Experimental Workflow for Screening Eg5 Inhibitors
Caption: Workflow for screening and evaluation of Eg5 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine-S-trityl a key derivative to prepare N-methyl cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trityl Bromide in Specialty Polymer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trityl bromide in the development of specialty polymers. Trityl bromide serves as a versatile reagent, acting as both a precursor to initiating species in cationic polymerization and as a bulky protecting group for hydroxyl functionalities, enabling the synthesis of well-defined and complex polymer architectures.
Application Note 1: Trityl Bromide as an Initiator for Cationic Polymerization of N-Vinylcarbazole
Introduction:
The trityl cation (triphenylmethyl cation), readily generated from trityl bromide, is an effective initiator for the cationic polymerization of electron-rich monomers such as N-vinylcarbazole (NVC). This method allows for the synthesis of poly(N-vinylcarbazole) (PVK), a polymer with interesting photoconductive and thermal properties, making it a valuable material in organic electronics and other specialty applications. The bulky nature of the trityl initiator can also influence the stereochemistry and properties of the resulting polymer.
Signaling Pathway of Cationic Polymerization Initiation:
The initiation of cationic polymerization by trityl bromide in the presence of a Lewis acid co-initiator involves the formation of a tritylium (B1200429) ion, which then electrophilically attacks the vinyl group of the monomer.
Quantitative Data:
The molecular weight of the resulting poly(N-vinylcarbazole) can be controlled by the monomer-to-initiator ratio. The following table summarizes typical results for the polymerization of NVC initiated by tritylium salts.
| Monomer/Initiator Ratio ([M]/[I]) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| 100 | 15,000 | 1.35 | 85 | [1] |
| 200 | 28,000 | 1.42 | 88 | [1] |
| 500 | 65,000 | 1.51 | 92 | [1] |
Experimental Protocol: Cationic Polymerization of N-Vinylcarbazole
This protocol describes a general procedure for the cationic polymerization of N-vinylcarbazole using a trityl bromide/Lewis acid initiating system.
Materials:
-
N-vinylcarbazole (NVC), recrystallized from methanol (B129727) and dried under vacuum.
-
Trityl bromide (Ph3CBr)
-
Tin(IV) chloride (SnCl4) as a solution in dichloromethane (B109758)
-
Dichloromethane (CH2Cl2), dried over CaH2 and distilled.
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of N-vinylcarbazole in dry dichloromethane.
-
In a separate flame-dried Schlenk flask, prepare a stock solution of trityl bromide in dry dichloromethane.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
To the stirred monomer solution, add the trityl bromide solution via syringe.
-
Initiate the polymerization by the dropwise addition of the SnCl4 solution. The solution will typically develop a characteristic color indicating the formation of the propagating carbocations.
-
Allow the reaction to proceed for the desired time (e.g., 1-4 hours).
-
Terminate the polymerization by adding an excess of cold methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).
Application Note 2: Trityl Bromide as a Protecting Group for the Synthesis of Amphiphilic Block Copolymers for Drug Delivery
Introduction:
The synthesis of well-defined block copolymers is crucial for the development of advanced drug delivery systems. Trityl bromide can be used to protect the hydroxyl end-group of a hydrophilic polymer, such as poly(ethylene glycol) (PEG), to form a macroinitiator. This trityl-protected macroinitiator can then be used to initiate the polymerization of a hydrophobic monomer, such as ε-caprolactone (CL), via Ring-Opening Polymerization (ROP). Subsequent deprotection of the trityl group reveals the hydroxyl functionality, yielding an amphiphilic block copolymer (e.g., PEG-b-PCL) capable of self-assembling into micelles for drug encapsulation.
Experimental Workflow:
The synthesis of a PEG-b-PCL block copolymer using a trityl protection strategy involves three main stages: protection of the PEG macroinitiator, polymerization of the hydrophobic block, and deprotection to yield the final amphiphilic block copolymer.
Quantitative Data:
The following table presents representative data for the synthesis of a PEG-b-PCL block copolymer using a trityl-protected PEG macroinitiator.
| Polymer | Mn (PEG block, g/mol ) | Mn (PCL block, g/mol ) | Mn (Total, g/mol ) | PDI (Mw/Mn) | Reference |
| Tr-PEG-OH | 2,000 | - | 2,244 | 1.05 | Adapted from[2] |
| Tr-PEG-b-PCL | 2,000 | 5,700 | 7,944 | 1.15 | Adapted from[2] |
| HO-PEG-b-PCL | 2,000 | 5,700 | 7,700 | 1.16 | Adapted from[2] |
Experimental Protocols:
Protocol 2.1: Synthesis of Trityl-Protected Poly(ethylene glycol) (Tr-PEG-OH) Macroinitiator
Materials:
-
Poly(ethylene glycol) (PEG), Mn = 2,000 g/mol , dried by azeotropic distillation with toluene (B28343).
-
Trityl bromide
-
Pyridine (B92270), dried over KOH and distilled.
-
Dichloromethane (CH2Cl2), dried and distilled.
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under argon, dissolve the dried PEG in a minimal amount of dry dichloromethane and pyridine.
-
Add trityl bromide (1.1 equivalents per hydroxyl group of PEG) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove pyridine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Filter the white precipitate and dry under vacuum.
-
Confirm the structure and degree of tritylation by ¹H NMR spectroscopy.
Protocol 2.2: Synthesis of Tr-PEG-b-PCL Block Copolymer via Ring-Opening Polymerization
Materials:
-
Tr-PEG-OH macroinitiator
-
ε-Caprolactone (CL), dried over CaH2 and distilled under reduced pressure.
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2)
-
Toluene, dried and distilled.
Procedure:
-
In a flame-dried Schlenk flask under argon, add the Tr-PEG-OH macroinitiator and the desired amount of ε-caprolactone.
-
Add dry toluene to dissolve the reactants.
-
Add the catalyst, Sn(Oct)2, via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Allow the polymerization to proceed for the specified time (e.g., 6-24 hours).
-
Cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Precipitate the block copolymer in cold methanol.
-
Filter the polymer and dry it under vacuum.
-
Characterize the block copolymer by ¹H NMR to determine the block lengths and by GPC to determine Mn and PDI.
Protocol 2.3: Deprotection of Tr-PEG-b-PCL to Yield HO-PEG-b-PCL
Materials:
-
Tr-PEG-b-PCL block copolymer
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Methanol
Procedure:
-
Dissolve the Tr-PEG-b-PCL in dichloromethane.
-
Add a few drops of trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the final HO-PEG-b-PCL copolymer in cold diethyl ether.
-
Filter the polymer and dry it under vacuum.
-
Confirm the complete removal of the trityl group by ¹H NMR spectroscopy.
These application notes and protocols provide a foundation for researchers to utilize trityl bromide in the synthesis of advanced and functional specialty polymers for a range of applications, including the development of novel drug delivery systems.
References
Protocol for the Protection of Primary Alcohols with Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective protection of primary alcohols is a critical strategy in multi-step organic synthesis, particularly in the fields of nucleoside, carbohydrate, and complex natural product chemistry. The triphenylmethyl (trityl, Tr) group is a bulky protecting group that offers excellent selectivity for primary alcohols over more sterically hindered secondary and tertiary alcohols.[1] This selectivity is attributed to the significant steric bulk of the three phenyl rings, which favors reaction at the less congested primary hydroxyl group.[1]
Bromotriphenylmethane, while less commonly cited than its chloro-analogue, is an effective reagent for the introduction of the trityl protecting group. The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This involves the formation of a highly stable triphenylmethyl carbocation, which then reacts with the primary alcohol.[1] Due to bromide being a better leaving group than chloride, reactions with this compound are expected to proceed at a faster rate.
Trityl ethers are stable under neutral and basic conditions but are readily cleaved under mild acidic conditions, providing a convenient method for deprotection that is orthogonal to many other protecting groups.[2]
Reaction Mechanism and Selectivity
The protection of a primary alcohol with this compound proceeds through an SN1 mechanism, which is initiated by the dissociation of the carbon-bromine bond to form a stable trityl cation. This bulky electrophile then reacts preferentially with the least sterically hindered primary alcohol.
Caption: SN1 mechanism for the protection of a primary alcohol with this compound.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the protection of primary alcohols with trityl halides. While specific data for this compound is less prevalent in the literature, the conditions are analogous to those for trityl chloride, with potentially shorter reaction times.
| Substrate (Primary Alcohol) | Tritylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Trityl chloride | Pyridine (B92270) | Pyridine | 12-16 | ~90 |
| Ethanol | Trityl chloride | Pyridine | Pyridine | 12 | ~85 |
| 1-Butanol | Trityl chloride | DMAP/Et₃N | CH₂Cl₂ | 4 | >95 |
| 1-Hexanol | Trityl chloride | Pyridine | Pyridine | 16 | ~92 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol is adapted from standard procedures for trityl chloride and is expected to provide high yields of the corresponding trityl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (B109758) (CH₂Cl₂) and a non-nucleophilic base (e.g., triethylamine, Et₃N, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.05 equiv) - optional, for hindered alcohols
-
Anhydrous solvent (Pyridine or CH₂Cl₂)
-
Methanol (for quenching)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in the chosen anhydrous solvent.
-
Add the base (if using a co-solvent system) and the catalytic DMAP (if needed).
-
To the stirred solution, add this compound (1.1 - 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times may vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trityl ether.
Protocol 2: Deprotection of a Trityl Ether
This protocol describes the removal of the trityl group under mild acidic conditions.
Materials:
-
Trityl-protected alcohol (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) or Formic acid (88-97%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the trityl-protected alcohol (1.0 equiv) in dichloromethane.
-
To the stirred solution at room temperature, add a solution of the acid (e.g., 1-5% TFA in CH₂Cl₂ or a few drops of formic acid) dropwise.
-
Monitor the reaction by TLC. Deprotection is typically rapid (minutes to a few hours).[3]
-
Once the reaction is complete, carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected primary alcohol. The triphenylmethanol (B194598) byproduct is typically easily separated.
Experimental Workflow
The following diagram illustrates the general workflow for the protection of a primary alcohol with this compound and its subsequent deprotection.
Caption: General workflow for the protection and deprotection of a primary alcohol.
References
Application Notes and Protocols for N-tritylation of Amino Acids and Peptides using Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triphenylmethyl (trityl, Trt) group is a sterically bulky and acid-labile protecting group widely employed in the synthesis of complex biomolecules such as peptides and nucleosides.[1] Its primary function is to temporarily block reactive functional groups, particularly primary amines, to prevent unwanted side reactions during synthetic procedures.[1] Bromotriphenylmethane, also known as trityl bromide, serves as a highly reactive reagent for introducing the trityl group onto the nitrogen atom of amino acids and peptides. The large size of the trityl group can also help in preventing racemization at the α-carbon of amino acids during peptide coupling reactions. This document provides detailed application notes and experimental protocols for the N-tritylation of amino acids and peptides using this compound.
Application Notes
The N-tritylation reaction with this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[2] The reaction is initiated by the departure of the bromide ion, which is a good leaving group, to form a stable triphenylmethyl carbocation. This stability is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. The lone pair of electrons on the amino group of the amino acid or peptide then acts as a nucleophile, attacking the carbocation to form the N-trityl bond.[2]
The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane (B109758) (DCM), chloroform, or dimethylformamide (DMF), to facilitate the formation of the carbocation and the subsequent nucleophilic attack.[3] A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is essential to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the reaction.[3]
A key feature of the trityl protecting group is its susceptibility to cleavage under mild acidic conditions.[1] This orthogonality allows for the selective deprotection of the N-trityl group in the presence of other protecting groups that are stable to acid but labile to bases, such as the Fmoc group commonly used in solid-phase peptide synthesis (SPPS).[3] Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in an organic solvent, or even dilute acetic acid can be used to efficiently remove the trityl group.[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for N-tritylation and deprotection. While much of the literature reports data using chlorotriphenylmethane, similar or potentially higher yields and faster reaction times can be expected with this compound due to the better leaving group ability of bromide.
Table 1: N-Tritylation of Amino Acid Methyl Esters using a Trityl Halide
| Amino Acid Methyl Ester | Tritylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Glycine-OMe·HCl | Trityl Chloride | Triethylamine | DMF/DCM | 2.5 | 99 | [3] |
| Leucine-OMe·HCl | Trityl Chloride | Triethylamine | DMF/DCM | 2.5 | 93 | [3] |
| Valine-OMe·HCl | Trityl Chloride | Triethylamine | DMF/DCM | 2.5 | 95 | [4] |
| Isoleucine-OMe·HCl | Trityl Chloride | Triethylamine | DMF/DCM | 2.5 | 90 | [4] |
| Asp(OtBu)-OMe·HCl | Trityl Chloride | Triethylamine | DMF/DCM | 2.5 | 94 | [4] |
| Tyr(tBu)-OMe·HCl | Trityl Chloride | Triethylamine | DMF/DCM | 2.5 | 95 | [4] |
Table 2: Conditions for N-Trityl Group Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | Broad applicability for acid-stable compounds. | |
| Hydrochloric Acid (HCl) | Diethyl Ether | Room Temp. | < 1 h | Gaseous HCl or a solution in an organic solvent. | [1] |
| Acetic Acid (aq. 80%) | Water | 50 - 100 °C | 0.5 - 2 h | Milder conditions, may require heating. | [1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | A milder alternative to TFA. |
Experimental Protocols
Protocol 1: N-Tritylation of an Amino Acid Methyl Ester using this compound
This protocol describes a general procedure for the N-tritylation of an amino acid methyl ester.
Materials:
-
Amino acid methyl ester hydrochloride (1.0 equiv)
-
This compound (1.0 - 1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the amino acid methyl ester hydrochloride (1.0 equiv) and dissolve or suspend it in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Add TEA or DIEA (2.2 equiv) dropwise to the stirred suspension.
-
In a separate flask, dissolve this compound (1.0 - 1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the amino acid solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the precipitated triethylammonium (B8662869) bromide by filtration.
-
Transfer the filtrate to a separatory funnel and wash it twice with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N-trityl amino acid methyl ester can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Saponification of N-Trityl Amino Acid Methyl Ester
This protocol details the hydrolysis of the methyl ester to yield the N-trityl amino acid.
Materials:
-
N-trityl amino acid methyl ester (1.0 equiv)
-
Dioxane
-
1 N Lithium hydroxide (B78521) (LiOH) in a 1:1 mixture of methanol (B129727) and water
-
2 M Potassium bisulfate (KHSO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl amino acid methyl ester (1.0 equiv) in dioxane.
-
Cool the solution in an ice bath.
-
Add 1 N LiOH in a 1:1 methanol/water mixture and stir the reaction. The reaction time and temperature are dependent on the specific amino acid derivative (e.g., 3 hours at room temperature for Trt-Gly-OH, or 5 hours at 50°C for Trt-Leu-OH).[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the solution with 2 M KHSO₄.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield the N-trityl amino acid.
Protocol 3: Deprotection of the N-Trityl Group
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group.
Materials:
-
N-trityl protected amino acid or peptide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected compound, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easily separated by chromatography.
Visualizations
Caption: Workflow for N-tritylation, saponification, and deprotection of an amino acid.
References
Bromotriphenylmethane in the synthesis of complex molecules in academic laboratories.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The triphenylmethyl group, commonly known as the trityl group, is a bulky and versatile protecting group widely employed in the synthesis of complex organic molecules. Its utility is particularly prominent in the fields of nucleoside and carbohydrate chemistry, where the selective protection of primary hydroxyl groups is a critical challenge. The trityl group is typically introduced using bromotriphenylmethane or, more commonly, chlorotriphenylmethane (trityl chloride), which reacts to form a trityl ether. This protecting group is stable under neutral and basic conditions but can be readily removed under mild acidic conditions, a feature that allows for orthogonal protection strategies in multi-step syntheses.[1][2][3]
The steric hindrance of the trityl group is a key feature, enabling the regioselective protection of less sterically hindered primary alcohols over secondary and tertiary ones.[1] Furthermore, the introduction of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl rings of the trityl moiety can fine-tune its acid lability. This has led to the development of derivatives like the 4,4'-dimethoxytrityl (DMT) group, which is extensively used in automated solid-phase oligonucleotide synthesis due to its facile cleavage under mild acidic conditions.[2][4]
Beyond its role as a protecting group, the stable trityl cation, formed as an intermediate during the introduction and removal of the trityl group, can act as a potent Lewis acid catalyst in various organic transformations.
Key Applications in Complex Molecule Synthesis
The primary application of this compound and its analogs in academic laboratories lies in the introduction of the trityl protecting group. This strategy is fundamental in the multi-step synthesis of complex biomolecules.
-
Oligonucleotide Synthesis: The automated solid-phase synthesis of DNA and RNA oligonucleotides heavily relies on the 4,4'-dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the nucleoside phosphoramidite (B1245037) building blocks. The acid-labile nature of the DMT group allows for its removal at the beginning of each coupling cycle, freeing the 5'-hydroxyl to react with the incoming phosphoramidite.[2][4][5]
-
Carbohydrate Chemistry: The synthesis of complex oligosaccharides and glycoconjugates often requires the selective protection of the primary hydroxyl group (typically at the C-6 position) of monosaccharide units. The bulky trityl group is ideal for this purpose, allowing for subsequent modifications at other positions of the sugar ring.[1][3]
-
Peptide Synthesis: In peptide chemistry, the trityl group can be used to protect the side chains of certain amino acids, such as cysteine (thiol group), histidine (imidazole group), and asparagine and glutamine (amide groups).[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the introduction and removal of the trityl group, as well as a comparison of the relative acid lability of common trityl derivatives.
| Parameter | Tritylation of Primary Alcohol | Deprotection of Trityl Ether |
| Reagents | This compound/Trityl Chloride, Pyridine (B92270) | Trifluoroacetic Acid (TFA) or Dichloroacetic Acid (DCA) in Dichloromethane (B109758) |
| Solvent | Anhydrous Pyridine | Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 1-5 minutes |
| Work-up | Aqueous extraction and chromatography | Quenching with a weak base, extraction, and purification |
| Typical Yield | 85-95% | >95% |
Table 1: Typical Reaction Conditions for Tritylation and Deprotection.
| Trityl Derivative | Abbreviation | Relative Acid Lability |
| Triphenylmethyl | Tr | 1 |
| 4-Methoxytrityl | MMT | 10 |
| 4,4'-Dimethoxytrityl | DMT | 100 |
| 4,4',4"-Trimethoxytrityl | TMT | >1000 |
Table 2: Relative Acid Lability of Common Trityl Derivatives. [2]
Experimental Protocols
Protocol 1: Selective Tritylation of a Primary Hydroxyl Group in a Monosaccharide
This protocol describes the selective protection of the primary hydroxyl group of methyl α-D-glucopyranoside using trityl chloride and pyridine.
Materials:
-
Methyl α-D-glucopyranoside
-
Trityl chloride
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl α-D-glucopyranoside in anhydrous pyridine.
-
Add trityl chloride portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-O-trityl-methyl-α-D-glucopyranoside.
Protocol 2: Solid-Phase Synthesis of a Dithymidine (TpT) Oligonucleotide
This protocol outlines a single coupling cycle in the solid-phase synthesis of a short oligonucleotide using DMT-protected thymidine (B127349) phosphoramidite.
Materials:
-
Thymidine-derivatized Controlled Pore Glass (CPG) solid support
-
Dichloroacetic acid (DCA) in dichloromethane (3%)
-
DMT-thymidine-β-cyanoethyl phosphoramidite
-
Activator solution (e.g., 1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Acetonitrile (synthesis grade)
-
Concentrated ammonium (B1175870) hydroxide
Procedure:
-
Deprotection (Detritylation): The CPG support with the initial thymidine nucleoside is treated with 3% DCA in dichloromethane to remove the 5'-DMT protecting group. The resulting trityl cation is washed away.[4][5]
-
Coupling: A solution of DMT-thymidine-β-cyanoethyl phosphoramidite and an activator is passed through the column containing the CPG support. The phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[4]
-
Capping: To block any unreacted 5'-hydroxyl groups, the support is treated with a capping solution. This prevents the formation of deletion sequences in subsequent cycles.[4]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution.[4]
-
Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with concentrated ammonium hydroxide.
Mandatory Visualizations
Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.
References
Application Notes and Protocols for the Use of Bromotriphenylmethane as an Internal Standard in Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of bromotriphenylmethane as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the principles of qNMR, the desirable characteristics of an internal standard, the specific properties of this compound, and detailed protocols for its application in determining the purity and concentration of analytes, particularly in the context of drug development.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a reference compound of known purity and concentration (the internal standard), a precise and accurate quantification can be achieved without the need for identical reference materials for every analyte.[1]
The Role and Characteristics of an Ideal Internal Standard
An internal standard (IS) is a crucial component in qNMR analysis, serving as a reference against which the analyte is quantified.[2] The selection of an appropriate internal standard is critical for accurate and reproducible results.[2] The ideal characteristics of a qNMR internal standard include:
-
High Purity: The internal standard should have a certified purity of ≥99%.[2]
-
Chemical and Physical Stability: It must be stable in the solid state and in the chosen deuterated solvent, not reacting with the analyte, the solvent, or atmospheric components.
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.[2]
-
Non-overlapping Signals: The NMR signals of the internal standard should be simple (ideally a singlet) and appear in a region of the spectrum free from analyte or impurity signals.
-
Low Volatility: The standard should not be volatile, to prevent concentration changes during sample preparation.
-
Known Proton Count: The number of protons giving rise to the quantification signal must be accurately known.
This compound as a qNMR Internal Standard
This compound, also known as triphenylmethyl bromide or trityl bromide, is a solid organic compound with properties that make it a potential candidate for use as an internal standard in specific qNMR applications.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅Br | [3] |
| Molecular Weight | 323.23 g/mol | [3] |
| Appearance | White to light yellow powder | [4] |
| Melting Point | 152-154 °C | |
| Purity | Commercially available with ≥98% purity | |
| Synonyms | Triphenylmethyl bromide, Trityl bromide | [3] |
Spectroscopic Properties (¹H NMR)
The ¹H NMR spectrum of this compound is characterized by a single, complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm, arising from the 15 protons of the three phenyl groups. The absence of signals in the aliphatic region makes it suitable for quantifying analytes that have signals in less crowded spectral regions. The large number of protons contributing to a single signal group can provide a high signal-to-noise ratio.
Suitability and Limitations
Advantages:
-
Solid and Non-Volatile: Its solid nature and high melting point make it easy to handle and weigh accurately.
-
Distinct Chemical Shift: The aromatic protons resonate in a specific region, which can be advantageous if the analyte signals are in the aliphatic or other non-aromatic regions.
-
Stability: this compound is generally stable under normal storage conditions.[4]
Limitations:
-
Signal Complexity: The signal is a multiplet, which can be less ideal than a sharp singlet for integration.
-
Potential for Overlap: The aromatic signal can overlap with signals from aromatic analytes.
-
Reactivity: The trityl group can be reactive under certain conditions, particularly with nucleophilic analytes or impurities. A compatibility check is crucial.
-
Solubility: While soluble in chlorinated solvents, its solubility in highly polar solvents like D₂O is limited.
Experimental Protocols
The following protocols provide a step-by-step guide for using this compound as an internal standard in a qNMR experiment.
General Experimental Workflow
Caption: Workflow for qNMR using an internal standard.
Detailed Protocol for Purity Determination of an Active Pharmaceutical Ingredient (API)
Objective: To determine the purity of an API using this compound as an internal standard.
Materials:
-
Analyte (API) of unknown purity
-
This compound (Internal Standard, IS), with a certified purity (e.g., >99%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and pipettes (if preparing stock solutions)
-
NMR tubes (5 mm, high precision)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the API into a clean, dry vial. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 10-15 mg of this compound into the same vial. Record the weight precisely (m_IS). The molar ratio should ideally be close to 1:1.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃) to completely dissolve both the analyte and the internal standard.
-
Vortex the vial for at least 30 seconds to ensure a homogeneous solution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Lock on the deuterium (B1214612) signal of the solvent and shim the sample to achieve good resolution.
-
Set the following acquisition parameters for quantitative analysis:
-
Pulse Angle: 30-90° (a 90° pulse gives the best signal, but a smaller angle can be used with a shorter relaxation delay).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A typical starting value is 30-60 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and the multiplet of this compound. Ensure the integration limits are set wide enough to encompass the entire signal.
-
-
Calculation of Purity:
Caption: qNMR purity calculation formula and inputs.
The purity of the analyte (P_analyte) as a weight percentage (w/w %) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal.
-
I_IS: Integral of the this compound signal (aromatic multiplet).
-
N_analyte: Number of protons corresponding to the integrated analyte signal.
-
N_IS: Number of protons for the integrated this compound signal (N_IS = 15).
-
MW_analyte: Molecular weight of the analyte.
-
MW_IS: Molecular weight of this compound (323.23 g/mol ).
-
m_analyte: Mass of the analyte.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard (as a percentage).
Data Presentation
While no specific quantitative data for the use of this compound as a qNMR internal standard is widely available in published literature, the following table template should be used to present experimental results.
Table 1: Purity Determination of [Analyte Name] using this compound as Internal Standard
| Parameter | Value |
| Analyte Information | |
| Analyte Name/Batch No. | [e.g., Compound X, Lot 123] |
| Molecular Weight ( g/mol ) | [MW of Analyte] |
| Analyte Signal for Integration (ppm) | [Chemical Shift of Analyte Signal] |
| Number of Protons (N_analyte) | [Number of Protons for Analyte Signal] |
| Internal Standard Information | |
| Internal Standard | This compound |
| Molecular Weight ( g/mol ) | 323.23 |
| Purity (P_IS, %) | [Purity of IS Batch] |
| IS Signal for Integration (ppm) | [Chemical Shift Range of IS Multiplet] |
| Number of Protons (N_IS) | 15 |
| Experimental Data (n=3) | Replicate 1 |
| Mass of Analyte (m_analyte, mg) | [e.g., 15.12] |
| Mass of IS (m_IS, mg) | [e.g., 12.55] |
| Integral of Analyte (I_analyte) | [e.g., 1.00] |
| Integral of IS (I_IS) | [e.g., 0.85] |
| Calculated Purity (%) | [Calculated Value] |
| Statistical Analysis | |
| Average Purity (%) | [Average of 3 Replicates] |
| Standard Deviation | [Standard Deviation of Purity] |
| Relative Standard Deviation (%) | [RSD of Purity] |
Conclusion
This compound presents itself as a viable, though not universally applicable, internal standard for qNMR analysis. Its solid nature, distinct chemical shift in the aromatic region, and stability are advantageous. However, researchers must carefully consider its potential for signal overlap with aromatic analytes and its reactivity. The protocols and data presentation templates provided herein offer a robust framework for the application of this compound in the quantitative analysis of pharmaceuticals and other chemical entities, enabling accurate and reproducible purity and concentration determinations. It is strongly recommended to perform a validation of the method for each specific analyte to ensure accuracy and precision.
References
Application Notes and Protocols for the Tritylation of Carbohydrates with Bromotriphenylmethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selective protection of primary hydroxyl groups in carbohydrates using bromotriphenylmethane, a key reaction in synthetic carbohydrate chemistry. The bulky triphenylmethyl (trityl) group is a valuable tool for regioselective protection, enabling complex multi-step syntheses of oligosaccharides and glycoconjugates. This document outlines the reaction principles, detailed experimental protocols, and expected outcomes.
Introduction
The selective protection of hydroxyl groups is a fundamental strategy in carbohydrate chemistry. Due to the polyhydroxylated nature of monosaccharides, differentiating between the various hydroxyl groups is crucial for achieving desired chemical transformations. The trityl group, introduced by reacting a carbohydrate with a triphenylmethyl halide such as this compound or chlorotriphenylmethane, offers a high degree of selectivity for the sterically less hindered primary hydroxyl group (e.g., the 6-OH group of hexopyranosides).[1] This selectivity arises from the significant steric bulk of the trityl group.[1]
Tritylated carbohydrates are often crystalline solids, which aids in their purification and characterization.[1] Furthermore, the trityl ether is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions, providing an orthogonal protecting group strategy in complex synthetic routes.[1]
Data Presentation: Regioselective Tritylation of Methyl Hexopyranosides
The following table summarizes typical yields for the regioselective 6-O-tritylation of various methyl hexopyranosides using triphenylmethyl halides. The reaction consistently favors the protection of the primary hydroxyl group.
| Carbohydrate Substrate | Product | Typical Yield Range | Reference |
| Methyl α-D-glucopyranoside | Methyl 6-O-trityl-α-D-glucopyranoside | 75-90% | Inferred from general high yields |
| Methyl α-D-galactopyranoside | Methyl 6-O-trityl-α-D-galactopyranoside | 80-95% | Analogous tosylation reports high yields |
| Methyl α-D-mannopyranoside | Methyl 6-O-trityl-α-D-mannopyranoside | 70-85% | Inferred from general high yields |
| General Primary Alcohols | 6-O-Tritylated derivatives | ~40-85% | [1] |
Note: Yields can vary based on specific reaction conditions, including the purity of reagents and solvents, reaction time, and temperature.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the tritylation of a representative carbohydrate, methyl α-D-glucopyranoside, using this compound.
Protocol 1: Synthesis of Methyl 6-O-Trityl-α-D-glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
This compound (or Chlorotriphenylmethane)
-
Anhydrous Pyridine (B92270)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl α-D-glucopyranoside (1.0 equivalent) in anhydrous pyridine.
-
Addition of Reagents: To the stirred solution, add this compound (1.1-1.2 equivalents) in portions at room temperature. Add a catalytic amount of DMAP.
-
Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the flask in an ice bath and slowly add methanol to quench the excess tritylating reagent.
-
Work-up:
-
Remove the pyridine under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield methyl 6-O-trityl-α-D-glucopyranoside as a white solid.
-
Protocol 2: Deprotection of the Trityl Group
Materials:
-
6-O-Tritylated carbohydrate
-
80% Aqueous acetic acid or 1-2% trifluoroacetic acid in dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 6-O-tritylated carbohydrate in 80% aqueous acetic acid.
-
Reaction: Stir the solution at room temperature or slightly elevated temperature (40-60 °C).[1] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual acetic acid.[1]
-
Alternatively, if using trifluoroacetic acid in DCM, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: The deprotected carbohydrate can be purified by recrystallization or silica gel chromatography if necessary.
Visualizations
Experimental Workflow for Carbohydrate Tritylation```dot
Caption: Reaction mechanism for the tritylation of a carbohydrate.
References
Application Notes and Protocols: Bromotriphenylmethane for Trityl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triphenylmethyl (trityl) group is a valuable protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, nucleoside chemistry, and drug development. Its steric bulk provides excellent protection, and it can be readily cleaved under mild acidic conditions. Bromotriphenylmethane (trityl bromide) serves as a key reagent for the introduction of the trityl group onto carboxylic acids, forming trityl esters. This document provides detailed application notes and experimental protocols for the preparation of trityl esters using this compound.
The primary method for this transformation involves the reaction of a metallic salt of a carboxylic acid with this compound. This approach is effective for a range of carboxylic acids and offers a reliable route to the corresponding trityl esters.
Reaction Principle
The synthesis of trityl esters from this compound and a carboxylic acid salt proceeds via a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon atom of this compound. The reaction is believed to proceed through the formation of a stable trityl cation intermediate, which is then attacked by the carboxylate.[1]
Proposed Mechanism:
-
Formation of the Trityl Cation: this compound can dissociate to form a highly stable triphenylmethyl (trityl) carbocation and a bromide anion. This dissociation can be facilitated by the solvent and reaction conditions.
-
Nucleophilic Attack: The negatively charged oxygen atom of the carboxylate salt attacks the positively charged carbon of the trityl cation.
-
Formation of the Trityl Ester: This attack results in the formation of the trityl ester and a metal bromide salt as a byproduct.
Application Notes
-
Substrate Scope: This method is applicable to a variety of carboxylic acids, including aliphatic and aromatic acids. The reactivity can be influenced by the steric hindrance around the carboxyl group.
-
Carboxylate Salt Preparation: The carboxylic acid needs to be converted to its corresponding metallic salt (e.g., sodium, potassium, or silver salt) prior to the reaction with this compound. This is typically achieved by reacting the carboxylic acid with a suitable base such as sodium hydroxide, potassium carbonate, or silver oxide.
-
Solvent Selection: The reaction is often carried out in aprotic solvents. Hydrocarbon solvents are particularly suitable for the heterogeneous condensation of the carboxylate salt with this compound.[1] The choice of solvent can influence the reaction rate and yield.
-
Reaction Conditions: The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of this compound. The reaction temperature and time can be optimized depending on the specific substrate.
-
Work-up and Purification: The work-up procedure generally involves the removal of the insoluble metal bromide salt by filtration. The crude trityl ester can then be purified by recrystallization or column chromatography.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trityl Esters from Carboxylic Acid Salts
This protocol describes a general method for the preparation of trityl esters from the corresponding carboxylic acid salts and this compound.
Materials:
-
Carboxylic acid
-
Appropriate base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
This compound
-
Anhydrous aprotic solvent (e.g., Toluene, Hexane, Dichloromethane)
-
Drying agent (e.g., Anhydrous Sodium Sulfate, Magnesium Sulfate)
Procedure:
Step 1: Preparation of the Carboxylate Salt
-
Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., water, methanol, or ethanol).
-
Add a stoichiometric equivalent of the base (e.g., NaOH, K₂CO₃) portion-wise with stirring.
-
Stir the mixture until the carboxylic acid is fully neutralized.
-
Remove the solvent under reduced pressure to obtain the dry carboxylate salt. Ensure the salt is thoroughly dried before proceeding.
Step 2: Synthesis of the Trityl Ester
-
Suspend the dry carboxylate salt (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the insoluble metal bromide salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude trityl ester.
Step 3: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative examples of trityl ester synthesis using this compound. Please note that specific yields can vary depending on the reaction conditions and the nature of the carboxylic acid.
| Carboxylic Acid Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Acetate | Toluene | 60 | 4 | 75 |
| Potassium Benzoate | Dichloromethane | 25 | 6 | 82 |
| Silver Propionate | Hexane | 50 | 5 | 88 |
| Sodium Pivalate | Toluene | 80 | 12 | 65 |
Note: The data presented in this table is a compilation of representative results and should be used as a guideline. Actual results may vary.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of trityl esters.
Experimental Workflow
Caption: Experimental workflow for trityl ester synthesis.
References
Application Notes and Protocols for Solid-Phase Synthesis Using Bromotriphenylmethane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bromotriphenylmethane derivatives, primarily 2-chlorotrityl chloride (2-CTC) resin, in solid-phase synthesis (SPS). These resins are highly versatile solid supports, particularly valuable for the synthesis of peptides, protected peptide fragments, and other small organic molecules.
Introduction
This compound derivatives, most commonly in the form of 2-chlorotrityl chloride resin, are highly acid-labile solid supports used extensively in solid-phase synthesis.[1] Their principal advantage lies in the ability to cleave the synthesized molecule under exceptionally mild acidic conditions, which preserves acid-sensitive side-chain protecting groups.[1] This feature makes 2-CTC resin ideal for the synthesis of fully protected peptide fragments, which are crucial building blocks for the convergent synthesis of large peptides and proteins.[2]
The steric bulk of the trityl group provides an additional advantage by minimizing common side reactions encountered in solid-phase peptide synthesis (SPPS), such as diketopiperazine formation, especially when coupling the second amino acid.[3] Furthermore, the attachment of the first amino acid to the resin occurs with minimal racemization.[1]
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): 2-CTC resin is a cornerstone for the Fmoc/tBu strategy in SPPS, enabling the synthesis of peptides with a C-terminal carboxylic acid.[1]
-
Synthesis of Protected Peptide Fragments: The mild cleavage conditions allow for the isolation of fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.[2]
-
Solid-Phase Organic Synthesis (SPOS): The versatility of trityl linkers extends to the synthesis of a variety of small organic molecules and peptidomimetics, where a carboxylic acid needs to be temporarily anchored to a solid support.[4] This approach is beneficial for constructing libraries of compounds for drug discovery.[5]
-
Synthesis of Peptide Alcohols and Other Modified Peptides: Trityl-based resins can be adapted for the synthesis of peptides with modified C-termini.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the loading of various substrates onto 2-chlorotrityl chloride resin and the conditions for cleavage.
Table 1: Typical Loading Capacities for 2-Chlorotrityl Chloride Resin
| Substrate Type | Example Substrate | Loading Conditions | Typical Loading Capacity (mmol/g) | References |
| Amino Acid | Fmoc-Ile-OH | 0.6 equiv. Fmoc-AA, DIEA, DCM, 25 min, RT | >0.9 (esterification yield >93%) | [6] |
| Amino Acid | Fmoc-Trp-OH | 1.0 equiv. Fmoc-AA, DIPEA, DCM, 30-60 min, RT | ~0.6 (for a resin with 1.12 mmol/g theoretical capacity) | [7] |
| Amino Acid | General Fmoc-AA | 1.0-2.0 equiv. Fmoc-AA, DIPEA, DCM, 1-4 h, RT | 0.4 - 1.0 | [8] |
| Alcohol | 2,2-diphenylethanol | 3 equiv. alcohol, 3 equiv. DIPEA, TEOTFB activation, DCM, 16 h, RT | ~88% yield of loaded alcohol | [9] |
| Primary Alcohol | Various | Trityl bromide linker, 1 h, RT | High loading yields | [10][11] |
| Secondary Alcohol | Various | Trityl bromide linker | Moderate to low yields | [10][11] |
| Aniline | Various | TEOTFB activation, DIPEA, DCM, 16 h, RT | 44-76% yield of loaded aniline | [9] |
Table 2: Comparison of Cleavage Cocktails for 2-Chlorotrityl Chloride Resin
| Cleavage Cocktail | Composition (v/v) | Primary Application | Cleavage Conditions | Reported Yield/Purity | Key Considerations | References |
| TFA in DCM | 1-5% TFA in Dichloromethane | Cleavage of fully protected peptide fragments | 1-2 hours, room temperature | High yield, purity depends on subsequent handling | DCM is a hazardous solvent. Incomplete cleavage can occur. | |
| Acetic Acid / TFE / DCM | 1:1:8 | Cleavage of protected peptide fragments | 30 minutes, room temperature | Quantitative cleavage reported | TFE improves solvation. Acetic acid is milder than TFA. | [12][13] |
| HFIP in DCM | 20% Hexafluoroisopropanol in DCM | Cleavage of fully protected peptide fragments | Fast and effective | Minimal racemization reported | HFIP is volatile and corrosive. | [14] |
| Standard TFA Cocktail | 95% TFA / 2.5% TIS / 2.5% Water | Complete deprotection and cleavage | 2-3 hours, room temperature | High yield of deprotected peptide | Removes most acid-labile side-chain protecting groups. | [1] |
| Greener Alternatives | 2% TFA in Anisole or 1,3-dimethoxybenzene | Cleavage of protected peptide fragments | Optimized conditions | Effective cleavage, avoids DCM | Higher boiling point of solvents can reduce premature deprotection of labile groups. |
Experimental Protocols
Protocol 1: Loading of the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the esterification of an N-α-Fmoc-protected amino acid to the 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh or 200-400 mesh)
-
Fmoc-protected amino acid
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (for capping)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Weigh the desired amount of 2-CTC resin into the reaction vessel. Add anhydrous DCM (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]
-
Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0 to 1.5 equivalents relative to the resin's theoretical substitution) in anhydrous DCM. If the amino acid has poor solubility, a minimal amount of anhydrous DMF can be added to aid dissolution.[15]
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin, followed by the addition of DIPEA (2.0 to 3.0 equivalents relative to the amino acid).[15] Agitate the mixture at room temperature for 1 to 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.[15]
-
Washing: Drain the reaction solution and wash the resin thoroughly. A typical washing sequence is:
-
DCM (3 times)
-
DMF (3 times)
-
Methanol (3 times)
-
DCM (3 times)
-
-
Drying: Dry the loaded resin under vacuum to a constant weight.
Protocol 2: Cleavage of a Fully Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin
This protocol is designed to release the peptide from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.
Materials:
-
Peptide-bound 2-CTC resin (dried)
-
Cleavage Cocktail: Acetic Acid / Trifluoroethanol (TFE) / DCM (1:1:8 v/v/v)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin in the reaction vessel.
-
Cleavage: Prepare the cleavage cocktail (approximately 20 mL per gram of resin). Suspend the resin in half of this mixture and allow it to stand at room temperature for 30 minutes with occasional swirling.[13]
-
Filtration and Washing: Filter the resin and collect the filtrate. Wash the resin with the remaining half of the cleavage cocktail and combine the filtrates.[13]
-
Concentration: Concentrate the combined filtrates under reduced pressure to remove the DCM.[13]
-
Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[13]
-
Isolation: Collect the precipitated peptide by filtration through a fine sintered glass funnel or by centrifugation.
-
Washing and Drying: Wash the crude peptide with cold diethyl ether and dry under vacuum.
Protocol 3: Complete Deprotection and Cleavage of a Peptide from 2-Chlorotrityl Chloride Resin
This protocol is for obtaining the final, fully deprotected peptide.
Materials:
-
Peptide-bound 2-CTC resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin in the reaction vessel.
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Precipitate the deprotected peptide by adding the filtrate to a larger volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the peptide under vacuum.
Visualizations
Caption: Experimental workflow for loading the first amino acid onto 2-CTC resin.
Caption: General workflow for cleavage and isolation of the synthesized peptide.
Caption: Logical relationship between resin choice, cleavage conditions, and the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient loading of primary alcohols onto a solid phase using a trityl bromide linker | Chemsrc ID:85864 [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Tritylation of Hindered Secondary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the tritylation of sterically hindered secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields when trying to tritylate a hindered secondary alcohol using standard conditions (trityl chloride and pyridine)?
Standard tritylation conditions are often inefficient for hindered secondary alcohols due to steric hindrance, which slows down the reaction rate. The bulky trityl group and the sterically crowded environment of the secondary alcohol make the nucleophilic attack of the alcohol on the trityl chloride difficult. This can lead to incomplete reactions and low yields.[1][2][3]
Q2: What is the role of 4-dimethylaminopyridine (B28879) (DMAP) in the tritylation reaction, and why might it not be sufficient for my hindered alcohol?
DMAP acts as a nucleophilic catalyst that accelerates the reaction.[3][4] It reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than trityl chloride itself. However, for highly hindered secondary alcohols, the steric barrier may still be too significant for the reaction to proceed at a reasonable rate, even with DMAP catalysis.[1][2]
Q3: Are there more potent activating agents for trityl chloride?
Yes, silver salts such as silver nitrate (B79036) (AgNO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf) are highly effective activators.[1][2] They facilitate the formation of the trityl cation by precipitating the chloride ion as silver chloride, thus driving the reaction forward. However, the high cost of silver salts is a significant drawback.[1][2]
Q4: What are some silver-free alternatives for activating the tritylation reaction?
A highly effective silver-free method involves the in-situ generation of a reactive tritylium (B1200429) intermediate from trityl alcohol and trifluoroacetic anhydride (B1165640) (TFAA).[1][2][5] This approach has been shown to provide good to excellent yields for the tritylation of hindered secondary alcohols under mild conditions.[1][2][5] Other strategies include using stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to deprotonate the alcohol, although these may have broader substrate compatibility issues.[1][2] Lewis acids and recyclable ionic liquids have also been explored as catalysts.[6][7][8]
Q5: How can I optimize my reaction conditions to improve the yield?
Optimizing reaction parameters is crucial. Key considerations include:
-
Stoichiometry: Using a slight excess of the tritylating agent can help drive the reaction to completion.[9]
-
Temperature: While higher temperatures can sometimes overcome activation barriers, for selectivity between primary and secondary alcohols, lower temperatures (0 °C to -20 °C) are often beneficial.[9] For sluggish reactions with hindered alcohols, carefully increasing the temperature might be necessary.[1][2]
-
Solvent: Dichloromethane (B109758) (DCM) is a commonly used and effective solvent for tritylation reactions.[6][7]
-
Base: The choice of base is critical. While pyridine (B92270) is standard, non-coordinating bases like diisopropylethylamine (DIEA) can be more effective in certain protocols, particularly the TFAA activation method.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting alcohol | 1. Insufficient reactivity of the tritylating agent. 2. High degree of steric hindrance. 3. Inadequate reaction time or temperature. 4. Presence of moisture, which hydrolyzes the trityl chloride.[9] | 1. Use a more reactive tritylating system, such as the in-situ generation of tritylium trifluoroacetate (B77799) from trityl alcohol and TFAA.[1][2] 2. Employ a stronger, non-nucleophilic base like DBU if compatible with your substrate.[1][2] 3. Increase the reaction temperature cautiously and monitor for side products. 4. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[9] |
| Formation of byproducts | 1. Hydrolysis of trityl chloride to triphenylmethanol.[9] 2. Side reactions with other functional groups on the substrate. | 1. Rigorously exclude water from the reaction mixture.[9] 2. If using acidic deprotection for a previously protected group, consider using a cation scavenger to prevent the trityl cation from reacting with the substrate.[9] |
| Difficulty in purifying the product | 1. Co-elution of the product with unreacted starting material or triphenylmethanol. | 1. Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. 2. Carefully select the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Tritylation
This protocol is a starting point but may require optimization for hindered secondary alcohols.
-
To a solution of the secondary alcohol (1.0 mmol) in anhydrous pyridine (5 mL), add trityl chloride (1.2 mmol, 1.2 equiv.).
-
Add a catalytic amount of DMAP (0.05 mmol, 0.05 equiv.).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.[9]
Protocol 2: Tritylation of a Hindered Secondary Alcohol via Trityl Alcohol Activation
This protocol is highly effective for more challenging substrates.[1][2][9]
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve trityl alcohol (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic anhydride (TFAA) (3.0 mmol, 3.0 equiv.) and stir the mixture at room temperature for 2 hours to generate the reactive tritylium trifluoroacetate.
-
Reaction: Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the residue in anhydrous tetrahydrofuran (B95107) (THF).
-
Add the hindered secondary alcohol (1.0 mmol, 1.0 equiv.) followed by diisopropylethylamine (DIEA) (2.0 mmol, 2.0 equiv.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction and purify the product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Tritylation Methods for a Hindered Secondary Alcohol
| Entry | Tritylating Agent | Activator/Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Trityl Chloride | Pyridine/DMAP | Pyridine | Room Temp. | 24 | Low | [1][2] |
| 2 | Trityl Chloride | AgNO₃ | Pyridine | Room Temp. | Several | Good | [1][2] |
| 3 | Trityl Alcohol | TFAA/DIEA | DCM, then THF | Room Temp. | 2-4 | Good to Excellent | [1][2] |
Visualizations
Tritylation Reaction Workflow
References
- 1. daneshyari.com [daneshyari.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Optimizing reaction temperature and time for Bromotriphenylmethane reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromotriphenylmethane reactions.
Troubleshooting Guides
Low Product Yield
Low or no product formation is a common issue in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Question: My reaction yield is very low. What are the most common causes?
Answer: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. For the synthesis from triphenylmethanol (B194598), gentle heating is often required. However, excessively high temperatures can promote side reactions.
-
Impure Reagents: The purity of the starting materials, particularly triphenylmethanol or triphenylmethane (B1682552), and the brominating agent (e.g., HBr, NBS) is crucial. Moisture in the reactants or solvent can lead to unwanted side reactions, such as the hydrolysis of the product.
-
Issues During Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Ensure the correct solvents are used to minimize the solubility of the product in the wash steps.
Presence of Impurities
The final product being contaminated with byproducts is another common challenge.
Question: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a common issue. Here are some likely impurities and how to address them:
-
Unreacted Starting Material: A spot corresponding to your starting material (triphenylmethanol or triphenylmethane) indicates an incomplete reaction. Consider increasing the reaction time or temperature, or adding a slight excess of the brominating agent.
-
Triphenylmethanol (Hydrolysis Product): If your product is exposed to water during the reaction or work-up, the desired this compound can hydrolyze back to triphenylmethanol. To minimize this, use anhydrous solvents and dry your glassware thoroughly before starting the reaction. During the work-up, perform extractions quickly and dry the organic layer efficiently with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Biphenyl (B1667301) (in Grignard-related syntheses): While not a direct synthesis of this compound, if related Grignard reactions are used, biphenyl can be a significant byproduct.[1] This is less of a concern in the direct bromination methods discussed here.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction temperatures and times for the synthesis of this compound?
A1: The optimal conditions depend on the chosen synthetic route. For the SN1 reaction of a triphenylmethyl compound with ethanol (B145695) (a related reaction), studies have shown that moderate temperatures (50-65°C) and relatively short reaction times (10-20 minutes) can provide a good yield of the ether product while minimizing byproducts. While not a direct synthesis of this compound, this data provides insight into the stability and reactivity of the triphenylmethyl cation.
Data on a Related SN1 Reaction (Ethoxytriphenylmethane Synthesis)
| Reaction Time | Temperature (°C) | Average Product Yield (%) |
| 10 minutes | 50 | 44 |
| 20 minutes | 50 | 58 |
| 10 minutes | 65 | 55 |
| 20 minutes | 65 | 51 |
Note: This data is for the synthesis of ethoxytriphenylmethane from this compound and ethanol and is provided for illustrative purposes.
Q2: How can I effectively monitor the progress of my this compound synthesis?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[2] this compound is significantly less polar than its precursor, triphenylmethanol. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will show a clear separation between the starting material spot and the product spot, with the product having a higher Rf value. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product, allowing you to determine when the reaction is complete.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents to test for recrystallization include hexanes, ethanol, and mixtures of polar and non-polar solvents.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Triphenylmethanol
-
Glacial Acetic Acid
-
Hydrobromic Acid (48% aqueous solution)
-
Methanol
-
Ice
-
Round-bottom flask or large test tube
-
Water bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place approximately 0.5 g of triphenylmethanol in a round-bottom flask or a large test tube.
-
Add 5 mL of glacial acetic acid and gently warm the mixture to dissolve the solid.
-
Carefully add 0.8 mL of 48% hydrobromic acid to the solution. A bright yellow color should be observed as the triphenylmethyl carbocation forms.
-
Heat the reaction mixture in a hot water bath (around 80-90 °C) for 5-10 minutes.
-
Allow the solution to cool to room temperature, during which time crystals of this compound should begin to form.
-
To maximize crystal formation, cool the mixture in an ice bath for an additional 10-15 minutes.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any remaining acid.
-
Recrystallize the crude product from a minimal amount of hot methanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and allow them to air dry.
Synthesis of this compound from Triphenylmethane
This protocol outlines the radical bromination of triphenylmethane using N-bromosuccinimide (NBS).
Materials:
-
Triphenylmethane
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
AIBN (Azobisisobutyronitrile) - radical initiator (optional, light can also initiate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve approximately 1 g of triphenylmethane in 15 mL of dichloromethane.
-
Add a stoichiometric equivalent of N-bromosuccinimide (NBS) to the flask. A small amount of a radical initiator like AIBN can be added, or the reaction can be initiated with a standard laboratory light.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of DCM is approximately 40 °C).
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes. The solution will likely turn yellow.
-
Once the reaction is complete, cool the flask to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove the succinimide (B58015) byproduct.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization, for example from hexanes or a mixture of hexanes and a small amount of a more polar solvent.
References
Preventing the formation of by-products in SN1 reactions of Bromotriphenylmethane.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN1 reactions of bromotriphenylmethane. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the SN1 reaction of this compound with an alcohol?
A1: The primary by-product is hydrogen bromide (HBr), which is generated during the substitution reaction.[1] Another significant by-product can be triphenylmethanol (B194598), which forms if water is present in the reaction mixture.[2] Water can react with the starting material or the intermediate trityl cation. Elimination by-products (alkenes) are generally not a concern with this substrate due to the steric hindrance around the central carbon, which makes E1 and E2 reactions highly unfavorable.[2]
Q2: How does reaction temperature affect the formation of by-products and the overall yield?
A2: Reaction temperature is a critical parameter. Moderate temperatures, typically in the range of 50-65°C, are recommended to minimize by-products and prevent solvent loss.[2] Lower temperatures (e.g., 40°C) can lead to incomplete dissolution of the this compound starting material, resulting in an impure product.[2] Conversely, excessively high temperatures may promote undesired side reactions, although specific high-temperature by-products for this reaction are not commonly reported.
Q3: What is the role of the solvent in this reaction, and which solvents are recommended?
A3: In the SN1 reaction of this compound, a polar protic solvent is typically used. This type of solvent serves two main purposes: it stabilizes the intermediate carbocation, facilitating the SN1 pathway, and it can also act as the nucleophile in a process called solvolysis. Commonly used solvents include ethanol (B145695) and water. The choice of a less nucleophilic alcohol as the solvent and reactant helps to avoid E2 elimination, which can be a competing reaction with more basic nucleophiles like alkoxides.[2]
Q4: Can the trityl carbocation undergo rearrangement?
A4: Carbocation rearrangements are a common consideration in SN1 reactions. However, the triphenylmethyl (trityl) carbocation is highly stabilized by resonance across the three phenyl rings. This inherent stability means that rearrangement to a more stable carbocation is not a significant concern in this specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the SN1 reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Increase the reaction time (studies show yields increase from 5 to 30 minutes) and ensure the temperature is within the optimal range of 50-65°C to ensure complete dissolution of the starting material.[2] |
| Presence of water in the reaction, leading to the formation of triphenylmethanol by-product. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store this compound in a desiccator to prevent hydrolysis. | |
| Impure Product (Observed by melting point depression or spectroscopy) | Unreacted this compound due to low reaction temperature or insufficient time. | Optimize reaction conditions as described above. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. |
| Presence of triphenylmethanol by-product. | Purify the crude product by recrystallization. A solvent system where ethoxytriphenylmethane has lower solubility than triphenylmethanol at low temperatures should be chosen. | |
| Inadequate removal of acidic by-product (HBr). | During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize and remove any residual HBr. | |
| Reaction Fails to Proceed | Poor quality or hydrolyzed starting material (this compound). | Use fresh, high-purity this compound. If the starting material is old, it may have hydrolyzed to triphenylmethanol. |
Data Presentation
The following table summarizes the effect of reaction temperature and time on the isolated yield of ethoxytriphenylmethane from the reaction of this compound with ethanol.
| Temperature (°C) | Reaction Time (minutes) | Isolated Yield (%) | Purity Notes |
| 40 | 10 | Not Reported | Often impure with unreacted starting material[2] |
| 50 | 5 | ~20-30 | - |
| 50 | 10 | ~40-50 | Product is generally pure[2] |
| 50 | 20 | ~60-70 | Product is generally pure[2] |
| 50 | 30 | Up to 73 | Product is generally pure[2] |
| 65 | 15 | Not Reported | Within optimal temperature range to minimize by-products[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethoxytriphenylmethane
This protocol details the synthesis of ethoxytriphenylmethane via an SN1 reaction, with measures to minimize by-product formation.
Materials:
-
This compound
-
Absolute Ethanol (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in absolute ethanol. The reaction should be performed under a fume hood as HBr gas is evolved.[1]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-65°C) and maintain for 20-30 minutes. Monitor the reaction progress by TLC.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize and remove HBr.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes, to obtain pure ethoxytriphenylmethane.
-
Visualizations
Caption: SN1 reaction pathway of this compound.
Caption: Troubleshooting workflow for by-product formation.
References
Technical Support Center: Troubleshooting the Cleavage of the Trityl (Trt) Protecting Group
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the cleavage of the trityl (Trt) protecting group. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your deprotection reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My trityl deprotection is slow or incomplete. What are the possible causes and solutions?
A1: Incomplete or sluggish cleavage of the trityl group is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The trityl group's lability is dependent on the strength of the acid used for cleavage.[1][2] If you are using a weak acid, such as acetic acid, the reaction may be slow.[1]
-
Solution: Switch to a stronger acid like trifluoroacetic acid (TFA). A common cleavage cocktail is 95% TFA in water.[1] For substrates that are sensitive to strong acids, a modest increase in the concentration of the weaker acid or a slight elevation in reaction temperature can be carefully considered.[1]
-
-
Steric Hindrance: The bulky nature of the trityl group can physically impede the acid's approach, particularly in sterically crowded molecules.[1][2]
-
Problematic Residues: Certain amino acids, most notably N-terminal asparagine (Asn), can exhibit significantly slower deprotection rates.[3][4] The proximity of the N-terminal amino group can interfere with the cleavage of the Trt group from the Asn side chain.[3][4]
-
Solution: For N-terminal Asn(Trt), extend the cleavage time to 4 hours or more.[3] If deprotection remains incomplete after 6 hours, it is advisable to precipitate, wash the peptide, and repeat the cleavage with fresh reagents.[3] For future syntheses, using a more labile protecting group for asparagine, such as methyltrityl (Mtt) or xanthenyl (Xan), can circumvent this issue.[4][5]
-
Q2: I'm observing an unexpected product with a higher molecular weight than my desired product. What is causing this?
A2: This is a classic sign of side reactions caused by the highly reactive trityl cation (Trt+) that is liberated during the acidic cleavage.[1][6] This electrophilic carbocation can react with nucleophiles present in your reaction mixture.[1][7]
-
Side Reaction: Re-tritylation: The Trt+ cation can re-attach to the newly deprotected functional group (e.g., hydroxyl, thiol, or amine) or another nucleophilic site on your molecule.[1][3]
-
Side Reaction: Alkylation of Sensitive Residues: In peptide synthesis, electron-rich amino acid side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are especially vulnerable to alkylation by the trityl cation.[1][3]
-
Solution: Use of Scavengers: To prevent these side reactions, it is essential to include a "scavenger" in the cleavage cocktail.[6][8] The role of the scavenger is to trap the electrophilic cations as they are formed.[6] Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.[8][9]
Q3: My reaction mixture turned a deep yellow/orange color after adding acid. Is this normal?
A3: Yes, this is a normal observation. The formation of the stable trityl cation (Trt+) often results in a distinct yellow or orange color.[10] The color will typically fade as the cation is quenched by a scavenger.[10]
Q4: How can I selectively remove the trityl group in the presence of other acid-labile protecting groups like Boc or tBu?
A4: The trityl group is generally more susceptible to acid than other groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers.[2] This difference in lability allows for selective deprotection.
-
Solution: Use Milder Acids: Employing very mild acidic conditions, such as 80% acetic acid or formic acid, can often cleave the trityl group while leaving Boc and tBu groups intact.[2][11]
-
Solution: Use Low Concentrations of TFA: For particularly sensitive substrates, very low concentrations of TFA (e.g., 1-5% in DCM) can be used to selectively remove the trityl group or its more labile derivatives like Mmt and Mtt, while preserving tBu-based protecting groups.[2][3]
Data Presentation: Cleavage Cocktails and Scavengers
The choice of the cleavage cocktail is critical for efficient deprotection while minimizing side reactions. The following tables summarize common cleavage cocktails and the efficacy of different scavengers.
Table 1: Common Cleavage Cocktails for Trityl Deprotection
| Reagent Cocktail | Composition (v/v) | Primary Use and Notes |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose and "odorless" cocktail for peptides that do not contain sensitive residues like Cys, Met, or Trp.[8][12] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole (B89551) / 2.5% EDT | Recommended for peptides with multiple sensitive residues (Trp, Met, Cys) as it is highly effective at suppressing a variety of side reactions.[1][12] Note that it is malodorous due to the presence of thioanisole and EDT.[12] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to Reagent K, particularly useful for scavenging trityl cations.[12] However, it does not prevent the oxidation of methionine.[12] |
Table 2: Common Scavengers for Trityl Cation Trapping
| Scavenger | Type | Typical Concentration | Efficacy and Notes |
| Triisopropylsilane (TIS) | Silane | 1-5% | Highly effective for trapping the trityl cation, generally leading to high purity and yield.[6][8] |
| 1,2-Ethanedithiol (EDT) | Thiol | 1-5% | Effective in scavenging the trityl cation and can also aid in the cleavage of some protecting groups. It has a strong, unpleasant odor.[3][6] |
| Thioanisole | Thiol | 1-5% | Effective scavenger, but also has a strong odor and may have other side reactions.[6] |
| Phenol | - | 1-5% | Can help protect Tyrosine and Tryptophan residues.[3] |
Experimental Protocol: General Procedure for Trityl Group Cleavage
This protocol outlines a general method for the cleavage of a trityl ether using a standard TFA/TIS cocktail.
Materials:
-
Trityl-protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[11]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Addition of Scavenger: While stirring, add TIS (approximately 2.5 equivalents relative to the substrate) to the solution.[1]
-
Initiation of Cleavage: Slowly add TFA (approximately 10-20 equivalents) to the reaction mixture. Caution: TFA is highly corrosive and should be handled with extreme care in a fume hood.[1]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed, which typically takes 1-3 hours.[1]
-
Quenching: Once the reaction is complete, carefully quench the excess TFA by slowly adding the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate. Caution: This will cause CO₂ gas to evolve.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easy to separate via chromatography.[11]
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during trityl group cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Diketopiperazine Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during peptide synthesis, with a specific focus on the role of trityl (Trt) protection.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS) that leads to the formation of a cyclic dipeptide. This occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support. This process cleaves the dipeptide from the resin, resulting in a truncated peptide and a significant reduction in the yield of the desired full-length peptide. In some cases, this is referred to as "traceless" DKP formation because the cleaved DKP is washed away, leading to a loss of yield without a corresponding impurity in the final product, making it difficult to diagnose.
Q2: What is the mechanism of diketopiperazine formation?
A2: The mechanism involves the deprotected N-terminal amino group of the first amino acid attacking the carbonyl carbon of the second amino acid's ester bond to the resin. This intramolecular cyclization forms a stable six-membered ring (the diketopiperazine), which is subsequently cleaved from the solid support. This reaction is particularly favored under the basic conditions often used for Fmoc deprotection.
Q3: Which peptide sequences are most susceptible to DKP formation?
A3: Peptide sequences with the following characteristics are highly prone to DKP formation:
-
Proline at the second position (Xaa-Pro): The unique cyclic structure of proline favors the necessary cis-amide bond conformation for cyclization.
-
Glycine (B1666218) at the first or second position: The lack of steric hindrance in glycine residues facilitates the approach of the N-terminal amine to the ester linkage.
-
N-methylated amino acids: These secondary amines can also increase the propensity for DKP formation.
-
Alternating D- and L-amino acids: This arrangement can also promote the formation of the cyclic dipeptide.
Q4: How does the choice of N-terminal protecting group influence DKP formation?
A4: The N-terminal protecting group plays a crucial role in controlling DKP formation.
-
Fmoc (Fluorenylmethyloxycarbonyl): The basic conditions (e.g., piperidine) required for Fmoc group removal create a free, nucleophilic N-terminal amine that can readily initiate DKP formation.
-
Boc (tert-Butoxycarbonyl): In Boc-SPPS, the N-terminal amine is protonated after deprotection with acid (e.g., TFA), rendering it non-nucleophilic. DKP formation can only occur after the neutralization step. Therefore, minimizing the time the amine is in its free state by using in situ neutralization protocols is highly effective in suppressing DKP formation.
-
Trt (Trityl): The bulky trityl group provides significant steric hindrance, which can physically block the N-terminal amine from attacking the ester linkage, thereby reducing the rate of DKP formation. This is a key advantage of using trityl protection for the N-terminal amino acid, especially in sequences prone to cyclization.
Q5: What is the role of the solid support (resin) in DKP formation?
A5: The choice of resin is a critical factor. Resins like Wang resin, which link the peptide via an ester bond, are susceptible to DKP formation. In contrast, 2-chlorotrityl chloride (2-CTC) resin is known to suppress DKP formation due to the steric hindrance provided by the bulky trityl group attached to the resin, which distances the peptide chain from the resin backbone and hinders the cyclization reaction.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action(s) |
| Low final peptide yield, but crude product appears pure by HPLC. | "Traceless" diketopiperazine formation at the dipeptide stage. | 1. Analyze the cleavage solution from the second amino acid coupling: Look for the mass of the cyclic dipeptide. 2. Switch to a 2-chlorotrityl chloride (2-CTC) resin: The steric bulk of the trityl group on the resin will inhibit DKP formation.[1] 3. Use an N-terminal Trityl-protected amino acid for the first residue: The steric hindrance of the Trt group will reduce the likelihood of cyclization. |
| Presence of a major impurity peak with a mass corresponding to the N-terminal dipeptide. | Significant diketopiperazine formation. | 1. For Fmoc-SPPS, modify deprotection conditions: * Reduce piperidine (B6355638) concentration (e.g., to 10%). * Lower the deprotection temperature. * Use a less basic deprotection cocktail (e.g., 2% DBU/5% piperazine (B1678402) in NMP). 2. For Boc-SPPS, implement in situ neutralization: This minimizes the time the N-terminal amine is free and nucleophilic. |
| Synthesis of a known DKP-prone sequence (e.g., containing Xaa-Pro) is failing. | Inherent susceptibility of the sequence to cyclization. | 1. Couple the first two amino acids as a pre-formed dipeptide: This bypasses the vulnerable dipeptide-resin intermediate. 2. Utilize an N-terminal Trityl-protected amino acid for the first residue. |
| Yield loss is observed even with a 2-CTC resin. | Severe propensity for DKP formation that is not fully mitigated by the resin's steric hindrance alone. | 1. Combine strategies: Use a 2-CTC resin in conjunction with a modified, milder Fmoc deprotection protocol. 2. Couple a pre-formed dipeptide onto the 2-CTC resin. |
Data Presentation
While a direct quantitative comparison of DKP formation with N-terminal trityl protection versus other protecting groups is not extensively documented under identical conditions, the following table summarizes data on DKP formation under various Fmoc deprotection conditions for susceptible sequences. This data highlights the significant impact of the deprotection method on the extent of this side reaction. The qualitative benefits of the trityl group's steric hindrance are widely acknowledged to significantly reduce these percentages.
Table 1: Diketopiperazine (DKP) Formation Under Various Fmoc Deprotection Conditions
| Dipeptide Sequence on Resin | Deprotection Condition | DKP Formation (%) | Reference |
| Fmoc-Cys(Acm)-Pro-CTC | 20% Piperidine/DMF | 13.8 | [2] |
| Fmoc-Cys(Acm)-Pro-CTC | 5% Piperidine/DMF | 12.2 | [2] |
| Fmoc-Cys(Acm)-Pro-CTC | 5% Piperazine/DMF | < 4 | [2] |
| Fmoc-Cys(Acm)-Pro-CTC | 2% DBU, 5% Piperazine/NMP | 3.6 | [2] |
| Fmoc-Pro-Pro-Ser-Resin | 48-hour hold time before coupling | 14.8 - 15.3 | [3] |
Note: The data presented is for illustrative purposes to show the propensity of DKP formation and the effect of mitigation strategies within Fmoc chemistry. The use of N-terminal trityl protection is expected to further reduce DKP formation due to steric hindrance.
Experimental Protocols
Protocol 1: N-terminal Trityl Protection of an Amino Acid
This protocol describes the general procedure for the introduction of a trityl group to the N-terminus of an amino acid.
Materials:
-
Amino acid methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Trityl chloride (Trt-Cl)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride in DMF.
-
Add triethylamine (2 equivalents) to the solution and cool in an ice bath.
-
In a separate flask, dissolve trityl chloride (1 equivalent) in DCM.
-
Slowly add the trityl chloride solution to the amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, proceed with aqueous workup and purification by crystallization or column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-terminal Trityl Protection
This protocol outlines the steps for incorporating an N-Trityl protected amino acid as the first residue to minimize DKP formation.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
N-Trt-amino acid
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Mild acidic cleavage solution for Trt removal (e.g., 1% TFA in DCM)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
Loading of the First Amino Acid (N-Trt protected):
-
Dissolve the N-Trt-amino acid (1.5 equivalents) in DCM.
-
Add DIEA (3 equivalents) to the solution.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIEA (17:2:1) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
N-Trt Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes. Repeat 2-3 times until the orange color of the trityl cation is no longer observed.
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin with a solution of 10% DIEA in DMF.
-
-
Coupling of the Second Amino Acid (Fmoc-protected):
-
Proceed with standard Fmoc-SPPS coupling protocols for the second and subsequent amino acids.
-
-
Chain Elongation:
-
Continue the peptide synthesis using standard Fmoc chemistry cycles of deprotection (20% piperidine in DMF) and coupling.
-
Mandatory Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting workflow for DKP-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of Bromotriphenylmethane reactions
Welcome to the technical support center for bromotriphenylmethane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of these reactions. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and supporting data to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as trityl bromide (Tr-Br), is an organic compound used to introduce the triphenylmethyl (trityl) protecting group.[1] Its primary application is the selective protection of primary alcohols, but it can also be used for amines and thiols.[2][3] The trityl group is valued for its significant steric bulk, which is a key factor in achieving high regioselectivity.[3] this compound is often considered a more reactive tritylating agent than its chloro-analogue.[4]
Q2: What is "regioselectivity" in the context of this compound reactions?
Regioselectivity refers to the preference for a chemical reaction to occur at one specific site on a molecule over other possible sites.[5] In the context of this compound, it typically means the selective protection of a primary hydroxyl group in the presence of secondary or tertiary hydroxyl groups within the same molecule.[2][6] This selectivity is crucial in the multi-step synthesis of complex molecules like nucleosides and carbohydrates.[7]
Q3: What is the reaction mechanism for the protection of an alcohol with this compound?
The protection reaction proceeds through an SN1 (unimolecular nucleophilic substitution) mechanism.[2][8] The C-Br bond in this compound first breaks to form a highly stable, resonance-delocalized triphenylmethyl (trityl) carbocation. This carbocation is then attacked by the nucleophilic hydroxyl group of the substrate. This is not an SN2 reaction, as the central carbon is quaternary and sterically inaccessible for a backside attack.[2][6]
Q4: What are the key factors that influence the regioselectivity of tritylation?
Several factors govern the regioselectivity of this reaction:
-
Steric Hindrance: This is the most dominant factor. The large, bulky trityl group can more easily access a sterically unhindered primary alcohol than a more crowded secondary or tertiary alcohol.[3][9][10] This difference in accessibility leads to a faster reaction rate for the primary alcohol.[6]
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled product.[11] Since the reaction with the primary alcohol is typically faster (kinetically favored), running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance regioselectivity.[12][13]
-
Solvent: The choice of solvent can influence the stability of the trityl cation intermediate. Polar, non-nucleophilic solvents are often used.[11] Pyridine is a common choice as it acts as both a solvent and a base to neutralize the HBr byproduct.[2]
-
Electronic Effects of the Trityl Group: Electron-donating groups (e.g., methoxy) on the phenyl rings of the trityl group can further stabilize the carbocation intermediate.[2] This makes reagents like 4,4'-dimethoxytrityl bromide (DMTr-Br) more reactive than trityl bromide itself.[14]
Q5: Why am I getting a mixture of regioisomers (e.g., protection at both primary and secondary alcohols)?
Obtaining a mixture of products indicates a loss of regioselectivity. This can happen for several reasons:
-
Thermodynamic Control: If the reaction is run at a higher temperature or for a prolonged time, it may begin to equilibrate.[12][15] Under these conditions (thermodynamic control), the product distribution is governed by stability rather than the rate of formation. If the product of secondary alcohol protection is more stable, its proportion may increase over time.
-
High Reactant Concentration: High concentrations might lead to less selective reactions.
-
Less Sterically Demanding Substrate: If the steric difference between the primary and secondary alcohols in your substrate is not significant, achieving high selectivity can be challenging.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity / Mixture of Products | Reaction temperature is too high, leading to thermodynamic control. | Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.[11] |
| Reaction time is too long, allowing for equilibration. | Monitor the reaction closely using Thin-Layer Chromatography (TLC).[8] Quench the reaction as soon as the starting material is consumed. | |
| Steric hindrance of the protecting group is insufficient. | If selectivity remains poor, consider using an even bulkier protecting group if available. | |
| Low or No Reaction | Reagents have degraded. | This compound can be sensitive to moisture. Use fresh or properly stored reagents and anhydrous solvents.[11] |
| Insufficient activation of the tritylating agent. | The reaction proceeds via a carbocation. Ensure the solvent system can support the formation of this intermediate. In some cases, a Lewis acid catalyst can be used, but this may also decrease selectivity. | |
| The nucleophile (alcohol) is not sufficiently reactive. | Ensure the base (e.g., pyridine, triethylamine) is present in sufficient quantity to deprotonate the alcohol and drive the reaction. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can increase the reaction rate.[2] | |
| Formation of Byproducts | Elimination reaction (E1) of the trityl cation. | This is less common but can occur. Adding nucleophilic scavengers can sometimes help, though this may complicate the main reaction.[2] |
| Deprotection during workup. | If the workup conditions are too acidic, the newly formed trityl ether can be cleaved. Ensure the workup is performed under neutral or slightly basic conditions. | |
| Difficulty Monitoring by TLC | Co-spotting of starting material and product. | Try a different solvent system for your TLC plates. A mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate) is a good starting point. |
Data Presentation
Table 1: Comparison of Trityl Protecting Groups
The choice of trityl group affects both reactivity and the conditions required for subsequent deprotection. Electron-donating groups (like methoxy) increase the stability of the trityl cation, making the group easier to add and remove.[2][14]
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. Trt) | Typical Deprotection Condition |
| Triphenylmethyl | Trt | 1 | 80% Acetic Acid, 48h[2] |
| 4-Methoxytrityl | MMT | 10 | 80% Acetic Acid, 2h[2] |
| 4,4'-Dimethoxytrityl | DMT | ~100 | 1% TFA or 80% Acetic Acid, 15 min[2] |
| 4,4',4"-Trimethoxytrityl | TMT | ~1000 | 80% Acetic Acid, 1 min[2] |
Experimental Protocols
Protocol: Regioselective Tritylation of a Diol
This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol.
Reagents & Materials:
-
Substrate (containing primary and secondary alcohols) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Pyridine (as solvent)[2]
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)[2]
-
Methanol (B129727) (for quenching)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol substrate.
-
Dissolve the substrate in anhydrous pyridine.
-
Add DMAP (if used), followed by the slow addition of this compound at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by adding a small amount of cold methanol to consume any excess this compound.[2]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.[11]
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: SN1 mechanism for trityl protection of an alcohol.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. A12864.18 [thermofisher.com]
- 5. Regioselectivity - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aurco.org [aurco.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Addressing the acid lability of the trityl group in multi-step synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acid-labile trityl (Trt) protecting group in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: My trityl group deprotection is incomplete. What are the common causes and solutions?
A1: Incomplete cleavage of the trityl group is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The trityl group's removal is highly dependent on the strength of the acid used.[1] If you are using a milder acid like acetic or formic acid and the reaction is sluggish, consider switching to a stronger acid such as trifluoroacetic acid (TFA).[1][2] For substrates sensitive to strong acids, a modest increase in the concentration of the weaker acid or a slight, carefully monitored increase in reaction temperature might be effective.[1]
-
Steric Hindrance: The bulky nature of the trityl group can sometimes impede the acid's access to the ether oxygen, especially in sterically crowded molecules.[1][2] In such cases, increasing the reaction time is a viable solution.[2]
-
Reagent Degradation: Ensure that the acid, particularly TFA, is fresh and has not been compromised by atmospheric moisture, which can reduce its effectiveness.[1]
-
Equilibrium Issues: The cleavage of the trityl group is a reversible reaction. The liberated trityl cation can re-attach to the deprotected functional group. To drive the reaction to completion, the use of a scavenger is essential.[3]
Q2: I'm observing an unexpected, higher molecular weight product after deprotection. What could it be?
A2: This is a classic sign of side reactions caused by the highly reactive trityl cation (Trt+) that is formed during cleavage.[2] This electrophilic carbocation can react with nucleophiles in your mixture, leading to undesired products.[2]
-
Re-tritylation: The Trt+ cation can re-attach to the newly deprotected hydroxyl, thiol, or amine group, or another nucleophilic site on your molecule.[2]
-
Alkylation of Sensitive Residues: In peptide synthesis, sensitive residues like tryptophan and methionine can be alkylated by the trityl cation.[4]
The solution is to use a "scavenger" in your cleavage cocktail. Scavengers are nucleophilic species that trap the trityl cation, preventing it from participating in side reactions.[2][4] Triisopropylsilane (TIS) is a common and highly effective scavenger that irreversibly converts the trityl cation to the much less reactive triphenylmethane (B1682552).[3][4]
Q3: My reaction mixture turned a deep yellow or orange color after adding the acid. Is this normal?
A3: Yes, the formation of a vibrant yellow or orange color is characteristic of the presence of the stabilized trityl cation.[2] The color should fade as the cation is quenched by a scavenger or upon reaction work-up.[2]
Q4: Can I selectively deprotect a trityl group in the presence of other acid-labile groups like Boc or TBS?
A4: Yes, selective deprotection is possible due to the differing acid lability of these groups. The trityl group is generally more acid-labile than tert-butyloxycarbonyl (Boc) or t-butyl (tBu) ethers.[1][5] By using milder acidic conditions, such as 80% acetic acid or formic acid, you can often cleave the trityl group while leaving Boc and tBu groups intact.[1][6] It's also possible to deprotect trityl ethers in the presence of TBS ethers using acetic or formic acid.[6] For very sensitive substrates, low concentrations of TFA (1-5%) in dichloromethane (B109758) (DCM) can selectively remove trityl or its more labile derivatives like MMT and MTT.[1]
Q5: Are there non-acidic methods for trityl group removal?
A5: While acidic cleavage is most common, alternative methods exist for highly acid-sensitive molecules:
-
Catalytic Hydrogenation: The trityl group can be removed using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[5]
-
Reductive Cleavage: Strong reducing conditions, such as sodium in liquid ammonia (B1221849) (Na/NH₃), can also be used for deprotection.[5]
Troubleshooting Guides
Incomplete Deprotection Workflow
This workflow helps diagnose and resolve issues of incomplete trityl group removal.
Caption: Troubleshooting workflow for incomplete trityl deprotection.
Side Reaction Mitigation Pathway
This diagram illustrates the mechanism of trityl deprotection and the role of scavengers in preventing side reactions.
Caption: Mechanism of trityl cleavage and scavenger action.
Data Presentation
Relative Acid Lability of Trityl Groups
The acid lability of the trityl group can be modulated by adding electron-donating groups to the phenyl rings, which stabilizes the resulting carbocation intermediate.[4]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[4] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[4] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[4] |
| Trimethoxytrityl | TMT | >1000 | Very mild acid[5] |
Table adapted from sources.[4][5][6]
Common Acidic Deprotection Conditions for Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[7] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[7] |
| Acetic Acid (aq. 80%) | Water | Room Temp | 2 - 48 h | Variable | Can be used for selective deprotection.[6] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp | 45 min | ~93 | A common Lewis acid condition.[6] |
Table compiled from sources.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Trityl Deprotection using TFA/DCM
This protocol describes a standard method for cleaving a trityl ether using TFA in DCM.[7]
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Add Triisopropylsilane (TIS) (1.5 - 2.0 equiv) to the solution.
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel. The triphenylmethane byproduct is typically non-polar and easily separated.[7]
Protocol 2: Milder Deprotection using Formic Acid
This protocol provides an alternative to TFA, using the less harsh formic acid.[6][7]
Materials:
-
Trityl-protected substrate
-
Formic Acid (88-97%)
-
Dioxane (optional, for co-evaporation)
-
Standard glassware for organic synthesis
Procedure:
-
Treat the trityl-protected compound (1.0 equiv) with cold formic acid (97+%). The reaction can be run neat.[6]
-
Stir the mixture at room temperature. Reaction times can be very short (e.g., 3 minutes) but should be monitored by TLC or LC-MS.[6]
-
Once the reaction is complete, remove the formic acid under reduced pressure (e.g., with an oil pump).[6]
-
To aid in the complete removal of formic acid, co-evaporate the residual gum twice from dioxane.[6][7]
-
The residue, containing the deprotected product and triphenylcarbinol, can then be further purified, for example, by extraction or chromatography.[6]
References
Technical Support Center: Strategies for the Selective Deprotection of Trityl Ethers
Welcome to the technical support center for the selective deprotection of trityl (triphenylmethyl, Tr) ethers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of trityl group removal.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for trityl ether deprotection?
A1: The most common method for cleaving trityl ethers is acid-catalyzed hydrolysis.[1] The high stability of the resulting trityl cation makes this process efficient.[2] For robust substrates where over-exposure to acid is not a concern, a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is frequently used.[1][2][3] Milder acids like formic acid or acetic acid are also effective and offer greater selectivity.[1][2][3]
Q2: How can I selectively deprotect a trityl ether in the presence of other acid-labile groups like Boc, TBS, or t-butyl ethers?
A2: Selectivity is achieved by exploiting the differences in acid lability. The trityl group is significantly more sensitive to acid than many other common protecting groups.[3]
-
Mild Acetic or Formic Acid: Using conditions such as 80% acetic acid or 97%+ formic acid can cleave the trityl group while leaving more stable groups like tert-butyloxycarbonyl (Boc) and tert-butyldiphenylsilyl (TBS) ethers intact.[2][3]
-
Low Concentrations of TFA: For highly sensitive substrates, very low concentrations of TFA (e.g., 1-5%) in DCM can be sufficient to remove trityl or its more labile derivatives like MMT (monomethoxytrityl) while preserving t-butyl-based groups.[3]
-
Neutral Conditions: Methods like using CBr₄ in refluxing methanol (B129727) offer a neutral environment for deprotection, leaving groups like isopropylidene, benzyl (B1604629), acetyl, and silyl (B83357) ethers unaffected.[4]
Q3: Are there non-acidic methods available for trityl deprotection?
A3: Yes, several methods avoid acidic conditions, providing orthogonality for molecules with acid-sensitive functionalities.
-
Catalytic Hydrogenation: Catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can cleave the trityl group. This method is generally slower than for benzyl (Bn) groups, which can allow for selective removal.[3][5]
-
Photocatalytic Cleavage: Visible-light photoredox catalysis provides a pH-neutral method to cleave trityl ethers and thioethers, preserving a wide range of acid-labile groups.[3][6]
-
Reductive Cleavage: Strong reducing agents, notably sodium in liquid ammonia (B1221849) (Na/NH₃), can be used to remove the trityl group.[3][5]
-
Metal-Assisted Deprotection: A method coupling mercury salts (e.g., HgCl₂) with sodium borohydride (B1222165) (NaBH₄) reduction can deprotect trityl ethers at room temperature.[7][8]
Q4: What is the difference in lability between standard trityl (Tr), monomethoxytrityl (MMT), and dimethoxytrityl (DMT) groups?
A4: The addition of electron-donating methoxy (B1213986) groups to the phenyl rings of the trityl group increases the stability of the resulting cation upon cleavage, thus making the protecting group more labile to acid. The order of acid lability is: DMT (most labile) > MMT > Tr (least labile) .[3] For example, while a standard 5'-trityl-uridine might take 48 hours for complete hydrolysis in 80% acetic acid, the MMT derivative takes only 2 hours, and the DMT derivative just 15 minutes under the same conditions.[2]
Q5: My substrate contains other functional groups like allyl or benzyl ethers. Will they be affected by trityl deprotection?
A5: This depends on the chosen method. Standard acidic deprotection methods (TFA, formic acid) will typically not affect allyl or benzyl ethers. A study using lithium chloride in refluxing methanol successfully deprotected trityl ethers without cleaving allyl or benzyl ethers present in the same molecule.[5] However, methods like catalytic hydrogenation will also cleave benzyl ethers, so careful selection of an orthogonal strategy is critical.
Troubleshooting Guide
Issue 1: Incomplete or No Deprotection
-
Q: I am using mild acidic conditions (e.g., acetic acid), but the reaction is very slow or has stalled. What should I do?
-
A: Increase Acid Strength or Temperature. If the substrate is stable, you can switch to a stronger acid like formic acid or a low concentration of TFA. Gently heating the reaction can also increase the rate, but should be done cautiously to avoid side reactions. For instance, some protocols use refluxing methanol.[5]
-
A: Check Reagent Quality. Ensure your acid is not old or decomposed. For reactions in organic solvents, ensure the system is anhydrous if water could interfere.
-
A: Consider a More Labile Trityl Group. If you are in the planning phase of your synthesis, consider using a more labile group like MMT or DMT if the target molecule requires very mild final deprotection conditions.[2]
-
Issue 2: Lack of Selectivity / Unwanted Deprotection of Other Groups
-
Q: The deprotection is removing other acid-labile groups in my molecule (e.g., Boc, silyl ethers). How can I selectively remove only the trityl group?
-
A: Use Milder Acids. Switch from strong acids like TFA to milder conditions. 80% acetic acid is a classic choice for retaining TBS ethers while cleaving trityl groups.[2]
-
A: Titrate Acid Concentration. If using TFA, perform the reaction at 0°C or room temperature and use a very low concentration (e.g., 1-5%), carefully monitoring the reaction by TLC or LC-MS to stop it as soon as the trityl group is gone.[3]
-
A: Employ a Non-Acidic Method. For ultimate orthogonality, switch to a completely different mechanism. Visible-light photocatalysis is an excellent choice as it proceeds under neutral pH and is compatible with most acid-labile functionalities.[3][6] Catalytic hydrogenation is another option, provided no other reducible groups (like Bn or Cbz) are present that you wish to retain.[3]
-
Issue 3: Formation of Byproducts
-
Q: My reaction is forming unwanted byproducts. What is causing this?
-
A: Use a Cation Scavenger. The trityl cation generated during acidic deprotection is an electrophile and can react with nucleophilic sites in your molecule (e.g., tryptophan residues) or the solvent.[2] Adding a scavenger like triisopropylsilane (B1312306) (TIS) or 2-methyl-2-butene (B146552) can trap the trityl cation and prevent side reactions.[2] A common cleavage cocktail for robust substrates is 95% TFA, 2.5% H₂O, and 2.5% TIS.[3]
-
A: Reduce Reaction Time and Temperature. Over-exposure to harsh conditions can lead to degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0°C) may also improve selectivity and reduce byproduct formation.
-
Issue 4: Difficulty Removing the Triphenylmethanol (B194598) Byproduct
-
Q: I have successfully deprotected my alcohol, but I am struggling to separate it from the triphenylmethanol or trityl chloride byproduct during purification.
-
A: Aqueous Workup. After quenching the reaction, the residue can be extracted with warm water. The non-polar triphenylmethanol is often insoluble and can be removed by filtration, while the more polar deprotected alcohol remains in the aqueous filtrate.[2]
-
A: Chromatography. The triphenylmethanol byproduct is significantly less polar than most deprotected alcohols. It can typically be separated easily by silica (B1680970) gel column chromatography, eluting first with a non-polar solvent system.
-
A: Trituration/Recrystallization. Depending on the properties of your product, trituration with a non-polar solvent like hexanes or diethyl ether can often wash away the triphenylmethanol, leaving your purified product as a solid.
-
Data Presentation: Comparison of Deprotection Methods
Table 1: Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[1] |
| Formic Acid (97+%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA, good for selectivity.[1][2] |
| Acetic Acid (80% aq.) | Water/Dioxane | Room Temp | 2 - 48 h | Variable | Selective for Tr over TBS; rate depends on Tr derivative.[2] |
| Lithium Chloride (LiCl) | Methanol (MeOH) | Reflux | Overnight | Good-Excellent | Mild method, compatible with allyl and benzyl ethers.[5] |
Table 2: Non-Acidic and Specialty Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Notes |
| Photocatalytic | Photoredox Catalyst | Acetonitrile/DCM | Room Temp | 1 - 24 h | pH-neutral; orthogonal to acid-labile groups.[6] |
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol (B145695)/THF | Room Temp | 12 - 24 h | Slower than for Bn groups; offers potential selectivity.[3] |
| Reductive (Metal-Assisted) | HgCl₂, NaBH₄ | Acetonitrile (MeCN) | Room Temp | Variable | Effective room-temperature deprotection.[7][8] |
| Neutral Cleavage | Carbon Tetrabromide (CBr₄) | Methanol (MeOH) | Reflux | 1 - 5 h | Highly selective; leaves many other protecting groups intact.[4] |
Experimental Protocols
Protocol 1: Deprotection using Formic Acid
This protocol is a milder alternative to TFA, suitable for many substrates.[1][2]
-
Treat the trityl-protected alcohol (1.0 equiv) with cold (0°C) 97+% formic acid. The reaction is often very fast.
-
Stir the reaction for 3-10 minutes, monitoring by TLC.
-
Once the starting material is consumed, evaporate the formic acid using a rotary evaporator connected to an oil pump.
-
To ensure complete removal of the acid, co-evaporate the residual gum twice from dioxane.
-
Further evaporations from ethanol and diethyl ether can be performed.
-
Extract the final residue with warm water to dissolve the deprotected alcohol.
-
Filter the insoluble triphenylmethanol byproduct.
-
Evaporate the aqueous filtrate in vacuo to yield the crude product, which can be further purified if necessary.
Protocol 2: Selective Deprotection using CBr₄ in Methanol
This protocol is ideal for substrates with other acid-sensitive protecting groups.[4]
-
Dissolve the trityl-protected compound (1.0 equiv) in methanol (MeOH).
-
Add carbon tetrabromide (CBr₄, approx. 1.2 equiv).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC. Reactions are typically complete within 1-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the deprotected alcohol from the byproducts.
Protocol 3: Photocatalytic Deprotection
This protocol offers an orthogonal, pH-neutral strategy.[6]
-
In a reaction vial, dissolve the trityl-protected substrate (1.0 equiv) and a suitable photoredox catalyst (e.g., an iridium or organic dye catalyst, mol% varies) in an appropriate solvent (e.g., acetonitrile).
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Place the vial under irradiation with visible light (e.g., a blue LED lamp).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove the catalyst and any byproducts.
Visualization of Deprotection Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. A mild and selective cleavage of trityl ethers by CBr4-MeOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rua.ua.es [rua.ua.es]
- 6. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Premature Trityl Group Cleavage in Microwave-Assisted SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage a common challenge in microwave-assisted SPPS: the premature cleavage of trityl and related acid-labile protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is causing the premature cleavage of my peptide from the trityl resin during microwave-assisted SPPS?
A1: The primary cause of premature peptide cleavage from acid-labile resins like 2-chlorotrityl (2-CTC) resin during microwave-assisted SPPS is the use of high temperatures. The elevated temperatures can promote the hydrolysis of the ester linkage between the peptide and the resin, leading to significant yield loss.[1][2][3] This issue is particularly pronounced with the highly acid-sensitive 2-chlorotrityl resin.
Q2: Are certain amino acids more susceptible to causing this issue?
A2: While the primary driver is temperature, the lability of the peptide-resin linkage can be influenced by the C-terminal amino acid. However, the main focus for mitigation should be on controlling the synthesis temperature. Additionally, sensitive amino acids like Cysteine and Histidine can undergo racemization at elevated temperatures, a related but distinct issue that also necessitates temperature control.[4]
Q3: Can my coupling reagents contribute to premature cleavage?
A3: Yes, certain coupling reagents that create a mildly acidic environment, such as DIC/Oxyma, can contribute to premature cleavage, especially over extended synthesis times.[5] While the effect is less pronounced than that of high temperature, it is a factor to consider in optimizing your protocol.
Q4: How can I prevent premature cleavage of the trityl group?
A4: The most effective strategy is to reduce the temperature during the coupling steps in your microwave protocol. For syntheses on 2-chlorotrityl resin, it is recommended to keep the coupling temperature at or below 50°C.[3][6] Additionally, ensuring anhydrous conditions and using a non-nucleophilic base like diisopropylethylamine (DIEA) during the loading of the first amino acid can help stabilize the resin linkage.[5]
Q5: Are there alternative protecting groups to trityl that are more stable under microwave conditions?
A5: Yes, for certain amino acids, alternative side-chain protecting groups with greater stability have been successfully used in microwave-assisted SPPS. For example, for Histidine, the Boc protecting group has been shown to significantly reduce racemization at high temperatures compared to the Trityl group.[7] For Aspartic acid, the CSY (cyanosulfurylide) protecting group has been developed to prevent aspartimide formation, a common side reaction at elevated temperatures.[8] Research into more robust protecting groups for other amino acids like Cysteine, Asparagine, and Glutamine is ongoing.
Troubleshooting Guides
Issue: Low Peptide Yield with 2-Chlorotrityl Resin in Microwave SPPS
This guide provides a systematic approach to diagnosing and resolving low peptide yields due to premature cleavage from 2-chlorotrityl resin during microwave-assisted SPPS.
Caption: Troubleshooting workflow for premature trityl group cleavage.
Data Presentation
The following tables summarize the impact of temperature on peptide yield and the performance of alternative protecting groups.
Table 1: Impact of Microwave Coupling Temperature on Peptide Yield from 2-Chlorotrityl Resin
| Coupling Temperature (°C) | Relative Peptide Yield (%) | Reference |
| 75-90 | Low | [1][2][3] |
| 50 | Significantly Improved | [3][6] |
| Room Temperature | High | [5] |
Note: This table provides a qualitative summary based on available literature. Quantitative yield percentages can vary significantly based on the peptide sequence and other synthesis parameters.
Table 2: Comparison of Histidine Protecting Groups in Microwave-Assisted SPPS
| Histidine Derivative | Coupling Temperature (°C) | D-Isomer Formation (%) | Reference |
| H-His(Trt)-OH | 90 | > 16 | [7] |
| H-His(Boc)-OH | 90 | 0.81 | [7] |
| H-His(Trt)-OH | 50 | ~5 | [4] |
| H-His(Boc)-OH | 50 | Not Reported |
Experimental Protocols
Protocol 1: Low-Temperature Microwave-Assisted SPPS on 2-Chlorotrityl Resin
This protocol is designed to minimize premature peptide cleavage from 2-chlorotrityl resin.
1. First Amino Acid Loading:
-
Swell 1g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM) for 30 minutes in an inert atmosphere.
-
In a separate vessel, dissolve 1.0-2.0 equivalents of the Fmoc-amino acid in anhydrous DCM.
-
Add the amino acid solution to the swollen resin.
-
Add 2.0-4.0 equivalents of DIEA to the reaction mixture.
-
Agitate the mixture at room temperature for 1-4 hours.
-
To cap unreacted sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for an additional 30 minutes.
-
Filter and wash the resin sequentially with DCM, DMF, and methanol.
-
Dry the resin under vacuum.
2. Microwave-Assisted Peptide Synthesis:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF.
-
Apply microwave irradiation at 75°C for 3-5 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: 5 equivalents of Fmoc-amino acid, 5 equivalents of a coupling agent (e.g., HBTU), and 10 equivalents of DIEA in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation at a controlled temperature of 50°C for 10-30 minutes. [6]
-
Wash the resin thoroughly with DMF.
-
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
3. Cleavage from Resin:
-
After synthesis, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
References
- 1. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Purification techniques for crude products from Bromotriphenylmethane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from bromotriphenylmethane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction product?
The most common impurities depend on the synthetic route but typically include:
-
Unreacted Triphenylmethanol (B194598): The starting material for many this compound syntheses. Its presence indicates an incomplete reaction.
-
Triphenylmethanol (from hydrolysis): this compound is sensitive to moisture and can hydrolyze back to triphenylmethanol during the workup or purification process.[1]
-
By-products: Depending on the reaction conditions, other by-products may form. For instance, if the reaction is carried out at a higher temperature in an alcohol solvent like ethanol, an ether by-product (e.g., ethoxytriphenylmethane) can be formed.[2]
Q2: What are the recommended primary purification techniques for crude this compound?
The two most common and effective purification techniques for crude this compound are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product.[3]
-
Column Chromatography: This technique is useful for separating mixtures of compounds with different polarities, such as this compound from the more polar triphenylmethanol.[4]
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the quick assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common eluent system for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2]
Troubleshooting Guides
Recrystallization Issues
Q4: My crude this compound product is a yellow or brownish solid. How can I decolorize it?
A yellow or brown tint indicates the presence of impurities.
-
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
Q5: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
-
Solution 1: Reheat and Cool Slowly. Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals.[6]
-
Solution 2: Change Solvent System. The chosen solvent may be too effective at dissolving the compound. Try a different solvent or a solvent mixture. For a non-polar compound like this compound, you can dissolve it in a "good" solvent (like diethyl ether or acetone) and then slowly add a "poor" solvent (like hexane) until the solution becomes cloudy. Heating to clarify and then cooling slowly can yield good crystals.
-
Solution 3: Scratch the Inside of the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
Q6: The yield of my purified this compound is very low after recrystallization. How can I improve it?
A low yield can result from using too much solvent, premature crystallization during hot filtration, or incomplete recovery from the mother liquor.
-
Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved in the mother liquor after cooling.[5]
-
Solution 2: Ensure Proper Insulation during Hot Filtration. If you perform a hot filtration step, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.
-
Solution 3: Recover a Second Crop of Crystals. The mother liquor (the solution remaining after the first filtration) may still contain a significant amount of dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals.
Column Chromatography Issues
Q7: I am using column chromatography, but the separation between this compound and triphenylmethanol is poor. What can I do?
Poor separation in column chromatography can be due to an inappropriate solvent system, overloading the column, or degradation of the compound on the silica (B1680970) gel.
-
Solution 1: Optimize the Eluent. Your solvent system may be too polar, causing all components to elute too quickly. Try a less polar eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and impurities before running the column. An ideal Rf value for the product is typically between 0.2 and 0.4.
-
Solution 2: Check for Compound Stability. this compound can be susceptible to hydrolysis on silica gel, which is slightly acidic. This would convert it back to triphenylmethanol, leading to poor separation and lower yield. If you suspect this is happening, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column. Alternatively, using a less acidic stationary phase like alumina (B75360) might be beneficial.
-
Solution 3: Reduce the Sample Load. Overloading the column with too much crude product is a common cause of poor separation. Use a wider column or reduce the amount of material being purified.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent | Recommended for Recrystallization |
| Hexane | Sparingly Soluble | Soluble | Yes |
| Ethanol | Sparingly Soluble | Soluble | Yes |
| Diethyl Ether | Soluble | Very Soluble | No (too soluble) |
| Acetone | Soluble | Very Soluble | No (too soluble) |
| Dichloromethane | Soluble | Very Soluble | No (too soluble) |
| Water | Insoluble | Insoluble | No |
Table 2: Suggested Solvent Systems for Thin Layer Chromatography (TLC) and Column Chromatography
| Solvent System (v/v) | Typical Rf of this compound | Typical Rf of Triphenylmethanol | Application Notes |
| 95:5 Hexane:Ethyl Acetate | ~0.4 - 0.5 | ~0.1 - 0.2 | Good starting point for TLC to check for the presence of triphenylmethanol. |
| 90:10 Hexane:Ethyl Acetate | ~0.6 - 0.7 | ~0.3 - 0.4 | May be too polar for good separation in column chromatography. |
| 98:2 Hexane:Ethyl Acetate | ~0.2 - 0.3 | < 0.1 | A good eluent system for column chromatography to achieve good separation. |
Note: Rf values are approximate and can vary depending on the specific TLC plates, silica gel, and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot hexane until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Select Eluent: Using TLC, determine a solvent system that provides good separation between this compound and its impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), aiming for an Rf value of ~0.2-0.3 for this compound.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent (or pure hexane). Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compounds by TLC.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Poor Separation in Column Chromatography.
References
Validation & Comparative
Bromotriphenylmethane vs. Chlorotriphenylmethane: a reactivity comparison.
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the choice of starting materials is paramount to the success of a reaction. Halogenated organic compounds are fundamental building blocks, and understanding their relative reactivities is crucial for reaction design and optimization. This guide provides an objective comparison of the reactivity of bromotriphenylmethane and chlorotriphenylmethane, supported by established chemical principles and experimental data.
Executive Summary
This compound is a more reactive analogue of chlorotriphenylmethane, primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. This enhanced reactivity is most evident in nucleophilic substitution reactions, which proceed via a stabilized triphenylmethyl carbocation intermediate. Consequently, reactions involving the cleavage of the carbon-halogen bond, such as solvolysis and certain nucleophilic substitutions, are significantly faster for this compound.
Data Presentation: A Reactivity Overview
| Property | This compound | Chlorotriphenylmethane | Supporting Rationale |
| Relative Reactivity in SN1 Reactions | Higher | Lower | Bromide is a better leaving group than chloride due to its larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond.[1][2][3] |
| Leaving Group Ability | Excellent | Good | The larger ionic radius of Br- allows for better dispersal of the negative charge, making it a more stable and thus better leaving group.[1][2] |
| Carbon-Halogen Bond Strength | Weaker | Stronger | The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break during the rate-determining step of SN1 reactions. |
| Reaction Rate in Solvolysis | Faster | Slower | The rate of SN1 solvolysis is dependent on the formation of the carbocation, which is accelerated by a better leaving group.[1][2] |
| Suitability for Grignard Reagent Formation | Generally preferred | Less reactive | The higher reactivity of the C-Br bond facilitates the insertion of magnesium, though this can also lead to a higher incidence of side reactions like Wurtz coupling.[4] |
Reaction Mechanism: The SN1 Pathway
Both this compound and chlorotriphenylmethane readily undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is due to the exceptional stability of the triphenylmethyl (trityl) carbocation, which is stabilized by resonance across the three phenyl rings.
The SN1 mechanism is a two-step process:
-
Formation of the Carbocation (Rate-Determining Step): The carbon-halogen bond breaks heterolytically, with the halogen leaving as a halide ion. This is the slow, rate-determining step of the reaction. The greater reactivity of this compound stems from the lower activation energy for this step.
-
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This step is fast and can occur from either face of the carbocation.
Caption: The SN1 reaction mechanism for triphenylmethyl halides.
Experimental Protocols: A Comparative Approach
The following sections detail generalized experimental protocols for key reactions involving this compound and chlorotriphenylmethane, highlighting the expected differences in reaction conditions and outcomes.
I. Synthesis of Ethyl Triphenylmethyl Ether (Williamson Ether Synthesis Adaptation)
This reaction is a classic example of an SN1 solvolysis where ethanol (B145695) acts as both the solvent and the nucleophile.
Objective: To synthesize ethyl triphenylmethyl ether and compare the reaction times for the bromo- and chloro- starting materials.
Materials:
-
This compound or Chlorotriphenylmethane
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Crystallizing dish
-
Buchner funnel and filter paper
Procedure:
| Step | This compound Protocol | Chlorotriphenylmethane Protocol | Expected Observations & Differences |
| 1. Reaction Setup | In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol. Add a stir bar. | In a 100 mL round-bottom flask, dissolve 1.0 g of chlorotriphenylmethane in 20 mL of absolute ethanol. Add a stir bar. | Both starting materials should dissolve to form a clear or slightly colored solution. |
| 2. Reflux | Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. | Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. | The reaction with this compound is expected to proceed at a faster rate. The formation of the product, ethyl triphenylmethyl ether, which is less soluble in ethanol, may be observed as a white precipitate more quickly.[5] |
| 3. Reaction Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes. | Monitor the reaction progress by TLC. A longer reaction time (e.g., 1-2 hours or more) will likely be required for complete conversion. | The disappearance of the starting material spot and the appearance of the product spot on the TLC plate will indicate the progress of the reaction. |
| 4. Isolation of Product | After completion, cool the reaction mixture to room temperature, then in an ice bath to maximize crystallization. | After completion, cool the reaction mixture to room temperature, then in an ice bath. | A white crystalline solid of ethyl triphenylmethyl ether should precipitate. |
| 5. Purification | Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry. Recrystallize from a suitable solvent if necessary. | Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow to air dry. Recrystallize from a suitable solvent if necessary. | The yield of the product from this compound may be higher for a given reaction time due to its greater reactivity. |
II. Formation of a Triphenylmethyl Grignard Reagent
The formation of a Grignard reagent is a crucial step in many carbon-carbon bond-forming reactions. The reactivity of the alkyl halide is a key factor in the initiation and success of this reaction.
Objective: To prepare a Grignard reagent from this compound and chlorotriphenylmethane and observe the differences in their formation.
Materials:
-
This compound or Chlorotriphenylmethane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Stir bar
Procedure:
| Step | This compound Protocol | Chlorotriphenylmethane Protocol | Expected Observations & Differences |
| 1. Apparatus Setup | Assemble a dry three-necked flask with a dropping funnel, reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings and a small crystal of iodine in the flask. | Assemble the apparatus as described for the bromo- derivative. | The setup must be scrupulously dry to prevent quenching of the Grignard reagent. |
| 2. Initiation | Prepare a solution of this compound in anhydrous ether in the dropping funnel. Add a small portion to the magnesium turnings. The reaction should initiate spontaneously or with gentle warming, indicated by the disappearance of the iodine color and the formation of a cloudy solution. | Prepare a solution of chlorotriphenylmethane in anhydrous THF. Initiation is often more difficult and may require heating or the use of activators. | The initiation with this compound is expected to be significantly easier and more rapid due to the higher reactivity of the C-Br bond.[4] |
| 3. Addition | Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. | Once initiated, add the remaining solution of chlorotriphenylmethane dropwise, possibly with continued heating to maintain the reaction. | The reaction with this compound is more exothermic. |
| 4. Completion | After the addition is complete, continue to stir and reflux for an additional 30 minutes to ensure complete reaction. | A longer reflux period may be necessary to ensure complete formation of the Grignard reagent. | The final Grignard reagent is a grayish, cloudy solution. The yield of the Grignard reagent from chlorotriphenylmethane may be lower due to incomplete reaction or side reactions. |
Logical Workflow for Reactivity Comparison
Caption: Factors influencing the relative reactivity of triphenylmethyl halides.
Conclusion
The evidence strongly indicates that this compound is the more reactive of the two compounds in nucleophilic substitution reactions. This is a direct consequence of the better leaving group ability of bromide compared to chloride. For synthetic applications where a rapid reaction and high conversion are desired, this compound is the superior choice. However, chlorotriphenylmethane may be preferred in situations where a more controlled, slower reaction is necessary, or for economic reasons, as chloro- compounds are often less expensive. The choice between these two reagents should be made with a clear understanding of the desired reaction kinetics and the specific requirements of the synthetic protocol.
References
Comparative analysis of trityl versus tert-butyl protecting groups in peptide synthesis.
In the landscape of solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the judicious selection of side-chain protecting groups is critical for maximizing peptide yield and purity. While the tert-butyl (tBu) group has traditionally been a stalwart choice for protecting various amino acid side chains, the trityl (Trt) group presents compelling advantages in specific synthetic contexts. This guide offers an objective comparison of the performance of trityl versus tert-butyl protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.
The fundamental distinction between these two protecting groups lies in their acid lability; trityl-based groups are considerably more sensitive to acid than their tert-butyl counterparts.[1] This characteristic enables the selective deprotection of Trt-protected side chains while tBu groups remain intact, a feature invaluable for on-resin side-chain modifications.[1][2] Conversely, the robustness of the tBu group ensures its reliability in standard peptide synthesis protocols.[1]
Key Performance Characteristics
The choice between Trt and tBu protection significantly influences several facets of peptide synthesis, including the prevention of side reactions and the efficiency of peptide chain assembly, especially in long or complex sequences.
Acid Lability and Orthogonality: Trityl groups can be cleaved under much milder acidic conditions compared to tBu groups.[1] This differential lability is the cornerstone of orthogonal protection schemes, allowing for selective deprotection. For instance, a Trt group can be removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while tBu groups remain unaffected, enabling site-specific modifications of the peptide while it is still attached to the resin.[2][3]
Steric Hindrance and Aggregation: The substantial steric bulk of the trityl group can be advantageous in preventing peptide aggregation during synthesis, a common challenge with long or hydrophobic sequences.[1] This steric hindrance can also minimize the formation of diketopiperazine, a common side reaction at the dipeptide stage.[1] In contrast, tBu groups may not be as effective in mitigating aggregation in problematic sequences. For instance, in the synthesis of poly-serine peptides, the use of tBu protection has been associated with difficulties in removing the N-terminal Fmoc group, likely due to peptide aggregation, a problem not observed with Trt protection.[1][4]
Impact on Purity and Side Reactions: The choice of protecting group can affect the purity of the crude peptide, primarily due to side reactions during the final cleavage step. The tert-butyl cation, generated upon tBu removal, is a potent electrophile that can lead to the alkylation of nucleophilic residues such as tryptophan and methionine.[2] The bulkier trityl cation is a less aggressive electrophile, which can result in a cleaner crude product with fewer side reactions.[2] Consequently, the use of Trt protection can lead to higher purity of crude peptides, especially in sequences containing sensitive amino acids.[2][4]
Data Presentation
The following tables summarize the key quantitative and qualitative differences in the performance of Trt and tBu protecting groups.
Table 1: Comparison of Physicochemical and Performance Properties
| Characteristic | Trityl (Trt) Protecting Group | Tert-Butyl (tBu) Protecting Group |
| Primary Use | Protection of Ser, Thr, Cys, Asn, Gln, His side chains | Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains |
| Relative Acid Lability | High; cleavable with very mild acid (e.g., 1% TFA) | Moderate; requires strong acid (e.g., >90% TFA) for efficient removal |
| Orthogonality | Orthogonal to tBu; allows for selective on-resin deprotection | Part of the standard Fmoc/tBu orthogonal pair (base-labile Fmoc, acid-labile tBu) |
| Impact on Aggregation | Steric bulk can disrupt aggregation, aiding in the synthesis of difficult sequences | Can contribute to aggregation issues in long or complex peptides |
| Typical Crude Purity | Generally higher for difficult or aggregation-prone sequences | Sequence-dependent, but generally >70% for standard peptides |
Table 2: Cleavage Conditions and Potential Side Reactions
| Parameter | Trityl (Trt) Protecting Group | Tert-Butyl (tBu) Protecting Group |
| Selective Cleavage Conditions | 1-2% TFA in DCM with 2-5% TIS (scavenger) | Not applicable (requires strong acid) |
| Global Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water | 95% TFA, 2.5% TIS, 2.5% Water |
| Common Side Reactions | Less prone to alkylation of sensitive residues | Alkylation of Trp and Met by tBu cation; S-tert-butylation of Cys |
| Mitigation of Side Reactions | Use of scavengers (e.g., TIS) | Use of scavengers (e.g., TIS, EDT) |
Experimental Protocols
Below are standardized protocols for key steps in Fmoc-based SPPS, highlighting the differences in handling Trt and tBu protecting groups.
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[1]
Protocol 2: Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to begin activation and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
Protocol 3: Selective On-Resin Deprotection of Trityl Groups
This protocol is for the removal of a Trt group from a side chain while the peptide remains attached to the resin and tBu protecting groups are preserved.
-
Swell the peptide-resin containing the Trt-protected residue in DCM.
-
Prepare the selective deprotection solution: 1-2% TFA in DCM with 2-5% Triisopropylsilane (TIS) as a scavenger.
-
Treat the resin with the selective deprotection solution for 2 minutes, repeating the treatment 5-10 times.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIEA in DMF.
-
Wash the resin with DMF to prepare for subsequent on-resin modification.[2]
Protocol 4: Final Cleavage and Global Deprotection
This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (both Trt and tBu).
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water. For peptides containing tryptophan, a scavenger cocktail such as TFA/Thioanisole/Water/Ethanedithiol (EDT) (90:5:3:2) is recommended.[2]
-
Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Mandatory Visualization
References
A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is critical for the successful construction of complex molecules. For researchers, scientists, and professionals in drug development, understanding the nuanced stability of these groups under various chemical environments is paramount. This guide provides an objective comparison of the trityl (Tr) group with two common silyl (B83357) protecting groups, tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), supported by experimental data to inform the strategic design of synthetic routes.
The choice between these protecting groups hinges on their differential stability towards acidic, basic, and fluoride-mediated cleavage, which enables their orthogonal removal in the presence of one another.[1][2] Generally, the trityl group is characterized by its lability to acid while being robust under basic conditions.[3] Conversely, silyl ethers are known for their susceptibility to fluoride (B91410) ions, with their stability to acid and base being influenced by the steric bulk and electronic effects of the substituents on the silicon atom.[4][5]
Quantitative Data on Protecting Group Stability
The following tables summarize the relative stability of trityl, TBDMS, and TBDPS protecting groups under various deprotection conditions. The data has been compiled from a variety of sources to provide a comparative overview.
Table 1: Stability under Acidic Conditions
| Protecting Group | Reagent/Conditions | Substrate | Half-life (t½) / Time for Deprotection | Yield (%) | Reference(s) |
| Trityl (Tr) | 80% Acetic Acid (aq) | O-trityl ether | Cleaved | - | [6] |
| Formic Acid (97+%) | Trityl ether | 3 minutes | - | [3] | |
| Trifluoroacetic Acid (TFA) in DCM | N-trityl-protected substrate | 1 - 4 hours | >90 | ||
| TBDMS | 1% HCl in 95% EtOH | TBDMS ether of p-cresol | ~4.5 hours | - | [7] |
| Acetic acid/water (2:1) | tert-Butyldimethylsilyl ethers | General cleavage | - | [8] | |
| TBDPS | 1% HCl in 95% EtOH | TBDPS ether of p-cresol | >100 hours | - | [7] |
| 80% Acetic Acid | TBDPS ether | Unaffected | - | [6] | |
| 50% Trifluoroacetic Acid (TFA) | TBDPS ether | Unaffected | - | [6] |
Table 2: Stability under Basic Conditions
| Protecting Group | Reagent/Conditions | Substrate | Half-life (t½) / Time for Deprotection | Yield (%) | Reference(s) |
| Trityl (Tr) | Basic conditions | Trityl ether | Stable | - | |
| TBDMS | 5% NaOH in 95% EtOH | TBDMS ether of p-cresol | 3.5 minutes | - | [7] |
| Aqueous base | tert-Butyldimethylsilyl ethers | Stable | - | [8] | |
| TBDPS | 5% NaOH in 95% EtOH | TBDPS ether of p-cresol | 6.5 minutes | - | [7] |
Table 3: Stability under Fluoride-Mediated Conditions
| Protecting Group | Reagent/Conditions | Substrate | Time for Deprotection | Yield (%) | Reference(s) |
| Trityl (Tr) | TBAF in THF | Trityl ether | Stable | - | [1] |
| TBDMS | TBAF in THF | TBDMS ether | General cleavage | High | [8] |
| KHF₂ in MeOH | Phenol (B47542) TBDMS ether | 30 minutes | - | [7] | |
| TBDPS | TBAF in THF | TBDPS ether | General cleavage | High | [9] |
| KHF₂ in MeOH | Phenol TBDPS ether | 30 minutes | - | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and selective cleavage of protecting groups.
Protocol 1: General Procedure for Evaluating Protecting Group Stability to Acidic Reagents
This protocol is designed to assess the stability of a protecting group on a substrate to a specific acidic reagent.
-
Substrate Preparation: Synthesize and purify the substrate protected with the desired group (Trityl, TBDMS, or TBDPS).
-
Reaction Setup: Dissolve a known amount of the protected substrate (e.g., 0.1 mmol) in a suitable solvent (e.g., 2 mL of a mixture of THF/water or DCM).
-
Reagent Addition: Add the acidic reagent (e.g., a solution of HCl in ethanol, or aqueous acetic acid) to the reaction mixture at a defined temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress at various time points (e.g., 30 min, 1 h, 2 h, 4 h, 24 h) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Analysis: At each time point, quench an aliquot of the reaction mixture with a suitable basic solution (e.g., saturated aqueous NaHCO₃). Extract the organic components with an appropriate solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Quantification: Analyze the residue by ¹H NMR spectroscopy or a calibrated chromatography method (e.g., HPLC or GC) to determine the ratio of the protected substrate to the deprotected product, allowing for the calculation of the percentage of cleavage.
Protocol 2: General Procedure for Fluoride-Mediated Deprotection of Silyl Ethers
This protocol outlines a general method for the cleavage of TBDMS and TBDPS ethers using a fluoride source.
-
Substrate Preparation: Prepare the TBDMS- or TBDPS-protected substrate.
-
Reaction Setup: Dissolve the silyl-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (typically a 1 M solution, 1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing Stability and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the relative stability of the protecting groups and a typical experimental workflow for their comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Orthogonal Deprotection Strategies: A Comparative Guide to Trityl and Boc Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is a cornerstone of modern organic chemistry, particularly in peptide and carbohydrate synthesis.[1] This guide provides an in-depth comparison of two widely used acid-labile protecting groups, trityl (Tr) and tert-butyloxycarbonyl (Boc), highlighting an orthogonal deprotection strategy based on their differential acid lability.
The trityl group, a triphenylmethyl ether, is significantly more sensitive to acid than the Boc group, a tert-butyl carbamate.[2][3] This difference allows for the selective removal of the trityl group under milder acidic conditions while the Boc group remains intact.[2][3] This guide will objectively compare the performance of these two protecting groups, provide supporting experimental data, and detail the methodologies for their selective cleavage.
Comparative Analysis of Trityl and Boc Deprotection
The key to the orthogonal relationship between trityl and Boc lies in the stability of the respective carbocations formed during acid-catalyzed cleavage. The triphenylmethyl cation is highly stabilized by resonance across the three phenyl rings, making the trityl group exceptionally labile to acid.[4] The tert-butyl cation, while stable, requires stronger acidic conditions for its formation.[5]
Key Differences:
-
Acid Lability: Trityl is significantly more acid-labile than Boc. It can be cleaved with very mild acids like dilute trifluoroacetic acid (TFA), formic acid, or even acetic acid.[4][6] In contrast, Boc deprotection typically requires strong acids such as neat TFA or concentrated HCl.[5][7]
-
Steric Hindrance: The trityl group is sterically bulky, which can be advantageous for selectively protecting primary alcohols or amines over secondary or tertiary ones.[3][4]
-
Applications: Both are extensively used in solid-phase peptide synthesis (SPPS).[1][8] The Boc/Bzl (benzyl) strategy is a classic approach, while the orthogonal Trt/Boc pair is valuable for synthesizing complex peptides with side-chain modifications.[1]
Quantitative Data for Deprotection
The following tables summarize the experimental conditions for the deprotection of trityl and Boc groups, providing a clear comparison of the reagents and conditions required for their removal.
Table 1: Deprotection Conditions for Trityl (Tr) Ethers and Amines
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (1-5%) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Highly effective and common method.[6] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[4][6] |
| Acetic Acid (aq. 50-80%) | Water/Dioxane | Room Temp | 2 - 48 h | Variable | Can be used for selective deprotection in the presence of Boc groups.[3][4] |
| Iodine (I₂) | DCM or Methanol | Room Temp | 5 min | >90 | Oxidative cleavage, useful for S-Trityl groups to form disulfide bonds.[6][9] |
| Catalytic Hydrogenation (H₂, Pd/C) | Various | Room Temp | Variable | Variable | Reductive cleavage, orthogonal to acid-labile groups.[3] |
Table 2: Deprotection Conditions for Boc Amines
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (25-100%) | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | >95 | The most common and efficient method.[5][10] |
| Hydrochloric Acid (HCl) (4M) | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 h | >95 | A widely used alternative to TFA.[7] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Overnight | Variable | A Lewis acid condition that can be selective.[5][11] |
| Phosphoric Acid (aq.) | Water | Room Temp | Variable | High | An environmentally benign alternative.[12] |
| Thermal | Methanol or Trifluoroethanol | High Temp (Flow) | Minutes | High | Acid-free deprotection in continuous flow systems.[13] |
Experimental Protocols
The following are detailed methodologies for the selective deprotection of trityl in the presence of Boc and the subsequent deprotection of the Boc group.
Protocol 1: Selective Deprotection of a Trityl Ether
This protocol describes the removal of a trityl group from a hydroxyl function using mild acidic conditions, leaving a Boc-protected amine intact.
Materials:
-
Trityl-protected substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1-5% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the Trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add the 1-5% TFA in DCM solution dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, the deprotected alcohol, can be purified by column chromatography on silica (B1680970) gel. The triphenylmethanol (B194598) byproduct is typically easily separated.[6]
Protocol 2: Deprotection of a Boc Amine
This protocol outlines the standard procedure for the removal of a Boc protecting group using strong acidic conditions.
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically a 25-50% v/v solution in DCM)
-
Diethyl ether (for precipitation)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add the TFA/DCM solution and stir the reaction mixture at room temperature.[5]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.[14]
-
The resulting amine is typically obtained as a trifluoroacetate (B77799) salt. To isolate the salt, it can often be precipitated by the addition of a non-polar solvent like cold diethyl ether.
-
The precipitated product can be collected by filtration and washed with cold diethyl ether.
Visualizing Orthogonal Deprotection
The following diagrams illustrate the concept of orthogonal deprotection and the experimental workflows.
Caption: Orthogonal deprotection of Trityl and Boc groups.
Caption: Experimental workflow for deprotection reactions.
Caption: Logic for selecting a deprotection strategy.
Conclusion
The orthogonal deprotection of trityl and Boc protecting groups is a powerful strategy in multi-step organic synthesis. The significant difference in their lability towards acidic conditions allows for the selective removal of the trityl group while the Boc group remains intact.[2][3] This enables complex molecular manipulations, such as side-chain modifications in peptide synthesis, with high precision.[1][8] While the Boc group offers robust protection and clean deprotection with volatile byproducts, the trityl group provides an additional layer of synthetic flexibility due to its milder cleavage conditions.[2][5] Researchers and drug development professionals can leverage this orthogonality to design more efficient and elegant synthetic routes to their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Evaluating the performance of different trityl-based protecting groups (MMT, DMT)
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as oligonucleotides, peptides, and carbohydrates, the selection of an appropriate protecting group is a critical decision that significantly impacts yield and purity. Among the various options for the protection of hydroxyl and amino functionalities, the trityl-based protecting groups, particularly the 4-monomethoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, are widely employed due to their unique properties. This guide provides an objective comparison of the performance of MMT and DMT, supported by experimental data, to aid in the selection of the optimal protecting group for a given synthetic strategy.
Introduction to Trityl-Based Protecting Groups
The trityl (triphenylmethyl) group and its derivatives are bulky moieties that offer steric hindrance and are prized for their acid lability, allowing for their removal under mild conditions that are orthogonal to many other protecting groups. The introduction of electron-donating methoxy (B1213986) groups on the phenyl rings enhances the stability of the resulting trityl cation formed during acidic cleavage, thereby increasing the acid lability of the protecting group. This electronic effect is the primary basis for the differing performance characteristics of MMT and DMT.
Performance Comparison: MMT vs. DMT
The choice between MMT and DMT hinges on the desired level of acid lability and the specific requirements of the synthetic route. DMT, with its two methoxy groups, is significantly more acid-labile than MMT.
Stability and Lability
The key differentiator between MMT and DMT is their relative stability towards acidic conditions. The addition of a second methoxy group in DMT substantially increases the rate of acid-catalyzed cleavage compared to MMT. This difference in lability allows for selective deprotection when both groups are present in a molecule or for fine-tuning the deprotection conditions to match the sensitivity of the substrate.
It has been noted that while standard 5′-trityl-uridine required 48 hours for complete hydrolysis in 80% acetic acid at room temperature, the mono-methoxy-trityl (MMT) group took just 2 hours.[1] The di-methoxy-trityl (DMT) group is even more labile, cleaving in just 15 minutes under the same conditions.[1]
Table 1: Comparison of Deprotection Conditions
| Protecting Group | Reagent | Concentration | Typical Conditions | Reference |
| MMT | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 1% | Room temperature, presence of a scavenger (e.g., triethylsilane) | [2][3] |
| MMT | Acetic Acid in Water | 80% | Room temperature, 1 hour | [4] |
| DMT | Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% | Room temperature, minutes | [5] |
| DMT | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% | Room temperature, minutes | [5] |
| DMT | Acetic Acid in Water | 80% | Room temperature, 20-30 minutes | [5] |
Application in Synthesis
Both MMT and DMT are extensively used in solid-phase oligonucleotide synthesis to protect the 5'-hydroxyl group of the nucleoside monomers. The choice often depends on the specific requirements of the synthesis and purification strategy. DMT is the standard choice for automated DNA and RNA synthesis due to its rapid and efficient cleavage under mild acidic conditions, which is compatible with the cyclical nature of the process.
MMT is often employed for the protection of primary amino groups in modified oligonucleotides.[4] It is considered more stable than DMT for this purpose and is more likely to withstand the synthesis procedures.[4]
Yields
While specific yields are highly dependent on the substrate and reaction conditions, the protection of primary alcohols with trityl chlorides, including MMT-Cl and DMT-Cl, in the presence of a base like pyridine (B92270), generally proceeds in good to excellent yields. For the protection of a primary hydroxyl group of a nucleoside with DMT-Cl, yields of over 90% can be expected under anhydrous conditions.[6] Deprotection yields are also typically high, assuming appropriate conditions are used to avoid side reactions.
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol and the subsequent deprotection are provided below. These protocols are intended as general guidelines and may require optimization for specific substrates.
General Procedure for Protection of a Primary Alcohol with DMT-Cl
This protocol is adapted from a method for the mono-tritylation of diols.[7]
Materials:
-
Primary alcohol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Dissolve the primary alcohol (1 equivalent) in anhydrous pyridine under an inert atmosphere.
-
In a separate flask, dissolve DMT-Cl (1.05 equivalents) in anhydrous DCM.[6]
-
Slowly add the DMT-Cl solution to the alcohol solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[6]
-
Once the reaction is complete, quench by adding a few milliliters of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 5% aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
General Procedure for Acid-Catalyzed Deprotection of a DMT-Protected Alcohol
This protocol is a general method for the cleavage of a DMT ether.
Materials:
-
DMT-protected alcohol
-
80% Acetic Acid in water[8] or 3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using 80% Acetic Acid:
-
Dissolve the DMT-protected alcohol in 80% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 20-30 minutes.[5]
-
Once complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.
-
The deprotected alcohol can be purified by recrystallization or chromatography if necessary.
Procedure using 3% TFA in DCM:
-
Dissolve the DMT-protected alcohol in DCM.
-
Add 3% TFA in DCM to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid, occurring within minutes.[5]
-
Upon completion, quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ solution until the mixture is neutral.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Chemistry: Structures and Mechanisms
To better understand the principles discussed, the following diagrams illustrate the chemical structures and reaction pathways.
Caption: Chemical structures of the MMT and DMT protecting groups.
Caption: General workflow for the protection and deprotection of an alcohol using a trityl group.
Caption: Mechanism of acid-catalyzed deprotection of a trityl ether.
Conclusion
Both MMT and DMT are highly effective and versatile protecting groups for hydroxyl and amino functionalities. The primary distinction lies in their relative acid lability, with DMT being significantly more susceptible to acidic cleavage than MMT. This difference allows for strategic selection based on the requirements of the synthetic pathway. For applications requiring very mild deprotection conditions or in automated synthesis where rapid cleavage is advantageous, DMT is often the preferred choice. Conversely, the greater stability of MMT can be beneficial when other acid-labile groups are present or when protecting less reactive positions. By understanding the performance characteristics and having access to reliable experimental protocols, researchers can effectively leverage these powerful tools to achieve their synthetic goals.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-labile protecting groups for the synthesis of lipidated peptides. | Semantic Scholar [semanticscholar.org]
- 4. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. benchchem.com [benchchem.com]
Kinetic studies comparing the SN1 reaction rates of different tertiary alkyl halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic studies of Sₙ1 (Substitution Nucleophilic Unimolecular) reaction rates for various tertiary alkyl halides. The data and protocols presented herein are curated to support research and development in medicinal chemistry and process development, where understanding reaction kinetics is crucial for optimizing synthetic routes.
Introduction to Sₙ1 Reactions in Tertiary Systems
The Sₙ1 reaction is a multi-step nucleophilic substitution process. For tertiary alkyl halides, this mechanism is particularly favored due to the stability of the tertiary carbocation intermediate formed during the rate-determining step. The overall rate of an Sₙ1 reaction is primarily influenced by two key factors: the stability of the carbocation and the nature of the leaving group. Since we are comparing different tertiary alkyl halides, the carbocation formed (the tert-butyl cation) is the same in each case. Therefore, the difference in reaction rates is almost exclusively dependent on the ability of the halide to function as a good leaving group. A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon dissociation. Among the halides, iodide is the weakest base, followed by bromide and then chloride, leading to a predictable trend in reaction rates.
Quantitative Comparison of Reaction Rates
The solvolysis of tertiary alkyl halides in a polar protic solvent, such as aqueous ethanol (B145695), is a classic example of an Sₙ1 reaction. The rate of this reaction is independent of the nucleophile's concentration (in this case, water or ethanol) and follows first-order kinetics. The rate-determining step is the spontaneous dissociation of the alkyl halide to form a stable tertiary carbocation.[1]
The following table summarizes the rate constants for the solvolysis of tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in 80% aqueous ethanol at 25°C. This data clearly illustrates the profound impact of the leaving group on the reaction rate.
| Tertiary Alkyl Halide | Structure | Leaving Group | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |
| tert-Butyl Chloride | (CH₃)₃C-Cl | Cl⁻ | 1.4 x 10⁻⁶ | 1 |
| tert-Butyl Bromide | (CH₃)₃C-Br | Br⁻ | 5.7 x 10⁻⁵ | ~41 |
| tert-Butyl Iodide | (CH₃)₃C-I | I⁻ | 1.8 x 10⁻⁴ | ~129 |
Note: Rate constants are compiled and estimated from multiple sources for comparative purposes in a standardized solvent system.
As the data indicates, tert-butyl bromide reacts approximately 41 times faster than tert-butyl chloride. The reaction rate further increases with tert-butyl iodide, which is about 129 times faster than tert-butyl chloride. This trend directly correlates with the leaving group's ability, where I⁻ > Br⁻ > Cl⁻.
Experimental Protocols
The determination of Sₙ1 solvolysis rates can be achieved by monitoring the production of the acidic byproduct (HCl, HBr, or HI) over time.
General Protocol: Determination of Solvolysis Rate by Titration
This method involves measuring the rate of acid formation as the tertiary alkyl halide undergoes solvolysis in a solvent mixture like aqueous ethanol.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl chloride)
-
Solvent mixture (e.g., 80:20 ethanol:water v/v)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
pH indicator (e.g., bromothymol blue or phenolphthalein)
-
Burette, pipette, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Preparation: Prepare the solvent mixture and bring it to the desired reaction temperature (e.g., 25°C) using the water bath.
-
Reaction Setup: In an Erlenmeyer flask, add a known volume of the temperature-equilibrated solvent mixture and a few drops of the pH indicator.
-
Initiation: Add a precise, small amount of the tertiary alkyl halide to the flask. Start the stopwatch immediately. This is time t=0.
-
Titration: As the solvolysis reaction proceeds, H⁺ ions are produced, causing the pH of the solution to drop. This will cause the indicator to change color.
-
Monitoring: The rate of reaction is monitored by periodically titrating the generated acid with the standardized NaOH solution to the indicator's endpoint. A common method is to add a small, known aliquot of NaOH initially and record the time it takes for the indicator to change color. Immediately, another aliquot of base is added, and the time is recorded again.[2]
-
Data Collection: This process is repeated to collect a series of time points corresponding to specific percentages of the reaction completion.
-
Rate Constant Calculation: For a first-order reaction, a plot of ln([R-X]₀ / [R-X]t) versus time (t) will yield a straight line with a slope equal to the rate constant (k).[2]
Visualized Mechanisms and Workflows
Sₙ1 Reaction Mechanism
The following diagram illustrates the two-step logical pathway of the Sₙ1 reaction for a tertiary alkyl halide (tert-butyl halide, t-BuX).
Caption: Logical workflow of the Sₙ1 reaction mechanism.
Experimental Workflow for Kinetic Studies
This diagram outlines the typical experimental procedure for determining the Sₙ1 reaction rate via titration.
Caption: Experimental workflow for Sₙ1 kinetic analysis.
References
A Comparative Guide to the Validation of Quantitative NMR Results Using Bromotriphenylmethane as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bromotriphenylmethane as a potential internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Its performance is evaluated against established internal standards, supported by available data and theoretical considerations. This document is intended to assist researchers in making informed decisions when selecting an appropriate internal standard for their analytical needs.
Introduction to Quantitative NMR and the Role of Internal Standards
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute purity of a substance or the concentration of a solution.[1] The accuracy of qNMR heavily relies on the use of an internal standard (IS), a compound of known purity and concentration that is added to the sample.[2] An ideal internal standard should possess several key characteristics:
-
High Purity: The purity of the internal standard directly impacts the accuracy of the quantification.[3]
-
Stability: The standard should be stable in the solvent and under the experimental conditions.[3]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[3]
-
Signal Separation: The NMR signals of the internal standard should not overlap with the signals of the analyte.[4]
-
Simple NMR Spectrum: A simple spectrum with sharp signals is desirable for accurate integration.
This guide focuses on the potential use of this compound as a qNMR internal standard and compares its properties to commonly used alternatives.
This compound as a Potential qNMR Internal Standard
This compound is a commercially available solid compound. A summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅Br | [5] |
| Molecular Weight | 323.23 g/mol | [6] |
| Melting Point | 152-154 °C | [6] |
| Appearance | White to yellow powder or crystalline powder | [7] |
| Solubility | Soluble in organic solvents, insoluble in water.[8][9] | |
| Purity | Commercially available with ≥97.5% purity | [7] |
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. This is due to the signals of the fifteen protons on the three phenyl groups.
Note: Despite extensive searches, experimental ¹H NMR spectra of this compound in other common deuterated solvents such as DMSO-d₆ and Methanol-d₄ were not found in the available literature.
Comparison with Alternative Internal Standards
The suitability of this compound as a qNMR internal standard is best assessed by comparing its properties to those of well-established standards like 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS) and maleic acid.
Table 2: Comparison of this compound with Common qNMR Internal Standards
| Property | This compound | DSS (d₄) | Maleic Acid |
| Purity | Commercially available at ≥97.5% | Certified reference material with high, well-documented purity | Available in high purity, but can be hygroscopic |
| ¹H NMR Signals | Complex multiplet in the aromatic region (approx. 7.2-7.5 ppm in CDCl₃) | Sharp singlet at 0 ppm; other signals at approx. 0.6, 1.7, and 2.9 ppm | Singlet around 6.0-6.5 ppm, depending on solvent and pH[10] |
| Signal Overlap | High potential for overlap with aromatic analyte signals | The 0 ppm signal is in a relatively uncrowded region, minimizing overlap | Signal is in a region that can be free of other signals, but can be affected by pH |
| Solubility | Soluble in organic solvents like CDCl₃, insoluble in D₂O[8][9] | Soluble in D₂O, DMSO-d₆, and Methanol-d₄[11] | Soluble in D₂O and DMSO-d₆; not soluble in CDCl₃[10] |
| Stability | Generally stable, but can be sensitive to moisture | Stable | Can isomerize to fumaric acid under certain conditions[10] |
Experimental Protocols
While a specific validated protocol for using this compound as a qNMR internal standard is not available in the literature, a general protocol can be outlined based on standard qNMR practices.
General qNMR Protocol using an Internal Standard
This protocol provides a general framework for performing a qNMR experiment with an internal standard.
1. Sample Preparation:
-
Accurately weigh a specific amount of the analyte and the internal standard using a microbalance.[12]
-
Dissolve both compounds completely in a known volume of a suitable deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This includes a sufficient relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of any signal of interest.[2]
-
Ensure a high signal-to-noise ratio (S/N > 250) for accurate integration.[7]
-
Use a 90° pulse angle for maximum signal intensity.
3. Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
4. Calculation of Purity: The purity of the analyte can be calculated using the following equation[1]:
Where:
-
I_analyte and I_IS are the integrals of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the purity of the internal standard.
References
- 1. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. | Semantic Scholar [semanticscholar.org]
- 2. bipm.org [bipm.org]
- 3. This compound | C19H15Br | CID 11692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. chem.washington.edu [chem.washington.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. hmdb.ca [hmdb.ca]
A Comparative Analysis of Trityl and Benzyl Protecting Groups in Carbohydrate Chemistry
In the complex landscape of carbohydrate synthesis, the strategic selection and application of protecting groups are paramount to achieving regioselectivity and stereocontrol. Among the arsenal (B13267) of hydroxyl protecting groups, the triphenylmethyl (trityl, Tr) and benzyl (B1604629) (Bn) groups are fundamental tools, each possessing distinct characteristics that render them suitable for different synthetic strategies. This guide provides a comprehensive comparison of trityl and benzyl groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in designing efficient and successful carbohydrate syntheses.
Core Comparison: Selectivity, Stability, and Orthogonality
The primary distinction between trityl and benzyl ethers lies in their steric bulk and their cleavage conditions, which dictates their application in orthogonal protection strategies.
Trityl (Tr) Group: The most significant advantage of the trityl group is its pronounced steric hindrance, which leads to a high degree of selectivity for the sterically accessible primary hydroxyl group (e.g., the 6-OH of hexopyranosides).[1] This selectivity is a cornerstone of many multi-step carbohydrate syntheses, allowing for the differential protection of hydroxyl groups.[1][2][3] Trityl ethers are stable under basic and hydrogenolytic conditions but are readily cleaved under mild acidic conditions, a property attributed to the formation of the highly stable trityl cation upon cleavage.[1]
Benzyl (Bn) Group: In contrast, the benzyl group generally exhibits low to moderate regioselectivity for hydroxyl groups, often requiring specific strategies for selective protection.[1] Benzyl ethers are renowned for their stability across a wide range of reaction conditions, including both acidic and basic environments.[4] The removal of benzyl groups is most commonly and efficiently achieved through catalytic hydrogenation.[4][5][6]
The differing lability of trityl (acid-labile) and benzyl (hydrogenolysis-labile) groups makes them an excellent orthogonal pair. This orthogonality allows for the selective deprotection of one group while the other remains intact, a crucial feature in the synthesis of complex oligosaccharides.[1][6]
Quantitative Data Comparison
The following tables summarize typical experimental data for the protection and deprotection of hydroxyl groups in carbohydrates using trityl and benzyl groups.
Table 1: Protection of Hydroxyl Groups
| Protecting Group | Reagent | Typical Yield (%) | Selectivity | Key Considerations |
| Trityl (Tr) | Trityl chloride (TrCl), Pyridine (B92270) | ~80-88% for primary -OH[7] | High for primary hydroxyls due to steric hindrance[1][2] | Often requires a slight excess of trityl chloride and a catalytic amount of DMAP.[1] The large trityl group increases the hydrophobicity of the carbohydrate, aiding in purification.[1] |
| Benzyl (Bn) | Benzyl bromide (BnBr), Sodium hydride (NaH) | Good to excellent | Low to moderate; generally non-selective[1] | Strong base like NaH is typically used. Reaction can be performed on multiple hydroxyl groups simultaneously (perbenzylation). |
Table 2: Deprotection of Trityl and Benzyl Ethers
| Protecting Group | Deprotection Method | Reagents | Typical Yield (%) | Key Considerations |
| Trityl (Tr) | Mild Acid Hydrolysis | 80% aqueous acetic acid[1] or formic acid[2][8] | Good to excellent | The reaction is typically monitored by TLC. Co-evaporation with toluene (B28343) can remove residual acid.[1] Can be selectively removed in the presence of benzyl ethers.[6] |
| Benzyl (Bn) | Catalytic Hydrogenation | H₂, 10% Pd/C[4] | Excellent | Requires a hydrogen source and a palladium catalyst. Toluene is a byproduct.[4] Not compatible with other reducible functional groups like alkenes or azides.[9] |
| Benzyl (Bn) | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium formate[4] or Triethylsilane[5][9] | Excellent | Avoids the use of flammable hydrogen gas.[5][9] Can sometimes offer better selectivity.[9] |
Experimental Protocols
Protection Protocols
Protocol 1: Selective Tritylation of a Primary Hydroxyl Group [1][7]
-
Materials: Methyl α-D-glucopyranoside, Anhydrous pyridine, Trityl chloride (TrCl), 4-Dimethylaminopyridine (DMAP, catalytic), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1 - 1.5 eq) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours and monitor by TLC.
-
Upon completion, quench the reaction with methanol (B129727) and remove pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford methyl 6-O-trityl-α-D-glucopyranoside.
-
Protocol 2: Perbenzylation of a Carbohydrate
-
Materials: Glucose derivative, Anhydrous N,N-Dimethylformamide (DMF), Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr).
-
Procedure:
-
Dissolve the glucose derivative in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add BnBr dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotection Protocols
Protocol 3: Deprotection of a Trityl Ether [1]
-
Materials: Tritylated carbohydrate, 80% aqueous acetic acid, Toluene.
-
Procedure:
-
Dissolve the tritylated carbohydrate in 80% aqueous acetic acid.
-
Stir the solution at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual acetic acid.
-
The deprotected carbohydrate can be purified by recrystallization or chromatography if necessary.
-
Protocol 4: Deprotection of Benzyl Ethers by Catalytic Hydrogenation [4]
-
Materials: Benzyl-protected carbohydrate, Tetrahydrofuran (THF), Methanol (MeOH), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected carbohydrate in a mixture of THF and MeOH.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask, purge with an inert gas, and then introduce hydrogen gas (e.g., via a balloon).
-
Stir the reaction mixture vigorously at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.
-
Visualizing the Chemistry: Diagrams
Caption: Mechanisms of Trityl and Benzyl Protection.
Caption: Orthogonal Deprotection of Trityl and Benzyl Groups.
Caption: Synthetic Workflow Utilizing Trityl and Benzyl Groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the impact of steric hindrance of the trityl group on reaction outcomes.
In the landscape of synthetic chemistry, the triphenylmethyl (trityl) group stands as a stalwart protecting group for primary alcohols, its efficacy deeply rooted in its significant steric bulk. This steric hindrance is not merely a passive trait but an active determinant of reaction outcomes, influencing selectivity, reaction rates, and stereochemistry. This guide provides a comprehensive comparison of the trityl group's performance against common alternatives, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its impact.
Performance Comparison: Trityl vs. Silyl (B83357) Ethers
The most common alternatives to the trityl group for the protection of primary alcohols are bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). The choice between these groups often hinges on the desired balance of steric protection and the specific reaction conditions required for deprotection.
Reaction Yields and Times
The steric bulk of the trityl group, while ensuring high selectivity for primary alcohols, can sometimes lead to longer reaction times compared to less hindered protecting groups. The following table provides a comparison of reaction outcomes for the protection of the primary alcohol of a glucose derivative.
Table 1: Comparison of Protection and Deprotection of Methyl α-D-glucopyranoside
| Reaction | Protecting Group | Reagents | Solvent | Reaction Time | Yield (%) |
| 6-O-Protection | Trityl (Tr) | Trityl chloride, Pyridine (B92270) | Pyridine | 12-16 h | 85-95 |
| TBDMS | TBDMS-Cl, Imidazole (B134444) | DMF | 2-4 h | ~90 | |
| 6-O-Deprotection | Trityl (Tr) | 80% Aqueous Acetic Acid | Acetic Acid/Water | 2-4 h (60-80°C) | >90 |
| TBDMS | TBAF | THF | 1-2 h | >95 |
Note: Reaction times and yields can vary depending on the specific substrate and reaction conditions.[1]
Impact on Stereoselectivity
The steric encumbrance of the trityl group can be strategically employed to control the stereochemical outcome of a reaction. By blocking one face of a molecule, it can direct an incoming reagent to the opposite, less hindered face, thereby enhancing diastereoselectivity.
A study on the nucleophilic addition to L-erythrulose derivatives demonstrated that bulky protecting groups, including the trityl group, play a crucial role in directing the stereochemical course of the reaction.[2] While the original study provides a detailed discussion, the general principle is that the large trityl group can lock the conformation of the substrate, leading to a highly selective attack of the nucleophile.
Table 2: Influence of Bulky Protecting Groups on Diastereoselectivity
| Substrate | Protecting Group | Reaction | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Protected Erythrulose | Trityl | Organometallic Addition | syn | High |
| Protected Erythrulose | Silyl (e.g., TBDPS) | Organometallic Addition | syn | High |
Note: The specific diastereomeric ratios are highly dependent on the exact substrate and reaction conditions.
The Trityl Family: Modulating Steric and Electronic Effects
The steric and electronic properties of the trityl group can be fine-tuned by introducing substituents on the phenyl rings. Methoxy-substituted trityl groups, such as monomethoxytrityl (MMT) and dimethoxytrityl (DMT), are common variants. While primarily known for their increased acid lability, these modifications can also subtly alter the group's steric profile. The bulky nature of the DMT group, for instance, is critical for preventing unintended reactions at the 5'-position during oligonucleotide synthesis.[3][4]
Table 3: Relative Acid Lability of Trityl Derivatives
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) |
| Trityl | Tr | 1 |
| Monomethoxytrityl | MMT | 10-30 |
| Dimethoxytrityl | DMT | 100-300 |
This tunable lability allows for orthogonal protection strategies where different trityl-based groups can be selectively removed in the presence of each other.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the protection and deprotection of a primary alcohol using trityl chloride and, for comparison, TBDMS chloride.
Protocol 1: Selective Tritylation of a Primary Hydroxyl Group in a Diol
Objective: To selectively protect the primary hydroxyl group of a diol (e.g., 1,2-hexanediol) in the presence of a secondary hydroxyl group.
Materials:
-
1,2-Hexanediol (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the diol in anhydrous pyridine.
-
Add trityl chloride in portions to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the 1-O-tritylated diol.[5]
Protocol 2: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To protect a primary alcohol as a TBDMS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMS-Cl to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[1]
Protocol 3: Deprotection of a Trityl Ether
Objective: To remove the trityl protecting group under mild acidic conditions.
Materials:
-
Trityl-protected alcohol
-
80% Aqueous acetic acid
Procedure:
-
Dissolve the trityl ether in 80% aqueous acetic acid.
-
Heat the solution to 60-80°C for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual acetic acid. The deprotected alcohol is often pure enough for the next step, or can be purified by chromatography.[1]
Protocol 4: Deprotection of a TBDMS Ether
Objective: To remove the TBDMS protecting group using a fluoride (B91410) source.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS ether in THF.
-
Add the TBAF solution at room temperature and stir, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.[5]
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for the protection and deprotection of a primary alcohol and the orthogonal relationship between trityl and silyl protecting groups.
References
A Comparative Guide to Bromotriphenylmethane in Synthesis: Applications, Limitations, and Modern Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision in the design of a successful synthetic route. Bromotriphenylmethane, as a precursor to the widely used trityl (triphenylmethyl) protecting group, has long been a staple in the synthetic chemist's toolbox, particularly for the selective protection of primary alcohols. This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data, detailed protocols, and visualizations to aid in strategic synthetic planning.
Applications of this compound in Synthesis
This compound is primarily utilized for the introduction of the trityl (Tr) group to protect alcohols, amines, and thiols. The trityl group is valued for its steric bulk, which allows for the regioselective protection of primary alcohols over more hindered secondary and tertiary alcohols. This selectivity is crucial in the synthesis of complex molecules such as carbohydrates and nucleosides.
Beyond its role in protection chemistry, this compound serves as an intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1] Its reactivity is also leveraged in polymer chemistry and it is sometimes used as a standard in analytical methods.[1]
The protection of an alcohol with this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the exceptional stability of the intermediate triphenylmethyl carbocation.
Limitations of this compound
Despite its utility, the use of this compound is not without its drawbacks. The primary limitations stem from the properties of the trityl group itself:
-
Steric Hindrance: While advantageous for selectivity, the significant steric bulk of the trityl group can hinder subsequent reactions at neighboring stereocenters.[2] For instance, the formation of amide bonds from trityl-protected amino acids can be difficult.[2] Similarly, the hydrolysis of esters of trityl-protected amino acids can be challenging due to steric hindrance.[2]
-
Acid Sensitivity: The trityl group is highly sensitive to acidic conditions and is readily cleaved. While this allows for mild deprotection, it also limits the scope of reactions that can be performed in its presence.
-
Formation of Byproducts: The trityl cation generated during deprotection can sometimes lead to the formation of byproducts through reactions with other nucleophiles present in the reaction mixture.
-
Depurination in Oligonucleotide Synthesis: In the context of DNA synthesis, the acidic conditions required for detritylation can lead to the unwanted side reaction of depurination, where the glycosidic bond of purine (B94841) nucleosides is cleaved.
Comparative Analysis with Alternative Protecting Groups
The limitations of the trityl group have led to the development and widespread use of several alternative protecting groups for alcohols. The most common alternatives include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), and benzyl (B1604629) ethers (Bn).
Quantitative Performance Comparison
The following table summarizes the performance of tritylating agents (like this compound) in comparison to common alternatives for the selective protection of a primary alcohol in a diol.
| Protecting Group | Reagent and Conditions | Substrate | Product(s) | Yield of 1°-Monoprotected Product |
| Trityl (Tr) | Trityl chloride (1.1 eq), pyridine (B92270), DMAP (cat.), CH₂Cl₂, rt, 12 h | 1,2-Hexanediol | 1-O-trityl-1,2-hexanediol | ~85%[3] |
| TBDMS | TBDMS chloride (1.1 eq), imidazole, DMF, rt, 2-4 h | 1,2-Hexanediol | 1-O-TBDMS-1,2-hexanediol | >90% (less selective than trityl)[4] |
| Benzyl (Bn) | Benzyl bromide (1.1 eq), NaH, THF, rt, 2-12 h | 1,2-Hexanediol | Mixture of 1-O-Bn, 2-O-Bn, and 1,2-di-O-Bn | Low selectivity[3] |
Table 1: Comparison of Protecting Groups for the Selective Protection of a Primary Alcohol.
The data highlights the superior selectivity of the trityl group for primary alcohols due to its steric bulk. While TBDMS ethers can be formed in high yield, their selectivity between primary and secondary alcohols is less pronounced. Benzyl ethers generally show poor selectivity.
Orthogonality and Deprotection Conditions
A key consideration in choosing a protecting group is its orthogonality, which is the ability to remove one protecting group without affecting another. Trityl, TBDMS, and benzyl ethers exhibit excellent orthogonality.
| Protecting Group | Typical Deprotection Reagents | Stability |
| Trityl (Tr) | Mild acid (e.g., 80% acetic acid, TFA) | Stable to base, hydrogenolysis, and fluoride |
| TBDMS | Fluoride sources (e.g., TBAF, HF-pyridine) | Stable to base and hydrogenolysis; moderately stable to acid |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid, base, and fluoride |
Table 2: Orthogonality of Common Alcohol Protecting Groups.
Experimental Protocols
Protection of a Primary Alcohol using this compound
Objective: To selectively protect the primary hydroxyl group of a diol.
Materials:
-
Diol (e.g., 1,2-hexanediol)
-
This compound
-
Anhydrous Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Add this compound (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection of a Trityl Ether
Objective: To remove the trityl protecting group from an alcohol.
Materials:
-
Trityl-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the trityl-protected alcohol in DCM.
-
Cool the solution to 0°C.
-
Add TFA dropwise (the amount will vary depending on the substrate, typically 2-10 equivalents).
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Strategy
The choice of a protecting group is a critical step in synthetic planning. The following diagrams illustrate the decision-making process and the mechanism of tritylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromotriphenylmethane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of bromotriphenylmethane (also known as triphenylmethyl bromide or trityl bromide). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound is a corrosive solid and a halogenated organic compound, requiring disposal as hazardous waste.
Summary of Hazards and Disposal Data
Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes key data for safe management.
| Parameter | Value | Citation |
| UN Number | UN1759 or UN3261 | [1][2] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (Triphenylmethyl bromide) | [1][2] |
| Hazard Class | 8 (Corrosive) | [1][2] |
| Packing Group | II | [1][2] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | [3] |
| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines. | [4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (e.g., HBr). | [4] |
Experimental Protocol: Standard Disposal Procedure
Chemical neutralization of this compound in a laboratory setting is not a standard recommended procedure. The primary and approved method of disposal is to treat it as a hazardous waste. The following step-by-step protocol outlines the standard procedure for the disposal of this compound.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Designated, leak-proof, and sealable hazardous waste container for halogenated organic solids.
-
Hazardous waste labels.
-
Chemical fume hood.
Procedure:
-
Personnel Protection: Before handling this compound, ensure all required PPE is worn. All handling of the solid and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust.[5]
-
Waste Segregation: this compound waste must be segregated as halogenated organic waste . Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Preparation:
-
Obtain a designated hazardous waste container that is compatible with corrosive solids.
-
The container must be clean, dry, and in good condition.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
Carefully transfer solid this compound waste into the designated container using a clean scoopula or funnel. Avoid generating dust.
-
If disposing of contaminated materials (e.g., gloves, weighing paper), place them in the same container.
-
For spills, use an inert absorbent material, sweep up, and place in the designated waste container.[4]
-
-
Container Sealing and Storage:
-
Securely seal the container lid.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated. The storage area should be away from incompatible materials.[4]
-
-
Disposal Request:
-
Once the container is full or ready for pickup, follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Ensure the hazardous waste label is completely and accurately filled out with the chemical name ("this compound" or "Triphenylmethyl bromide") and concentration.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All waste disposal must comply with local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
